Ro 90-7501

Catalog No.
S541726
CAS No.
293762-45-5
M.F
C20H16N6
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 90-7501

CAS Number

293762-45-5

Product Name

Ro 90-7501

IUPAC Name

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)

InChI Key

PAGZCEHLFCJSPV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2'-(4-aminophenyl)-(2,5'-bi-1H-benzimidazol)-5-amine), RO 90-7501

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N

The exact mass of the compound 2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine is 340.1436 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Characteristics of Ro 90-7501

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and structural data for Ro 90-7501.

Property Description
IUPAC Name 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [2]
Molecular Formula C₂₀H₁₆N₆ [3] [1]
Molecular Weight 340.38 g/mol [3] [4]
CAS Number 293762-45-5 [3] [1] [4]
Purity ≥98% [1] [4]

Documented Biological Activities and Mechanisms

This compound interacts with multiple cellular targets, leading to a variety of observed effects. The primary mechanisms and the resulting biological activities are summarized below.

Biological Activity Reported EC₅₀ / IC₅₀ Key Targets & Pathways Observed Effects & Potential Applications
Amyloid-β42 (Aβ42) Inhibition [3] [4] EC₅₀ = 2 μM [3] [4] Inhibits Aβ42 fibril assembly [3] Reduces Aβ42-induced cytotoxicity; research interest for Alzheimer's disease [3] [4]
Antiviral Immune Response Modulation [3] [5] [2] Active at 0.8 - 12.5 μM [5] [2] Selective enhancement of TLR3 and RLR signaling; activates p38 MAPK pathway [3] [5] [2] Boosts ligand-induced IFN-β gene expression and antiviral response; inhibits NF-κB activation [3] [5] [2]
Cancer Therapy: Radiosensitization [3] [6] [7] Used at 10 μM (in vitro) [7] Inhibits phosphorylation of ATM and downstream proteins (Chk1, Chk2, H2AX) [3] [6] [7] Impairs DNA damage repair; increases apoptosis and impairs cell cycle post-irradiation; delays tumor growth in vivo [3] [6] [7]
Cancer Therapy: Immunogenic Cell Death (ICD) [8] Information missing Induces ICD; promotes RIG-I-mediated autophagy [8] Suppresses colon cancer cell proliferation, migration, and invasion in vitro; suppresses tumor growth in vivo [8]
Protein Phosphatase 5 (PP5) Inhibition [3] Information missing Inhibits PP5 in a TPR-domain-dependent manner [3] Mechanism and functional outcomes are areas of ongoing research [3]

The interplay of these pathways, particularly in the context of cancer and antiviral response, can be visualized as follows:

g Ro This compound ATM ATM Kinase Ro->ATM Inhibits Phosphorylation p38 p38 MAPK Pathway Ro->p38 Activates NFkB NF-κB Pathway Ro->NFkB Inhibits (at high doses) DNADamage DNA Damage (e.g., by IR) DNADamage->ATM Downstream Downstream Targets (Chk1, Chk2, H2AX) ATM->Downstream DDR DNA Damage Response (DDR) & Repair Downstream->DDR Radiosensitization Radiosensitization ↑ Apoptosis Cell Cycle Impairment DDR->Radiosensitization Inhibited TLR3_RLR TLR3/RLR Agonist (e.g., Poly I:C) TLR3_RLR->p38 IFN IFN-β Gene Expression p38->IFN Antiviral Enhanced Antiviral Response IFN->Antiviral

Key Signaling Pathways Modulated by this compound. This diagram illustrates the compound's dual mechanism in radiosensitization (left, via ATM inhibition) and antiviral enhancement (right, via p38 MAPK activation).

Key Experimental Protocols and Models

For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.

Clonogenic Survival Assay (Radiosensitization)

This protocol was used to demonstrate the radiosensitizing effect of this compound in cervical cancer cells [6] [7].

  • Cell Lines: HeLa and ME-180 human cervical cancer cells [7].
  • Compound Treatment: Cells were treated with 10 μM this compound for 4 hours prior to irradiation [7].
  • Irradiation: Cells were irradiated using a caesium-137 gamma-ray irradiator [7].
  • Post-Irradiation: The medium was replaced with fresh medium 24 hours after irradiation [7].
  • Colony Formation: Cells were fixed and stained 10-14 days post-irradiation, and colonies of more than 50 cells were counted [7].
In Vivo Tumor Growth Delay Assay

This protocol confirmed the radiosensitizing effect of this compound in a mouse model [3] [7].

  • Animal Model: Female BALB/c nude mice (8-week-old) [3] [7].
  • Tumor Inoculation: HeLa cells (1.5 × 10⁷) were inoculated into the legs of mice [7].
  • Dosing: this compound was administered via intraperitoneal injection at 5 μg/g daily for 21 days [3].
  • Irradiation: When tumors reached ~10 mm in diameter, they were irradiated with a single 10 Gy dose of X-rays [7].
  • Analysis: Tumor volume was measured regularly and calculated using the formula: (short diameter)² × (long diameter) / 2 [7].
Reporter Assay (Antiviral Innate Immunity)

This protocol was used to identify this compound as a modulator of the TLR3 pathway [5] [2].

  • Reporter Cell Lines: HEK293-derived stable cell lines expressing:
    • Firefly luciferase under the control of a human IFN-β promoter.
    • Firefly luciferase under an artificial promoter with NF-κB binding sites [5] [2].
  • Stimulation & Treatment: Cells were treated with the TLR3 ligand poly I:C in the presence or absence of this compound (0.8 - 12.5 μM) for about 16 hours [5] [2].
  • Readout: Luciferase activity was measured to quantify promoter activity [5] [2].

Conclusion and Research Implications

This compound is a promising and versatile research tool with demonstrated activity across several fields. Its primary mechanisms involve inhibiting ATM-mediated DNA damage repair and selectively modulating innate immune signaling to enhance antiviral IFN-β responses. These properties underpin its potential as a radiosensitizer in cancer therapy and an antiviral agent. Recent findings that it induces immunogenic cell death in colon cancer further expand its potential therapeutic relevance [8].

References

Quantitative Bioactivity Profile of Ro 90-7501

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity / Target Measured Effect / Potency Experimental Context / Model Primary Citation
Amyloid-β42 (Aβ42) Fibril Assembly EC50 = 2 μM (reduction of Aβ42-induced cytotoxicity) In vitro assay [1] [2]
Toll-like Receptor 3 (TLR3) & RIG-I-like Receptor (RLR) Signaling Significant enhancement of IFN-β gene expression; optimal effect at 0.8-12.5 μM Reporter cell lines (293TLR3/IFNβLuc) and THP-1 cells [3]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition of irradiation-induced ATM phosphorylation (Ser1981) HeLa and ME-180 cervical cancer cell lines [4] [5] [2]
Protein Phosphatase 5 (PP5) Inhibition in a TPR-domain-dependent manner In vitro assay [2]
Cervical Cancer Radiosensitization Significant tumor growth delay in mouse xenograft models (5 μg/g, i.p.) In vivo (BALB/c nude mice with HeLa cells) [5] [2]
Colon Cancer Anti-proliferation Suppressed cell proliferation, migration, and invasion In vitro (HCT8 and SW480 cell lines) [6]

Detailed Experimental Protocols

The key findings summarized above are derived from robust and standardized experimental methodologies. Here is a detailed look at the core protocols used in this research.

  • Clonogenic Survival Assay: This is the gold-standard method for measuring the long-term reproductive viability of cells after treatment, crucial for studying radiation and drug effects in cancer research. In the cited study, HeLa or ME-180 cells were plated in culture dishes and treated with Ro 90-7501 (at 10 µM). Four hours after treatment, the cells were irradiated. The drug-containing medium was replaced with fresh medium 24 hours later. The cells were then allowed to grow for 10-14 days, after which they were fixed, stained, and the number of colonies (defined as groups of >50 cells) was counted. The survival fraction was calculated by normalizing the counts to non-irradiated control groups [5].
  • Western Blotting for DNA Damage Response: This technique was used to detect changes in protein expression and activation (phosphorylation). After treatment with this compound and irradiation, cells were harvested and lysed. The proteins within the lysate were separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against key DNA damage response proteins, including phospho-ATM (Ser1981), phospho-H2AX (Ser139), phospho-Chk1 (Ser345), and phospho-Chk2 (Thr68). The binding of these antibodies was visualized using a chemiluminescence detection system, showing that this compound suppressed the phosphorylation of ATM and its downstream targets [4] [5].
  • Reporter Gene Assay for Innate Immune Signaling: To study the effect on the IFN-β pathway, stable reporter cell lines were engineered. These cells (293TLR3/IFNβLuc) express the firefly luciferase gene under the control of the human IFN-β promoter. When these cells were treated with a TLR3 ligand (like poly I:C) in the presence of this compound, the activation of the IFN-β pathway resulted in the production of luciferase. The luminescence, which is directly proportional to IFN-β promoter activity, was then measured, demonstrating that this compound significantly enhanced this pathway [3].

Proposed Experimental Workflow for SAR Elucidation

Since a direct SAR for this compound is not available, the following workflow outlines a systematic, hypothesis-driven approach to elucidate its SAR. This methodology integrates established practices in medicinal chemistry and leverages public bioactivity data.

G Proposed SAR Elucidation Workflow for this compound Start Start: this compound Core Scaffold Step1 1. Design Analog Series (Core modification & substituent variation) Start->Step1 Step2 2. Synthesize or Source Compound Library Step1->Step2 Step3 3. High-Throughput Screening in Multiple Assays Step2->Step3 Assay1 Aβ42 Fibril Assembly Assay Step3->Assay1 Bioactivity Profiling Assay2 p-ATM Inhibition Assay Step3->Assay2 Assay3 IFN-β Reporter Gene Assay Step3->Assay3 Step4 4. Data Analysis & SAR Hypothesis Step5 5. Iterative Design & Testing (Refine hypothesis) Step4->Step5 Refined Design Step5->Step1 Next Cycle Assay1->Step4 Assay2->Step4 Assay3->Step4 DataCluster Public SAR Cluster Analysis (e.g., PubChem) DataCluster->Step1 Informs Design

The diagram above outlines a multi-disciplinary cycle for SAR elucidation. You can initiate this process by leveraging public bioactivity databases like PubChem, which groups compounds into Structure-Activity Relationship (SAR) clusters based on structural and bioactivity similarity [7]. Analyzing clusters related to this compound's core scaffold can provide initial design ideas.

Key steps would involve:

  • Design and Synthesis: Creating analogs by modifying the benzimidazole core and varying substituents, particularly on the 4-aminophenyl group, to explore the chemical space.
  • Parallel Profiling: Screening all synthesized analogs across the key bioassays (e.g., Aβ42 fibril formation, ATM phosphorylation, IFN-β induction) in parallel. This is critical to determine if different activities can be separated or optimized independently.
  • Data Analysis: Using the bioactivity data from the profiling step to build quantitative structure-activity relationship (QSAR) models. These models help formulate a testable hypothesis about which structural features drive each biological effect.
  • Iterative Refinement: The cycle repeats, with each round of results informing the design of a more optimized set of compounds, ultimately leading to a refined SAR model.

Future Research Directions

The multi-target nature of this compound presents both a challenge and an opportunity. Future research should prioritize:

  • Defining the Polypharmacology Profile: Systematically determine whether its efficacy in complex diseases like cancer is due to a single primary target or the synergistic effect of hitting multiple targets simultaneously.
  • Identifying Direct Molecular Target(s): Despite knowing its functional effects, the direct protein target(s) this compound binds to remain unclear. Techniques like affinity purification or cellular thermal shift assays (CETSA) are needed for identification.
  • Conducting a Formal SAR Study: The proposed workflow is essential to move from observing bioactivities to rationally designing more potent and selective derivatives based on the compound's structure.

References

Ro 90-7501: Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 is a multifunctional small molecule with several documented biological activities, primarily serving as a research tool in oncology, virology, and neuroscience.

Property Details
CAS Number 293762-45-5 [1] [2] [3]
Molecular Formula C₂₀H₁₆N₆ [1] [2] [3]
Molecular Weight 340.38 - 340.39 g/mol [1] [2] [3]

| Primary Targets & Activities | • Inhibits amyloid-β42 (Aβ42) fibril assembly (EC₅₀ = 2 μM) [1] [2] [4] • Inhibits ATM phosphorylation & DNA repair [1] [2] [3] • Agonist of RIG-I-like receptors (RLR) [1] • Enhances TLR3/RLR-induced IFN-β expression [2] [4] • Inhibits Protein Phosphatase 5 (PP5) [2] [3] [4] • Radiosensitizer for cervical cancer cells [1] [2] [3] |

Solubility & Stock Preparation

The solubility of this compound has been characterized primarily in DMSO, with several formulations described for in vivo studies.

Solvent Solubility Notes & Protocol References
DMSO 30 - 41.67 mg/mL (approx. 88.14 - 122.42 mM) [1] [3] [5] For a 10 mM stock solution, dissolve 3.4 mg in 1 mL of DMSO [1] [2].
In Vivo Formulation 1 2.08 mg/mL (suspension) [1] [2] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially with sonication [1] [2].
In Vivo Formulation 2 ≥ 2.08 mg/mL (clear solution) [1] [2] 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1] [2].

Key Experimental Protocols

The following summarizes methodologies from cited research to guide your experimental design.

In Vitro Radiosensitization & Apoptosis Assay (Cervical Cancer Cells)
  • Cell Lines: HeLa and ME-180 cells [1] [2] [3].
  • Treatment: Cells are treated with this compound and then irradiated [1] [2].
  • Outcome Measures:
    • Apoptosis: Measured via flow cytometry (e.g., Annexin V staining) [1] [2].
    • Cell Cycle: Analyzed by flow cytometry for DNA content to assess cycle arrest [1] [2].
    • Protein Phosphorylation: Assessed by Western Blotting to detect inhibition of phosphorylation in ATM and its downstream targets (H2AX, Chk1, Chk2) after irradiation [1] [2] [3].
Antiviral Response & IFN-β Promoter Activation Assay
  • Method: Utilizes a promoter-reporter gene assay (e.g., luciferase) under the control of the IFN-β promoter [1] [2].
  • Treatment: Cells are co-treated with this compound and poly I:C (a TLR3/RLR ligand) [1] [2].
  • Outcome Measures:
    • IFN-β Promotion: this compound significantly enhances poly I:C-induced IFN-β promoter activation [1] [2].
    • NF-κB Inhibition: The compound dose-dependently inhibits NF-κB activation under the same conditions [1] [2].
    • Antiviral Activity: Treatment enhances the antiviral effects of poly I:C in a viral challenge model [1] [2].
In Vivo Tumor Growth Delay Study (Mouse Xenograft)
  • Animal Model: Female BALB/c nude mice (8 weeks old) inoculated with HeLa cells [1] [2] [3].
  • Dosage & Route: 5 μg/g of this compound, administered via intraperitoneal injection daily [1] [2] [3].
  • Treatment Duration: 21 days [1] [2] [3].
  • Combination: The study is designed to test this compound in combination with irradiation [1] [2].
  • Primary Outcome: Significant delay in tumor growth and reduction in tumor volume in the combination group compared to irradiation alone [1] [2] [3].

Documented Mechanisms & Logical Workflow

The diagram below summarizes the documented mechanisms of action of this compound and the logical flow of experiments investigating its effects.

G cluster_1 Documented Direct Interactions cluster_2 Observed Cellular & Animal Phenotypes Ro This compound PP5 Inhibits Protein Phosphatase 5 (PP5) Ro->PP5 Abeta Inhibits Amyloid-β42 Fibril Assembly Ro->Abeta ATM Inhibits ATM Phosphorylation Ro->ATM RLR RLR Agonist Ro->RLR DNA_Repair Impairs DNA Repair PP5->DNA_Repair ATM->DNA_Repair Antiviral Enhances Antiviral Response & IFN-β RLR->Antiviral Apoptosis Promotes Apoptosis DNA_Repair->Apoptosis CellCycle Impairs Cell Cycle DNA_Repair->CellCycle Radiosensitize Radiosensitizes Cancer Cells Apoptosis->Radiosensitize CellCycle->Radiosensitize Tumor Delays Tumor Growth (In Vivo) Radiosensitize->Tumor

Research Applications & Considerations

  • Novel Adjunctive Strategy: Recent research highlights a promising application of this compound in combating antimicrobial resistance. It was identified in a high-throughput screen as a potent antiplasmid agent that can disrupt the maintenance of resistance-conferring plasmids in E. coli, potentially restoring the efficacy of existing antibiotics [6].
  • Key Consideration: Please note that all suppliers explicitly state that this compound is for research use only and not for human use [1] [2] [5].

References

Ro 90-7501 PP5 inhibitor TPR-dependent

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanistic Insights

The key mechanism of Ro 90-7501 is its TPR-dependent inhibition of PP5, which distinguishes it from other phosphatase inhibitors.

  • Novel TPR-Dependent Action: Unlike natural inhibitors (e.g., okadaic acid) that bind the catalytic site common to PPP family phosphatases, this compound requires the Tetratricopeptide Repeat (TPR) domain of PP5 for efficient inhibition [1] [2]. The TPR domain is a regulatory module that mediates protein-protein interactions and maintains PP5 in an autoinhibited state [2]. Binding at this domain represents a unique strategy for selective inhibition.
  • Implications for Drug Discovery: This mechanism might be a useful tool for studying PP5's regulatory roles and for developing more specific inhibitors, as targeting regulatory domains rather than conserved catalytic sites can improve selectivity [1].

Experimental Protocols for Key Findings

The following experiments are fundamental for elucidating the inhibitor's mechanism and biological effects.

1. Identification and Mechanistic Validation of this compound as a PP5 Inhibitor

  • Primary Inhibitor Screening: Approximately 400 compounds from the Library of Pharmacologically Active Compounds (LOPAC1280) were screened. Phosphatase activity of PP5 was measured using a colorimetric assay with 4-nitrophenol phosphate (pNPP) as a substrate [2].
  • Mechanism of Action Studies: To confirm TPR-dependency, the inhibitory effect of this compound was tested against various truncated constructs of PP5, including versions lacking the TPR domain. The finding that this compound lost its inhibitory potency against the TPR-deletion mutant provided direct evidence for its novel mechanism [2].

2. Investigating the Radiosensitizing Effects of this compound

  • Clonogenic Survival Assay: This gold-standard method for measuring long-term cell survival after radiation was used. HeLa and ME-180 cervical cancer cells were treated with 10 µM this compound, irradiated 4 hours later, and then cultured for 10-14 days to form colonies. The results demonstrated that this compound significantly enhanced radiation-induced cell killing [3].
  • Analysis of DNA Damage Response (Western Blotting): To understand the molecular basis of radiosensitization, researchers analyzed key proteins in the DNA damage response pathway. They showed that this compound suppressed the phosphorylation of ATM (at Ser1981) and its downstream targets, including H2AX (Ser139), Chk1 (Ser345), and Chk2 (Thr68), following irradiation [3].
  • In Vivo Tumor Growth Delay Assay: The effect was validated in a mouse model. BALB/c nude mice bearing HeLa cell-derived tumors were treated with this compound (5 µg/g, intraperitoneal injection) in combination with a single 10 Gy dose of radiation. Tumor volume was tracked, and the combination treatment led to a significant delay in tumor growth compared to radiation alone [3].

Biological Functions and Technical Data

This compound has been characterized in several biological contexts, and its key technical specifications are summarized below.

Aspect Description
Primary Molecular Targets Protein Phosphatase 5 (PP5) [1] [4], Amyloid-β42 (Aβ42) fibril assembly [3] [4], ATM kinase phosphorylation [3]
Reported Biological Effects Inhibition of Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [4], enhancement of TLR3/RLR-mediated antiviral response [4], radiosensitization of cervical cancer cells [3] [5]
Key Signaling Pathways Affected Inhibition of PP5 → Impacts DNA damage-induced ATM activation [6]. Direct inhibition of ATM phosphorylation → Suppresses H2AX, Chk1, Chk2 signaling [3].
Molecular Weight 340.38 g/mol [4]
CAS Number 293762-45-5 [4]

Research Applications and Pathways

The following diagram synthesizes research workflows and signaling pathways from the literature, illustrating how this compound is used experimentally and its impact on cellular processes.

G cluster_research Research Workflow & Applications cluster_pathway Cellular Signaling Pathways Affected Start This compound Application (In vitro or in vivo) Assay1 In vitro PP5 Activity Assay (pNPP substrate) Start->Assay1 Assay2 Cancer Cell Radiosensitization (Clonogenic survival assay) Start->Assay2 Assay3 DNA Damage Response Analysis (Western blot for p-ATM, p-H2AX) Start->Assay3 Finding Observation: TPR-dependent PP5 Inhibition & ATM Phosphorylation Blockade Assay1->Finding Assay2->Finding Assay3->Finding Ro This compound PP5 PP5 (Inactive) Autoinhibited by TPR PP5_Active PP5 (Active) PP5->PP5_Active Physiological Activation Signal ATM_Active ATM (Active) p-Ser1981 PP5_Active->ATM_Active Required for Full Activation ATM_Inactive ATM (Inactive) Downstream Downstream Signaling (p-H2AX, p-Chk1, p-Chk2) → DNA Repair & Cell Cycle Checkpoints ATM_Active->Downstream Phosphorylates Substrates DSB DNA Double-Strand Break (e.g., by Radiation) DSB->ATM_Active Triggers Activation Ro->PP5 Binds TPR Domain Inhibits Activation Ro->ATM_Active Directly Inhibits Phosphorylation

Diagram of this compound's research applications and its dual inhibition of PP5 and ATM, leading to impaired DNA damage response.

Future Research Directions

Based on the current understanding, several promising research directions emerge:

  • Structural Studies: Solving the co-crystal structure of this compound bound to the TPR domain of PP5 would be invaluable for rational drug design.
  • Specificity Profiling: A broader profiling of the inhibitor's specificity across the wider kinome and phosphatome would help clarify off-target effects.
  • Therapeutic Combination Strategies: Exploring its efficacy in combination with other DNA-damaging agents (beyond radiation) or molecularly targeted drugs in different cancer models could expand its therapeutic potential.

References

Molecular Targets & Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanisms and biological activities of Ro 90-7501:

Primary Target/Action Mechanistic Details Observed Biological Effect / Phenotype Research Context
Amyloid-β42 (Aβ42) [1] [2] Inhibits fibril assembly, leading to accumulation of polymeric sheet-like structures and fibrillar intermediates [2]. Reduces Aβ42-induced cytotoxicity (EC₅₀ = 2 μM) [1] [3]. Alzheimer's disease research [2].
ATM Kinase [4] [5] Inhibits phosphorylation of ATM at Ser1981 and its downstream targets (H2AX, Chk1, Chk2) post-irradiation [4] [5]. Impairs DNA damage response; acts as a radiosensitizer [4] [5]. Cancer biology, radiation therapy [5].
Protein Phosphatase 5 (PP5) [1] [6] Inhibits PP5 in a TPR (Tetratricopeptide Repeat) domain-dependent manner, a novel mechanism for this phosphatase [6]. Potential implications for cancer and Alzheimer's disease [6]. Signal transduction research [6].
Innate Immune Response [1] Selectively enhances TLR3 and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression [1]. Boosts antiviral response [1]. Immunology, virology, and recently, cancer immunology (induces immunogenic cell death) [7].
Multidrug-Resistant Bacteria [8] Evicts or blocks replication of specific bacterial plasmids (IncFIA replicon) [8]. Potentiates carbapenem antibiotic activity against resistant Enterobacteriaceae [8]. Antimicrobial research [8].

Key Experimental Protocols

For researchers aiming to replicate or adapt key findings, here are summaries of critical methodologies from the literature.

Clonogenic Survival Assay (In Vitro Radiosensitization)

This protocol is used to measure the long-term viability and reproductive potential of cancer cells after combined treatment with radiation and this compound [5].

  • Cell Lines: HeLa and ME-180 human cervical cancer cells.
  • Compound Treatment: Cells are plated and treated with 10 μM this compound [5].
  • Irradiation: Cells are irradiated 4 hours after compound addition.
  • Post-Irradiation: The medium is replaced with fresh medium 24 hours after irradiation.
  • Colony Counting: Cells are fixed and stained 10-14 days post-irradiation, and colonies of >50 cells are counted [5].
In Vivo Tumor Growth Delay Assay

This protocol evaluates the radiosensitizing effect of this compound in a mouse model [1] [5].

  • Animal Model: Female BALB/c nude mice (8-week-old) [1] [5].
  • Tumor Inoculation: Inoculation with HeLa cells (1.5x10⁷ cells) in the leg [5].
  • Dosing: 5 μg/g of this compound administered via intraperitoneal injection [1] [5].
  • Irradiation: A single dose of 10 Gy X-ray irradiation is applied to the tumor [5].
  • Schedule: Treatments are administered daily for 21 days [1].
  • Tumor Measurement: Tumor volume is calculated regularly using the formula: (short diameter)² × (long diameter) / 2 [5].
Western Blotting for DNA Damage Response

This method is used to confirm the inhibition of ATM pathway phosphorylation [5].

  • Cell Lysis: Cells are lysed after irradiation using RIPA buffer supplemented with protease and phosphatase inhibitors [5].
  • Antibodies: Key primary antibodies include:
    • Phospho-ATM (Ser1981)
    • Phospho-H2AX (Ser139)
    • Phospho-Chk1 (Ser345)
    • Phospho-Chk2 (Thr68) [5]
  • Analysis: Suppression of phosphorylation of ATM and its downstream targets is observed after irradiation in this compound-treated groups [5].

Signaling Pathways and Mechanisms

The following diagrams illustrate the key mechanistic pathways of this compound action in cancer and immunology.

g1 IR Ionizing Radiation (IR) DSB DNA Double-Strand Break (DSB) IR->DSB pATM ATM Phosphorylation (Active) DSB->pATM DDR Downstream DDR Proteins (H2AX, Chk1, Chk2) pATM->DDR Repair DNA Repair & Cell Survival DDR->Repair Ro This compound Ro->pATM Inhibits

Figure 1. this compound inhibits the DNA damage response pathway to act as a radiosensitizer.

g2 Ro This compound RIG1 RIG-I / TLR3 Activation Ro->RIG1 Enhances IFN IFN-β Gene Expression RIG1->IFN Autophagy RIG-I-Mediated Autophagy RIG1->Autophagy Antiviral Antiviral State IFN->Antiviral ICD Immunogenic Cell Death (ICD) Autophagy->ICD Promotes

Figure 2. this compound enhances innate immune signaling and induces immunogenic cell death.

Key Considerations for Use

  • Research Use Only: this compound is strictly for research purposes and not for diagnostic or therapeutic use on humans [1].
  • Solubility and Storage: It is typically dissolved in DMSO (e.g., 30-41 mg/mL) [1] [9]. As a solid, it should be stored at -20°C [1].
  • In Vivo Formulation: For animal studies, it is often administered intraperitoneally. One published formulation uses 1% DMSO in PBS [5].

References

Application Notes: Ro 90-7501 as a Novel Radiosensitizer

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 is a small molecule initially identified as an inhibitor of amyloid-β42 fibril assembly. Recent research has uncovered its potent function as a radiosensitizer in cervical cancer models. Its primary mechanism of action is the inhibition of the DNA damage response (DDR) pathway by targeting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, thereby preventing effective repair of radiation-induced DNA damage and enhancing cancer cell death [1] [2] [3].

Key Quantitative Data

The following table summarizes the core quantitative findings from the studies on this compound.

Parameter Value / Description Context / Assay
Primary Target ATM kinase phosphorylation Western Blot [1] [2]
Other Molecular Targets Amyloid-β42 (Aβ42); Protein Phosphatase 5 (PP5) [3]
EC₅₀ (Aβ42 cytotoxicity) 2 μM In vitro [3]
In Vitro Efficacy Significant radiosensitization Clonogenic survival assays in HeLa & ME-180 cells [2]
Apoptosis Induction Significant increase post-irradiation Annexin V assay in HeLa cells (24h after 8 Gy IR) [2]
In Vivo Dose 5 μg/g Intraperitoneal injection in BALB/c nude mice [2]
In Vivo Efficacy Significant tumor growth delay HeLa xenograft model with 10 Gy irradiation [2]
CAS Number 293762-45-5 [3]
Molecular Formula C₂₀H₁₆N₆ [3]
Molecular Weight 340.38 g/mol [3]
Mechanism of Action: Inhibiting the DNA Damage Response

Ionizing radiation (IR) causes DNA double-strand breaks (DSBs), which normally trigger the ATM-mediated DDR pathway to facilitate repair. This compound disrupts this pathway by inhibiting ATM phosphorylation. This inhibition impairs the entire downstream signaling cascade, including phosphorylation of key proteins like H2AX, Chk1, and Chk2. The result is a failure to repair DNA, leading to increased apoptosis and cell cycle disruption [1] [2]. The diagram below illustrates this mechanism.

mechanism cluster_inhibited Effect of this compound IR Ionizing Radiation (IR) DSB DNA Double-Strand Break (DSB) IR->DSB pATM Phosphorylated ATM (Active) DSB->pATM DDR DNA Damage Response (DDR) Phosphorylation of H2AX, Chk1, Chk2 pATM->DDR Repair DNA Repair & Cell Survival DDR->Repair pATM_inhib Phosphorylated ATM (Inhibited) DDR_inhib DDR Pathway Inhibited pATM_inhib->DDR_inhib Apoptosis Increased Apoptosis & Radiosensitization DDR_inhib->Apoptosis Ro This compound Ro->pATM_inhib

Diagram Title: this compound Inhibits ATM-Mediated DNA Damage Repair.

Detailed Experimental Protocols

The following protocols are based on the methodologies from the research by Tamari et al. (2019) [2].

3.1. In Vitro Radiosensitization Protocol (Clonogenic Survival Assay)

Objective: To determine the enhancement of radiation-induced cell death by this compound in cultured cancer cells.

  • Cell Lines: Human cervical cancer cells (e.g., HeLa, ME-180).
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in cell culture medium to the working concentration (e.g., 10 μM) before use [2] [3].
  • Procedure:
    • Plate cells at low density in 60-mm culture dishes.
    • Administer compound by adding the pre-diluted this compound to the culture medium. A final DMSO concentration of 0.1% is typical. Include vehicle control (DMSO only).
    • Irradiate cells 4 hours after drug addition using a gamma-ray or X-ray source.
    • Replace medium 24 hours after irradiation with fresh, drug-free medium.
    • Incubate and stain for 10-14 days to allow colony formation. Fix and stain colonies with crystal violet.
    • Quantify results Count colonies (defined as >50 cells). Plot survival fractions to generate radiation dose-response curves.
3.2. In Vivo Tumor Growth Delay Protocol

Objective: To evaluate the radiosensitizing effect of this compound in a mouse xenograft model.

  • Animals: 8-week-old female BALB/c nude mice.
  • Tumor Model: Inoculate 1.5 × 10⁷ HeLa cells in 100 μL PBS into the hind leg.
  • Study Groups: Mice are divided into four groups:
    • Control (Vehicle i.p. + 0 Gy IR)
    • This compound alone (5 μg/g i.p. + 0 Gy IR)
    • Radiation alone (Vehicle i.p. + 10 Gy IR)
    • Combination (5 μg/g i.p. + 10 Gy IR)
  • Procedure:
    • Initiate treatment when tumors reach a volume of approximately 10 mm.
    • Administer compound via intraperitoneal (i.p.) injection.
    • Irradiate tumors after drug administration. Restrain the mouse and shield the body to focus radiation on the tumor-bearing leg.
    • Monitor tumor growth 2-3 times per week by measuring tumor dimensions with calipers.
    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Statistical analysis Compare tumor growth curves between the combination group and other groups.
3.3. Mechanistic Analysis via Western Blotting

Objective: To confirm the inhibition of ATM phosphorylation and downstream signaling.

  • Cell Treatment and Lysis:
    • Treat cells with this compound (e.g., 10 μM) and/or irradiate (e.g., 8 Gy).
    • Harvest cells at various time points post-irradiation (e.g., 0.5, 1, 2, 4 hours).
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting:
    • Separate proteins (e.g., 30 μg per lane) by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Block membrane with 5% skim milk.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-phospho-ATM (Ser1981)
      • Anti-phospho-H2AX (Ser139)
      • Anti-phospho-Chk1 (Ser345)
      • Anti-phospho-Chk2 (Thr68)
      • Anti-β-actin (loading control)
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence (ECL).

The overall workflow connecting these key experiments is visualized below.

workflow InVitro In Vitro Studies Step1 Clonogenic Survival Assay InVitro->Step1 Step2 Apoptosis & Cell Cycle Analysis (FACS) Step1->Step2 Step3 Mechanism Validation (Western Blot) Step2->Step3 InVivo In Vivo Studies Step3->InVivo Step4 Xenograft Model & Tumor Growth Delay InVivo->Step4 Conclusion Conclusion: This compound is a potent radiosensitizer Step4->Conclusion

Diagram Title: Experimental Workflow for Evaluating this compound.

Discussion for Researchers

The data indicates that this compound is a promising candidate for radiosensitization. Its ability to inhibit a central coordinator of the DDR, ATM, makes it particularly effective. Researchers should note the following critical points:

  • Key Advantage: Unlike cisplatin, a commonly used radiosensitizer with significant toxicity, this compound operates via a distinct mechanism, offering a potential alternative [2].
  • Translational Consideration: The compound's multi-target nature (ATM, PP5, TLR3 modulation) suggests a complex biological profile. Further investigation is needed to determine if its effects are solely due to ATM inhibition or a combination of activities [3].
  • Protocol Specificity: The effective concentration (10 μM in vitro) and dosing schedule (4-hour pre-incubation) are critical for success. Deviations may reduce efficacy.

References

Comprehensive Application Notes & Protocols: Ro 90-7501 Clonogenic Survival Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ro 90-7501 as a Novel Radiosensitizer

This compound is an investigational small molecule compound that has demonstrated significant potential as a radiosensitizing agent across multiple cancer types. Originally identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, it has been repurposed as a promising cancer therapeutic agent due to its potent effects on DNA damage response pathways. The compound's primary mechanism of action involves inhibition of ATM phosphorylation (ataxia telangiectasia mutated), a key kinase that regulates cellular response to DNA double-strand breaks. This targeted inhibition impairs the cancer cell's ability to repair radiation-induced DNA damage, thereby enhancing the cytotoxic effects of radiotherapy while potentially sparing normal tissues. [1] [2]

Research across multiple institutions has consistently demonstrated that this compound exhibits significant radiosensitizing effects in various cancer models. In cervical cancer studies, the combination of irradiation with this compound showed substantial enhancement of radiation efficacy in both in vitro clonogenic survival assays and in vivo tumor growth delay models using BALB/c-nu mice. More recent investigations have expanded these findings to bladder cancer, demonstrating that this compound impairs DNA double-strand break repair kinetics in cancer cells while showing minimal effects on non-cancerous bladder epithelial cell lines. Additionally, a 2024 study revealed that this compound suppresses colon cancer progression through induction of immunogenic cell death and promotion of RIG-I-mediated autophagy, suggesting multiple mechanisms contributing to its anti-tumor efficacy. [2] [3] [4]

Fundamental Principles of Clonogenic Survival Assays

The clonogenic survival assay (also known as colony formation assay) is the gold-standard method for quantifying the long-term reproductive viability of cells after cytotoxic treatments such as ionizing radiation. This technique was first developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells, introducing the critical concept of reproductive cell death—a phenomenon where cells appear viable but have lost the capacity to proliferate indefinitely. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, clonogenic assays evaluate a cell's ability to undergo at least 5-6 successful divisions, producing a visible colony of 50 or more cells from a single progenitor. This distinction is crucial in cancer therapy research where stopping tumor repopulation is the primary objective, as studies show that short-term assays often overestimate true cell survival compared to long-term reproductive assessment. [5] [6]

The theoretical foundation of clonogenic assays rests on several key principles. First, the assay measures the functional capacity of the clonogenic subpopulation within a larger cell population—those cells that retain the ability to proliferate indefinitely under appropriate conditions. Second, it acknowledges that reproductive death represents a different mechanism than immediate cytotoxicity, reflecting the cumulative impact of various cellular processes including DNA damage repair, cell cycle checkpoint activation, and programmed cell death pathways. Third, the assay recognizes that therapeutic interventions can produce different effects on the clonogenic fraction compared to the bulk population, making this technique particularly valuable for assessing the efficacy of radiation and chemotherapeutic agents. The fundamental readout is the surviving fraction (SF), calculated by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of non-treated controls. [5] [7] [6]

Detailed Experimental Protocols

Cell Preparation and Plating

Table 1: Key Reagents and Materials for Clonogenic Assays [5] [2] [6]

Category Specific Reagents/Materials Specifications & Notes
Cell Lines HeLa, ME-180 (cervical cancer); UMUC3, UMUC5 (bladder cancer); HCT8, SW480 (colon cancer); B16-OVA (melanoma) Validate identity via STR typing; culture under recommended conditions
Culture Media Dulbecco's Modified Eagle Medium (DMEM), RPMI-1640, Keratinocyte serum-free medium Supplement with 10% fetal bovine serum (FBS), 100 U/ml penicillin, 100 μg/ml streptomycin
Dissociation Reagents 0.25% Trypsin/EDTA solution In calcium/magnesium-free PBS; neutralize with serum-containing medium
Culture Vessels 6-well, 12-well, or 60-mm dishes Tissue culture-treated surfaces for adherent cells

Critical Steps for Optimal Cell Preparation:

  • Cell Harvesting: Culture cells to approximately 75% confluence. Wash adherent cells twice with pre-warmed PBS, then add 3 mL of 0.25% Trypsin/EDTA solution. Incubate at 37°C for 3-10 minutes (cell type-dependent) until complete detachment occurs. Neutralize promptly with at least 6 mL of pre-warmed complete culture medium containing serum to inhibit trypsin activity. [5] [6]

  • Single-Cell Suspension: Gently pipette the cell suspension to break up clusters, ensuring a monodispersed suspension. Filter through a cell strainer if necessary. Perform cell counting using a hemocytometer or automated cell counter, and assess viability via trypan blue exclusion (target viability >95%). [5]

  • Seeding Optimization: Seed appropriate cell numbers based on expected survival after treatment. For radiation doses of 0, 2, 4, 6, 8, and 10 Gy, typical seeding densities range from 100 to 100,000 cells per well/dish to yield approximately 50 colonies per condition. Include sufficient replicates (minimum n=3). Allow cells to adhere for 4-6 hours under standard culture conditions (37°C, 5% CO₂, 95% humidity) before treatment. [2] [7] [6]

This compound Treatment and Irradiation Protocol

Table 2: this compound Treatment Parameters Across Cancer Models [1] [2] [3]

Cancer Model This compound Concentration Treatment Duration Irradiation Timing Key Findings
Cervical Cancer (HeLa, ME-180) 10 μM in vitro; 5 μg/g in vivo 4 hours pre-irradiation Single doses: 0-10 Gy Significant radiosensitization; enhanced apoptosis
Bladder Cancer (UMUC3, UMUC5) Not specified 4 hours pre-irradiation Single doses: 0-10 Gy Impaired DSB repair; reduced survival
Colon Cancer (HCT8, SW480) Concentration-dependent (MTS assay) 24-48 hours Not combined with irradiation Induced immunogenic cell death; promoted autophagy

Standardized Treatment Workflow:

  • This compound Preparation: Prepare stock solution in DMSO per manufacturer specifications. Aliquot and store at -20°C. For working concentrations, dilute in complete culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (DMSO alone) in all experiments. [2]

  • Drug Treatment: Add pre-warmed medium containing this compound to cells 4 hours prior to irradiation. Use a range of concentrations (typically 1-20 μM) for dose-response studies. For standardized radiosensitization assays, 10 μM is commonly used based on cervical cancer studies. [1] [2]

  • Irradiation Protocol: Perform irradiation under ambient conditions using either:

    • Gamma-ray irradiator (e.g., Gammacell 40 Exactor with caesium-137 source at dose rate ~0.85 Gy/min)
    • Orthovoltage X-ray irradiator (e.g., 180 kV, 15 mA for in vivo studies) Include sham-irradiated controls (0 Gy) that undergo the same handling procedures. Maintain cells at 37°C throughout the procedure. [2]
  • Post-Irradiation Handling: 24 hours after irradiation, replace medium with fresh, drug-free complete medium to remove residual this compound and cellular debris. Return cells to standard culture conditions for the duration of colony formation (10-14 days for most cell lines). [2]

Colony Formation, Staining and Analysis

Colony Development and Fixation:

  • Incubation Period: Maintain cells under optimal culture conditions (37°C, 5% CO₂, 95% humidity) for 10-14 days without disturbing, allowing undisturbed colony formation from clonogenic cells. Monitor periodically under microscope without moving plates to avoid disrupting early colony formation. [5] [6]

  • Fixation and Staining: After sufficient colony development (≥50 cells/colony), carefully aspirate medium and wash gently with PBS to remove non-adherent cells. Fix colonies with 4% paraformaldehyde, absolute methanol, or 6% glutaraldehyde for 10-15 minutes at room temperature. Stain with 0.5% crystal violet (in 25% methanol, 75% dH₂O) for 30-60 minutes, then gently rinse with tap water to remove excess stain. Air dry completely before colony counting. [5] [2]

Colony Quantification and Data Analysis:

  • Manual Counting: Count all colonies containing ≥50 cells using a stereomicroscope or colony counter. Automated counting systems can be employed for high-throughput applications, but manual verification is recommended. Calculate plating efficiency (PE) and surviving fraction (SF) using these formulas: [5] [7]

    Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) × 100% Surviving Fraction (SF) = (Number of colonies counted / Number of cells seeded) / (PE of control / 100)

  • Statistical Analysis: Perform experiments in triplicate with multiple independent replicates (typically n=3-4). Express results as mean ± standard deviation. Use Student's t-test for comparing two groups, with p-value <0.05 considered statistically significant. For survival curve fitting, employ either linear-quadratic or non-linear log-logistic regression models as detailed in Section 4. [2] [7]

Quantitative Data Analysis & Interpretation

Statistical Models for Survival Curve Analysis

Table 3: Comparison of Models for Analyzing Clonogenic Survival Data [7]

Parameter Linear-Quadratic (LQ) Model Non-linear Log-Logistic Model
Equation ln(SF) = αD + βD² SF = ϕ₁ + (1-ϕ₁) / [1 + exp(ϕ₃(ln(D)-ϕ₂))]
Key Parameters α (linear coefficient), β (quadratic coefficient), α/β ratio ϕ₁ (asymptotic survival), ϕ₂ (inflection point dose), ϕ₃ (steepness)
Interpretation Strengths Differentiates linear vs. quadratic components of cell killing; well-established in radiobiology Provides intuitive parameters for overall curve steepness and asymptotic survival; better for comparing curves with similar α/β but different steepness
Limitations α/β ratio fails to reflect overall curve steepness; parameters lack direct biological interpretation Less familiar to radiobiology field; requires more complex computation
Goodness of Fit R² typically >0.90 for standard datasets Improved goodness-of-fit compared to LQ for curves with different steepness but similar α/β

Implementation of Statistical Analysis:

The Linear-Quadratic model has traditionally been the most frequently used method to quantitatively describe radiation response in clonogenic survival assays. However, recent methodological advances demonstrate that alternative approaches can provide superior analytical capabilities in certain scenarios. The LQ model is particularly effective for differentiating survival curves with predominantly linear versus quadratic characteristics through the α/β ratio. However, when comparing curves with similar α/β ratios but different overall steepness—a common scenario when evaluating radiosensitizers like this compound—the non-linear log-logistic regression model offers significant advantages. This model generates parameters with more direct biological interpretation, including the asymptotic survival at infinite irradiation dose (ϕ₁), the irradiation dose at the inflection point (ϕ₂), and a measure of curve steepness (ϕ₃). For comprehensive analysis, researchers should consider applying both models and comparing results, particularly when investigating novel radiosensitizing compounds. [7]

Advanced Multivariate Analysis Techniques

For studies involving multiple cell lines or treatment conditions, dimensionality reduction techniques can enhance interpretation of clonogenic survival data:

  • Hierarchical Cluster Analysis: This unsupervised method classifies cell lines as radioresistant or sensitive based on their survival profiles across the entire dose range. The analysis generates dendrograms that visually represent similarities in radiation response patterns, allowing natural grouping of cell lines with similar sensitivity profiles. [7]

  • Principal Component Analysis (PCA): This technique extracts scores of radioresistance that capture the multidimensional information contained in full survival curves. The first principal component typically represents overall radioresistance, accounting for the majority of variance in the dataset. These scores can be correlated with molecular markers or functional genomics data to identify underlying mechanisms of radiation response. [7]

The application of these multivariate techniques is particularly valuable when investigating the effects of this compound across multiple cancer cell types, as they can reveal patterns in radiation response modification that might be overlooked when comparing traditional parameters such as α/β ratios or surviving fractions at individual radiation doses. [7]

Mechanism of Action: Signaling Pathways

This compound exerts its radiosensitizing effects primarily through inhibition of the DNA damage response (DDR) pathway. The compound specifically targets ATM (ataxia telangiectasia mutated) kinase, a critical regulator of cellular response to DNA double-strand breaks (DSBs). Following irradiation, ATM normally undergoes autophosphorylation at Ser1981 and activates downstream repair proteins through phosphorylation. This compound effectively suppresses this phosphorylation event, thereby impairing the entire DDR cascade. This inhibition prevents proper recognition and repair of radiation-induced DNA damage, leading to increased mitotic catastrophe and reproductive cell death. The specific mechanism by which this compound inhibits ATM phosphorylation remains under investigation, but it appears to directly interfere with ATM activation rather than affecting ATM protein expression levels. [1] [2]

The disruption of ATM signaling by this compound has profound effects on multiple downstream pathways essential for maintaining genomic integrity after irradiation. Western blot analyses demonstrate that treatment with this compound significantly reduces phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, and impairs activation of checkpoint kinases Chk1 and Chk2. These downstream effects disrupt both cell cycle arrest and DNA repair processes, leaving irradiated cells vulnerable to permanent reproductive inactivation. Additionally, recent research in colon cancer models reveals that this compound can induce immunogenic cell death (ICD) through upregulation of calreticulin exposure on the cell surface and increased release of HMGB1 and extracellular ATP. The compound also promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, further contributing to its anti-tumor efficacy through alternative cell death mechanisms. [1] [2] [3]

G cluster_damage cluster_ATM IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM ATM Kinase DSB->ATM pATM p-ATM (Ser1981) (Active Form) ATM->pATM Auto- phosphorylation H2AX γ-H2AX Foci Formation pATM->H2AX Chk1 p-Chk1 (Ser345) pATM->Chk1 Chk2 p-Chk2 (Thr68) pATM->Chk2 DNArepair DNA Repair Machinery pATM->DNArepair Normal Activation Ro This compound Ro->pATM Inhibits H2AX->DNArepair CellCycle Cell Cycle Checkpoints Chk1->CellCycle Chk2->CellCycle Apoptosis Enhanced Apoptosis & Reproductive Death CellCycle->Apoptosis Impaired Checkpoint DNArepair->Apoptosis Failed Repair

Diagram 1: this compound Mechanism of Action in Inhibiting DNA Damage Response. The diagram illustrates how this compound suppresses ATM phosphorylation, disrupting downstream DNA repair pathways and cell cycle checkpoints, ultimately enhancing radiation-induced apoptosis.

Research Applications & Evidence Base

Cervical Cancer Studies

The radiosensitizing effects of this compound were first systematically investigated in cervical cancer models, demonstrating significant potential for clinical translation. In foundational studies using HeLa and ME-180 cervical cancer cell lines, treatment with 10 μM this compound combined with irradiation resulted in substantial reduction of clonogenic survival compared to irradiation alone. The combination therapy significantly increased apoptosis and caused profound impairment of cell cycle progression, with cells accumulating in G2/M phase—the most radiosensitive phase of the cell cycle. Western blot analyses confirmed that these effects correlated with suppressed phosphorylation of ATM and its downstream targets, including H2AX, Chk1, and Chk2. Importantly, in vivo validation using BALB/c-nu mice bearing HeLa xenografts showed that the combination of this compound (5 μg/g) with irradiation (10 Gy) produced significantly greater tumor growth delay compared to either treatment alone, supporting the translational potential of this approach. [1] [2]

Emerging Applications in Other Cancers

Recent research has expanded the potential applications of this compound beyond cervical cancer, demonstrating its efficacy in other malignancy types:

  • Bladder Cancer: A 2023 study repurposed this compound as a radiosensitizer for bladder cancer using UMUC3 and UMUC5 cell lines alongside a non-tumorigenic bladder epithelial cell line (SVHUC). The compound reduced survival across all cell lines but showed preferential radiosensitization of cancer cells. γH2AX foci analysis revealed impaired DNA double-strand break repair kinetics specifically in cancer cells following combination treatment, while the non-cancerous cell line remained relatively unaffected. This selective effect on cancer cells suggests a potential therapeutic window for clinical applications. [4]

  • Colon Cancer: A 2024 investigation demonstrated that this compound suppresses colon cancer progression through dual mechanisms of inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy. In HCT8 and SW480 colon cancer cell lines, the compound significantly suppressed proliferation and metastasis while inducing both apoptosis and necrosis. Mechanism studies revealed that this compound triggered ICD by upregulating calreticulin exposure on the cell surface and increasing release of HMGB1 and extracellular ATP. Concurrently, it promoted RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, evidenced by increased expression of LC3 and Beclin 1 proteins with concomitant reduction in P62. [3]

Technical Considerations & Troubleshooting

Optimization of Assay Conditions:

  • Cell Seeding Density: The most critical parameter for successful clonogenic assays is appropriate cell seeding density. Over-seeding causes colony merging and inaccurate counting, while under-seeding reduces statistical power. Perform preliminary experiments to determine optimal seeding densities for each radiation dose. Generally, use higher densities for higher radiation doses (e.g., 10,000-100,000 cells for 8-10 Gy) and lower densities for lower doses (e.g., 100-1,000 cells for 0-2 Gy). [5] [7]

  • This compound Solubility and Stability: The compound is typically dissolved in DMSO as a stock solution. Ensure complete dissolution and avoid repeated freeze-thaw cycles. When adding to culture media, verify that no precipitation occurs, as this can reduce effective concentration and produce inconsistent results. Include vehicle controls with equivalent DMSO concentrations in all experiments. [2]

  • Colony Staining Optimization: For optimal colony visualization, ensure complete drying after staining and use consistent lighting during counting. If using automated colony counters, validate against manual counts for each cell line. Crystal violet provides excellent contrast for most applications, but Giemsa staining may be preferable when morphological details of colonies need examination. [5]

Troubleshooting Common Issues:

  • Excessive Background Staining: This often results from incomplete washing after fixation or staining. Increase wash volume and frequency, and ensure adequate removal of non-adherent cells before fixation. [5]

  • Inconsistent Colony Sizes: This may indicate incomplete single-cell suspension during seeding. Optimize trypsinization time and mechanical dissociation. Filter the cell suspension through a cell strainer if necessary. [5] [6]

  • Poor Plating Efficiency: Low plating efficiency (<20% for most established cell lines) suggests suboptimal culture conditions. Check serum quality, ensure proper CO₂ concentration and humidity in incubators, and avoid antibiotic toxicity by testing different batches or concentrations. [5]

References

Comprehensive Application Notes and Experimental Protocols for Ro 90-7501 Apoptosis Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ro 90-7501 and Its Apoptosis-Inducing Mechanisms

This compound (2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is an emerging small molecule therapeutic candidate demonstrating potent anti-cancer activity through multiple cell death mechanisms across various cancer types. Initially identified as an inhibitor of amyloid β42 fibril assembly in Alzheimer's disease research, this compound has recently been investigated for its promising anti-tumor properties in multiple cancer models, including colon and cervical cancers [1] [2]. The compound exerts its anti-cancer effects through diverse mechanisms, particularly by inducing apoptotic pathways, promoting immunogenic cell death (ICD), and enhancing RIG-I-mediated autophagy, making it a multifaceted candidate for oncology therapeutic development [3] [4].

The molecular mechanisms of this compound involve both intrinsic and extrinsic apoptotic pathways. In cervical cancer models, this compound functions as a radiosensitizer by inhibiting ataxia telangiectasia mutated (ATM) phosphorylation, thereby suppressing the DNA damage response and enhancing radiation-induced apoptosis [1] [2]. In colon cancer, this compound triggers immunogenic cell death through upregulation of damage-associated molecular patterns (DAMPs), including calreticulin exposure on the cell surface and increased release of high mobility group box 1 (HMGB1) and extracellular ATP [3] [4]. Simultaneously, it promotes RIG-I-mediated autophagy via the MAVS-TRAF6 signaling axis, creating a synergistic anti-tumor effect that engages both direct cancer cell killing and adaptive immune activation [3].

Experimental Protocols for this compound Apoptosis Assays

Cell Culture and Treatment Conditions
  • Cell Lines:
    • Colon cancer: HCT8 and SW480 cell lines [3] [4]
    • Cervical cancer: HeLa and ME-180 cell lines [2]
  • Culture Conditions:
    • Medium: Dulbecco's modified eagle medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin [2]
    • Environment: Standard humidified incubator with 5% CO₂ at 37°C
  • This compound Preparation:
    • Supplier: MedChemExpress (HY-103241) or Sigma-Aldrich [3] [2]
    • Solvent: Dissolved in DMSO to create stock solution [2]
    • Working concentrations: Typically 10 μM for in vitro assays, with dose-dependent effects observed [2]
  • Treatment Protocol:
    • Plate cells at appropriate density and allow to adhere for 24 hours
    • Administer this compound at desired concentrations (common range: 1-20 μM)
    • For combination studies with radiation: irradiate cells 4 hours post-treatment [2]
    • Replace with fresh medium 24 hours after irradiation/treatment [2]
Apoptosis Detection Protocol Using Annexin V/PI Staining

The Annexin V/propidium iodide (PI) assay is a widely adopted method for detecting apoptosis through measurement of phosphatidylserine externalization, an early apoptotic marker, combined with membrane integrity assessment to distinguish between apoptotic and necrotic cell populations [2] [5].

  • Procedure:

    • Harvest cells 24-48 hours post-treatment using trypsinization followed by centrifugation at 300 × g for 5 minutes [2]
    • Wash cell pellets twice with cold phosphate-buffered saline (PBS)
    • Resuspend cells in Annexin V binding buffer (1×) at approximately 1×10⁶ cells/mL [2]
    • Add Annexin V-FITC solution and propidium iodide (PI) solution to the cell suspension
    • Incubate in the dark for 15 minutes at room temperature [2]
    • Analyze stained cells within 1 hour using flow cytometry (BD FACS Canto II or similar) [2]
  • Data Interpretation:

    • Annexin V⁻/PI⁻: Viable, healthy cells
    • Annexin V⁺/PI⁻: Early apoptotic cells
    • Annexin V⁺/PI⁺: Late apoptotic or necrotic cells
    • Annexin V⁻/PI⁺: Primarily necrotic cells or mechanical damage
  • Key Considerations:

    • Include untreated controls for baseline apoptosis measurement
    • Use apoptosis inducers (e.g., staurosporine) as positive controls
    • Process samples immediately after harvesting for accurate results
    • Maintain consistent timing between staining and analysis
Clonogenic Survival Assay Protocol

The clonogenic assay evaluates long-term cell survival and reproductive capacity following this compound treatment, particularly valuable for assessing radiosensitization effects [2].

  • Procedure:

    • Plate appropriate cell numbers based on expected survival (200-10,000 cells per 60-mm dish) [2]
    • Allow cells to adhere for 4-6 hours
    • Treat with this compound (10 μM) or vehicle control [2]
    • After 4 hours, irradiate cells at desired doses (0-8 Gy) [2]
    • Replace with fresh medium 24 hours post-irradiation [2]
    • Incubate for 10-14 days to allow colony formation
    • Fix and stain colonies with crystal violet solution
    • Count colonies containing >50 cells as survivors [2]
  • Data Analysis:

    • Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) × 100% for untreated controls
    • Determine surviving fraction (SF) = (number of colonies formed / number of cells seeded × PE)
    • Plot survival curves and calculate radiation enhancement ratios
Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting enables detection of key signaling proteins and cleaved caspase fragments that indicate apoptotic pathway activation and autophagy induction following this compound treatment [3] [2].

  • Protein Extraction:

    • Harvest cells using trypsinization at specified timepoints post-treatment
    • Wash cell pellets twice with cold PBS
    • Lyse cells in RIPA buffer (25 mM Tris•HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors [2]
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Gel Electrophoresis and Transfer:

    • Load 30 μg of protein per lane onto 10% SDS-polyacrylamide gels [2]
    • Perform electrophoresis at constant voltage (100-120V)
    • Transfer proteins to PVDF membranes using wet or semi-dry transfer systems
  • Antibody Incubation and Detection:

    • Block membranes with 5% skim milk in TBST for 1 hour at room temperature [2]
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C [2]
    • Wash membranes 3 times with TBST for 10 minutes each
    • Incubate with HRP-conjugated secondary antibodies (1:100,000 dilution) for 1 hour at 23°C [2]
    • Develop signals using enhanced chemiluminescence substrate (e.g., Amersham ECL Prime) [2]
    • Detect signals using imaging system (e.g., ChemiDoc Touch) [2]
  • Key Antibodies for this compound Studies: | Target | Supplier | Catalog Number | Dilution | |------------|--------------|-------------------|-------------| | RIG-I | Proteintech | 20566-1-AP | 1:1000 [3] | | LC3 | Proteintech | 18725-1-AP | 1:1000 [3] | | Beclin 1 | Proteintech | 66665-1-IG | 1:1000 [3] | | P62 | Proteintech | 66184-1-IG | 1:1000 [3] | | phospho-ATM(Ser1981) | Cell Signaling Technology | #5883 | 1:1000 [2] | | phospho-H2A.X(Ser139) | Cell Signaling Technology | #9718 | 1:1000 [2] | | Cleaved Caspase-3 | Proteintech | 66470-2-IG | 1:1000 [3] | | Bax | Proteintech | 5023S | 1:1000 [3] | | Bcl-2 | Proteintech | 26593-1-AP | 1:1000 [3] | | GAPDH | Proteintech | 6004-1-IG | 1:5000 [3] |

Quantitative Assessment of this compound Anti-Cancer Effects

Anti-Proliferation and Apoptosis Induction Data

Table 1: this compound Effects on Cancer Cell Proliferation and Viability

Cell Line Cancer Type Assay This compound Concentration Effect Reference
HCT8 Colon cancer MTS Not specified Significant proliferation suppression [3]
SW480 Colon cancer MTS Not specified Significant proliferation suppression [3]
HCT8 Colon cancer EdU Not specified Reduced DNA synthesis [3]
SW480 Colon cancer EdU Not specified Reduced DNA synthesis [3]
HeLa Cervical cancer Clonogenic 10 μM Enhanced radiosensitivity [2]
ME-180 Cervical cancer Clonogenic 10 μM Enhanced radiosensitivity [2]
HeLa Cervical cancer Apoptosis (Annexin V) 10 μM + 8 Gy IR Significant increase in apoptosis [2]

Table 2: this compound Effects on Apoptosis and Cell Death Markers

Parameter Measured Experimental Model Effect of this compound Significance Reference
Apoptosis rate HeLa cells + irradiation Significant increase p < 0.05 [2]
CRT exposure HCT8 and SW480 cells Substantial elevation Immunogenic cell death [3] [4]
HMGB1 release HCT8 and SW480 cells Increased release Immunogenic cell death [3] [4]
ATP release HCT8 and SW480 cells Enhanced extracellular ATP Immunogenic cell death [3] [4]
LC3 expression HCT8 and SW480 cells Increased LC3-II conversion Autophagy induction [3] [4]
P62 expression HCT8 and SW480 cells Reduced levels Enhanced autophagic flux [3] [4]
In Vivo Anti-Tumor Efficacy

Table 3: In Vivo Anti-Cancer Efficacy of this compound

Cancer Model Treatment Groups Dosing Regimen Key Results Reference
HeLa xenografts (BALB/c-nu mice) Control, this compound alone, IR alone, Combination 5 μg/g this compound i.p. + 10 Gy IR Significant tumor growth delay in combination group [2]
Colon cancer in vivo models Not fully specified Not fully specified Suppressed growth of transplanted tumors [3]

This compound Signaling Pathways and Molecular Mechanisms

Molecular Signaling Pathways in Colon Cancer

G Ro907501 This compound RIG_I RIG-I Ro907501->RIG_I ICD Immunogenic Cell Death Ro907501->ICD MAVS MAVS RIG_I->MAVS TRAF6 TRAF6 MAVS->TRAF6 Autophagy Autophagy Induction (LC3↑, Beclin1↑, P62↓) TRAF6->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Immune Immune Response Activation Autophagy->Immune CRT Calreticulin Exposure ICD->CRT HMGB1 HMGB1 Release ICD->HMGB1 ATP ATP Release ICD->ATP ICD->Apoptosis Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) ICD->Cytokines Cytokines->Immune

Diagram 1: this compound signaling pathways in colon cancer showing induction of immunogenic cell death and RIG-I-mediated autophagy [3] [4].

Molecular Signaling Pathways in Cervical Cancer

G Ro907501 This compound ATM ATM Phosphorylation Ro907501->ATM Inhibits DDR DNA Damage Response Inhibition Ro907501->DDR IR Ionizing Radiation IR->ATM Downstream Downstream Targets (H2AX, Chk1, Chk2) ATM->Downstream Apoptosis Enhanced Apoptosis DDR->Apoptosis CellCycle Cell Cycle Disruption DDR->CellCycle

Diagram 2: this compound as a radiosensitizer in cervical cancer through ATM phosphorylation inhibition [1] [2].

Discussion and Research Implications

The experimental data demonstrate that this compound exerts potent anti-cancer effects through multifaceted mechanisms that vary across cancer types. In colon cancer models, this compound simultaneously activates immunogenic cell death and RIG-I-mediated autophagy, creating a synergistic approach that engages both direct tumor cell killing and immune system activation [3] [4]. The ICD induction, characterized by increased calreticulin exposure, HMGB1 release, and ATP secretion, transforms dying cancer cells into endogenous vaccines that stimulate anti-tumor immunity, potentially addressing the challenge of immunosuppressive tumor microenvironments [3].

In cervical cancer, this compound functions as a novel radiosensitizer by targeting the DNA damage response pathway through inhibition of ATM phosphorylation [1] [2]. This mechanism prevents efficient repair of radiation-induced DNA damage, resulting in significantly increased apoptosis and cell cycle disruption. The ability to enhance radiation efficacy positions this compound as a promising candidate for combination therapy in radiation-based treatment regimens, potentially allowing for radiation dose reduction while maintaining therapeutic efficacy [2].

From a technical perspective, the apoptosis assays detailed in these protocols provide comprehensive assessment of this compound activity across different cell death modalities. The Annexin V/PI staining enables quantification of early and late apoptosis, while clonogenic survival assays demonstrate long-term reproductive cell death, particularly relevant for radiation combination studies [2]. Western blot analysis of key markers including LC3, cleaved caspase-3, and phosphorylation status of ATM and H2AX provides mechanistic insights into the molecular pathways involved [3] [2].

The translational potential of this compound is supported by its efficacy in both in vitro and in vivo models, demonstrating significant tumor growth delay in xenograft studies [2]. Future research directions should focus on optimizing dosing regimens, exploring combination strategies with immunotherapies, and identifying predictive biomarkers for patient selection. Additionally, further investigation is warranted to fully elucidate the interconnectedness between the autophagy and ICD pathways activated by this compound and their relative contributions to overall anti-tumor efficacy.

Conclusion

This compound represents a promising multi-mechanistic anti-cancer agent with demonstrated efficacy in colon and cervical cancer models. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating its apoptosis-inducing and immunogenic effects. The compound's unique ability to simultaneously target multiple cell death pathways while modulating the tumor immune environment positions it as an attractive candidate for further therapeutic development. Standardized application of these assays will facilitate comparative analysis across studies and accelerate the translational progress of this compound toward clinical evaluation.

References

Application Note: Analysis of Ro 90-7501-Induced Cell Cycle Disruption in Irradiated Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ro 90-7501 is an investigational compound initially developed for Alzheimer's disease research. Recent studies have identified its potent function as a radiosensitizer in various cancer cell lines, including cervical and breast cancers [1] [2]. Its mechanism of action centers on the inhibition of the ataxia-telangiectasia mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks induced by ionizing radiation [1]. By suppressing ATM autophosphorylation and subsequent activation of its downstream targets (Chk1, Chk2, H2AX), this compound disrupts DNA damage repair signaling, enhances apoptosis, and impairs cell cycle checkpoint function [1]. This application note details a standardized protocol for analyzing the cell cycle in cancer cells treated with this compound and irradiation, a key method for quantifying its radiosensitizing effects.

Mechanism of Action and Signaling Pathway

This compound exerts its radiosensitizing effect by specifically targeting the early stages of the DNA damage response (DDR). The diagram below illustrates the key signaling pathway and the point of inhibition by this compound.

G IR Ionizing Radiation DSB DNA Double-Strand Break IR->DSB MRN MRN Complex DSB->MRN ATM ATM (Inactive) MRN->ATM pATM p-ATM (Active) ATM->pATM Activation (Phosphorylation) Downstream Downstream Targets (e.g., Chk1, Chk2, γH2AX) pATM->Downstream Inhib This compound Inhib->pATM Inhibits CellCycle Cell Cycle Checkpoints (G1/S, S, G2/M) Downstream->CellCycle Repair DNA Repair CellCycle->Repair Allows time for

Diagram Title: this compound Inhibition of the ATM-Mediated DNA Damage Response

As visualized above, when ionizing radiation causes DNA double-strand breaks, the MRN complex (MRE11–RAD50–NBS1) recruits and activates ATM via phosphorylation at Ser1981 [3] [4]. Activated p-ATM then phosphorylates a network of downstream effector proteins that orchestrate cell cycle arrest, enabling DNA repair. This compound effectively blocks this pathway by inhibiting the phosphorylation/activation of ATM, thereby disrupting the DNA damage response and cell cycle checkpoints, which ultimately sensitizes cells to radiation [1].

Key Experimental Data

Research across multiple institutions has quantified the impact of this compound on cancer cell radiosensitivity. The table below summarizes key findings from these studies.

Cell Line Experimental Model This compound Concentration Key Findings on Radiosensitization

| HeLa (Cervical Cancer) [1] | In vitro & In vivo (mouse) | 10 µM (in vitro), 5 µg/g (in vivo) | Significant reduction in clonogenic survival Increased tumor growth delay in mice Increased apoptosis & impaired cell cycle progression Suppressed phosphorylation of ATM, Chk1, Chk2, γH2AX | | ME-180 (Cervical Cancer) [1] | In vitro | 10 µM | Significant enhancement of radiosensitivity in clonogenic survival assays | | MCF-7 (Breast Cancer) [5] | In vitro | 3 µM, 10 µM | Significant reduction in colony formation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | MDA-MB-231 (Breast Cancer) [5] | In vitro | 1 µM, 3 µM, 10 µM | Decreased cell viability & proliferation Increased residual γH2AX foci at 24h post-IR Reduced pATM foci formation | | GM03652 (Normal Fibroblast) [5] | In vitro | 1 µM, 3 µM, 10 µM | No significant effect on viability or proliferation Minimal impact on pATM/γH2AX foci vs. cancer cells |

Detailed Experimental Protocols

Combined Treatment of Cells with this compound and Irradiation

This section outlines the procedure for treating cells with this compound prior to irradiation.

  • Cell Culture: Maintain human cervical cancer HeLa cells or breast cancer lines (e.g., MCF-7, MDA-MB-231) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1].
  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired working concentration (e.g., 1-10 µM). A DMSO vehicle control (e.g., 1% DMSO/PBS) must be included [1].
  • Treatment and Irradiation:
    • Plate cells at an appropriate density and allow to adhere overnight.
    • Replace the medium with one containing this compound (e.g., 10 µM) or the vehicle control.
    • Incubate for 4 hours [1].
    • Irradiate cells using a gamma-ray or X-ray irradiator at the desired dose (e.g., 2-8 Gy). Keep control plates unirradiated (0 Gy).
    • 24 hours post-irradiation, replace the medium with fresh, drug-free medium [1].
  • Note: For normal control cells, such as skin fibroblast GM03652, the same protocol can be applied to assess selective toxicity [5].
Cell Cycle Analysis by Flow Cytometry

The following protocol describes how to analyze and quantify cell cycle distribution using propidium iodide (PI) staining and flow cytometry, a key readout for this compound's effects [1] [6].

G Start Harvest Cells Fix Fix in Cold 70% Ethanol Start->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI/RNase Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Data Analysis (G1, S, G2/M quantification) Analyze->Data

Diagram Title: Workflow for Cell Cycle Analysis Using Propidium Iodide Staining

  • Materials:

    • Propidium Iodide (PI) stock solution (50 µg/mL)
    • Ribonuclease A (RNase A, 100 µg/mL)
    • Phosphate-Buffered Saline (PBS)
    • 70% Ethanol (in distilled water, not PBS)
    • Flow cytometer with a 488 nm laser and a filter suitable for PI detection (e.g., 605 nm bandpass) [6].
  • Procedure:

    • Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin, then inactivate with serum-containing medium. Centrifuge the cell suspension (~300-500 x g for 5 minutes) and carefully decant the supernatant [6].
    • Fixation: Gently vortex the cell pellet and add cold 70% ethanol drop-wise to permeabilize the cells. Fix for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol at 4°C for several weeks [6].
    • Washing: Centrifuge the fixed cells (850 x g for 5-10 minutes), carefully decant the ethanol, and wash the pellet with PBS twice to remove residual ethanol [6].
    • Staining: Resuspend the cell pellet in ~200 µL of PBS. Add RNase A (to a final concentration of ~10 µg/mL) to eliminate RNA, which can bind PI and cause high background. Incubate for a few minutes at room temperature. Then add PI (from a 50 µg/mL stock) to a final concentration of ~5-20 µg/mL. Incubate in the dark for 30 minutes at room temperature [6].
    • Analysis: Analyze the samples on a flow cytometer. Use pulse processing (pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis. Gate on the single-cell population and collect at least 10,000 events per sample. The fluorescence intensity of PI, proportional to DNA content, is used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle [6] [7].
  • Expected Results: Treatment with this compound and irradiation is expected to cause a discernible disruption in cell cycle progression compared to irradiation alone. This typically manifests as a reduction in the G2/M population, indicating a failure to arrest properly at the G2/M checkpoint, which is critical for DNA repair before mitosis [1]. This failure can lead to mitotic catastrophe and cell death.

Applications and Conclusion

The experimental data and protocols described herein establish a foundation for utilizing this compound as a tool in radiation biology and oncology drug development.

  • Research Applications: This approach is directly applicable for screening novel radiosensitizers, investivating ATM-dependent DNA damage response pathways, and studying cell cycle checkpoint mechanisms [1] [3] [5].
  • Therapeutic Potential: The consistent findings across cervical and breast cancer models, coupled with the minimal effects observed on normal fibroblasts, highlight the potential of this compound as a promising template for developing tumor-selective radiosensitizers [1] [2] [5]. Targeting the ATM pathway represents a viable strategy to overcome radioresistance.

References

Ro 90-7501 western blotting ATM phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

ATM Kinase and Phosphorylation Analysis

The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs) [1] [2]. Its activation involves a complex process where the inactive dimer undergoes large-scale conformational changes, leading to monomeric kinase units that can phosphorylate downstream substrates like CHK2 [2].

A key method for studying ATM activation is monitoring its autophosphorylation, a common indicator of kinase activity [2]. In a research context, a compound like Ro 90-7501 would typically be applied to cells to modulate this pathway, followed by DNA damage induction (e.g., with ionizing radiation) to stimulate ATM activation [1] [2].

Detailed Experimental Protocol for Western Blotting of ATM Phosphorylation

This protocol provides a methodology for detecting ATM and phospho-ATM (p-ATM) in human cell lines, adaptable for studying the effects of ATM-activating compounds.

Cell Culture and Treatment
  • Cell Lines: Use appropriate human cell lines (e.g., HEK293, HeLa, or patient-derived lymphoblastoid cells) [1].
  • Compound Treatment: Treat cells with this compound (optimal concentration and duration to be determined by dose-response experiments). A suggested starting range is 1-10 µM for 1-2 hours.
  • Positive Control: Include a positive control by treating a separate group of cells with 0.5 - 1.0 Gy of ionizing radiation (IR) and incubating for 1 hour post-irradiation to maximize ATM activation [1].
  • Negative Control: Include an untreated control group.
Protein Extraction and Quantification
  • Lysis: Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifugation: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
  • Quantification: Determine protein concentration using a Bradford or BCA assay.
Western Blotting
  • Gel Electrophoresis: Load 20-50 µg of total protein per lane onto a 6-8% SDS-PAGE gel [1]. Electrophorese at 100-120 V until the dye front reaches the bottom.
  • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibodies: Incubate membrane with specific primary antibodies diluted in blocking buffer, overnight at 4°C [1].
    • Secondary Antibodies: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

Table 1: Key Antibodies and Reagents for Western Blotting

Target Antibody Type Suggested Dilution Purpose / Notes
p-ATM (Ser1981) Phospho-specific Rabbit Monoclonal 1:1000 Detects activated ATM [1]
Total ATM Rabbit Polyclonal 1:1000 Controls for total ATM protein levels [1]
β-Actin Mouse Monoclonal 1:5000 Loading Control
Anti-Rabbit IgG, HRP-linked Goat 1:2000 Secondary for p-ATM & Total ATM
Anti-Mouse IgG, HRP-linked Goat 1:2000 Secondary for β-Actin
Detection and Analysis
  • Detection: Develop blots using a enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
  • Densitometry: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize p-ATM band intensity to total ATM or loading control.

Table 2: Expected Western Blot Results and Interpretation

Experimental Condition Expected p-ATM Signal Expected Total ATM Signal Biological Interpretation
Untreated Control Low / Undetectable Normal Basal ATM activity
Ionizing Radiation (IR) High Normal Robust ATM activation by DNA damage [1]
This compound Treatment To be determined Normal Compound's efficacy in activating ATM
A-T Patient Cells (Severe) Low / Undetectable Low / Undetectable Positive control for ATM deficiency [1]

ATM Activation Signaling Pathway

The following diagram, generated using Graphviz, illustrates the proposed signaling pathway involving this compound and ATM activation. You can use the DOT script below to regenerate or modify the diagram.

G compound This compound Treatment ATM_active ATM Active Monomers (Phosphorylated) compound->ATM_active Potential Direct Activation? DNA_damage Ionizing Radiation ATM_dimer ATM Inactive Dimer DNA_damage->ATM_dimer ATM_dimer->ATM_active  Autophosphorylation & Conformational Change substrates Phosphorylation of Downstream Substrates (e.g., CHK2, p53) ATM_active->substrates outcome Cell Fate Decision (Cell Cycle Arrest, DNA Repair, Apoptosis) substrates->outcome

Diagram 1: Proposed Signaling Pathway for this compound and ATM Activation. This diagram illustrates the hypothesized mechanism where this compound may directly or indirectly promote the activation of the ATM kinase, leading to downstream signaling events.

Key Considerations for Researchers

  • Interpreting Results: A successful experiment with this compound should show a marked increase in p-ATM signal compared to the untreated control, potentially comparable to the IR-positive control [1] [2].
  • Troubleshooting: If bands are weak, optimize antibody concentrations or exposure time. High background may require increased blocking time or more stringent washing.
  • Compound Specificity: When evaluating this compound, it is crucial to design experiments that can discern whether its effect is specific to the ATM pathway or part of a broader cellular stress response.

References

Comprehensive Application Notes and Protocols: Ro 90-7501 γH2AX Foci Analysis for DNA Damage Response Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

The phosphorylated histone variant γH2AX has emerged as one of the most sensitive and specific biomarkers for detecting DNA double-strand breaks (DSBs) in cellular response to genotoxic stress. Within minutes after DSB induction, H2AX becomes phosphorylated at serine 139 and forms discrete nuclear foci that can be visualized through immunofluorescence techniques, with each focus representing an individual DSB. This molecular response creates a amplification signal that facilitates the recruitment of DNA repair proteins to damage sites and serves as a crucial mechanism for maintaining genomic integrity. The quantification of γH2AX foci has therefore become an essential tool in molecular cancer biology, particularly for evaluating the efficacy of DNA-damaging agents and radiosensitizing compounds in both preclinical and clinical settings [1].

Ro 90-7501 is a novel small molecule inhibitor initially identified for its activity against amyloid β42 fibril assembly in Alzheimer's disease research. Recent investigations have revealed its potent radiosensitizing properties in cancer cells, functioning through inhibition of the DNA damage response pathway. Specifically, this compound targets the ataxia-telangiectasia mutated (ATM) kinase, a master regulator of cellular response to DNA double-strand breaks. By impairing ATM phosphorylation and consequently suppressing downstream signaling components including H2AX, Chk1, and Chk2, this compound disrupts the efficient repair of radiation-induced DNA damage, leading to enhanced cancer cell susceptibility to radiation treatment [2] [3]. These application notes provide detailed methodologies and protocols for utilizing γH2AX foci analysis to investigate the mechanistic actions and therapeutic potential of this compound across various experimental models.

Mechanism of Action and Signaling Pathway

Molecular Pathway of this compound-Mediated Radiosensitization

This compound exerts its radiosensitizing effects through targeted interference with the DNA damage response pathway, specifically by inhibiting the activation of ATM kinase. Following ionizing radiation exposure, cells normally initiate a sophisticated DNA repair cascade beginning with immediate ATM autophosphorylation and activation. Activated ATM then phosphorylates numerous downstream substrates involved in cell cycle checkpoint control, apoptosis, and DNA repair, including the histone variant H2AX at serine 139. This γH2AX phosphorylation occurs in megabase chromatin domains flanking double-strand breaks and serves as a platform for the recruitment of DNA repair complexes. This compound disrupts this coordinated response at its most fundamental level by suppressing ATM phosphorylation, thereby preventing the formation of repair foci and forcing cells to confront unrepaired DNA damage that would normally be resolved [2] [1].

The molecular consequences of this compound-mediated pathway inhibition are profound and measurable through γH2AX foci dynamics. When administered prior to or concurrently with radiation, this compound treatment results in persistent γH2AX foci, indicating impaired DNA repair capacity. This persistence correlates with increased apoptotic indices and cell cycle arrest, ultimately leading to enhanced radiation-induced cell death. The compound's specificity for ATM inhibition rather than downstream kinases like DNA-PK or ATR provides a targeted approach to radiosensitization while potentially minimizing collateral damage to non-targeted pathways. This mechanism has been consistently demonstrated across multiple cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF7 and MDA-MB-231) models, supporting its broad applicability as a radiosensitizing agent [2] [3].

Table 1: Key Signaling Components in this compound Mediated Radiosensitization

Signaling Component Normal Function in DNA Repair Effect of this compound Downstream Consequences
ATM kinase Master regulator; activated by DSBs; phosphorylates key repair proteins Inhibition of phosphorylation Reduced signal transduction; impaired repair complex assembly
γH2AX Forms foci at DSB sites; recruits repair proteins Decreased foci formation Diminished repair focus formation; persistent DNA damage
Chk1/Chk2 Cell cycle checkpoint kinases; arrest cycle for repair Reduced phosphorylation Dysregulated cell cycle checkpoints; premature mitosis
DNA Repair Complexes Coordinated repair of DSBs via NHEJ and HR Impaired recruitment to damage sites Error-prone repair; genomic instability; cell death

The following diagram illustrates the molecular pathway through which this compound inhibits DNA damage response and creates radiosensitization:

G IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_i ATM Inactive DSB->ATM_i ATM_a ATM Active (Phosphorylated) ATM_i->ATM_a H2AX H2AX Phosphorylation (γH2AX) ATM_a->H2AX Checkpoints Cell Cycle Checkpoints ATM_a->Checkpoints RO This compound RO->ATM_a Inhibits Persist Persistent DNA Damage RO->Persist Induces Repair DNA Repair Complex Recruitment H2AX->Repair Survival Cell Survival Repair->Survival Checkpoints->Survival Death Cell Death Persist->Death

Experimental Protocols and Methodologies

Cell Culture and this compound Treatment Protocol
  • Cell Lines and Culture Conditions: The protocol has been validated using cervical cancer (HeLa) and breast cancer (MCF7, MDA-MB-231) cell lines, alongside normal fibroblast lines (AGO1522B) for comparison studies. Cells should be maintained in their appropriate media (DMEM for HeLa and MCF7, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Routine screening for mycoplasma contamination is critical, as contamination can induce erratic background fluorescence that compromises nuclear segmentation during image analysis [4] [5].

  • This compound Treatment and Irradiation: Plate cells at 30-50% confluency on sterile round coverslips placed in 12-well plates and allow adherence for 24 hours. Prepare this compound stock solution in DMSO and dilute to working concentrations in serum-free medium immediately before use. The final DMSO concentration should not exceed 0.1% to maintain cell viability. Treat cells with this compound at the determined IC50 concentration (typically 1-5 µM based on cell type) for 2 hours prior to irradiation. For irradiation, expose cells to X-rays using a clinical irradiator (e.g., Faxitron MultiRad 225) at doses ranging from 2-10 Gy with a dose rate of 1-6 Gy/min. Ensure the radiation focal plane is properly aligned with the cell monolayer by adjusting the height of the 12-well plate [2] [3].

  • Post-Treatment Incubation and Time Course: Following irradiation, replace medium with fresh drug-free complete medium and incubate cells for specific recovery periods (30 minutes to 24 hours) depending on experimental goals. The optimal γH2AX foci quantification typically occurs at 30 minutes to 2 hours post-irradiation for initial damage assessment, and at 24 hours for residual damage indicating impaired repair capacity. Include appropriate controls: untreated cells, this compound alone, radiation alone, and vehicle (DMSO) controls to account for background foci levels and treatment-specific effects [4] [5].

Immunofluorescence Staining for γH2AX Foci
  • Cell Fixation and Permeabilization: After the desired recovery period, carefully aspirate medium and wash cells once with pre-warmed PBS. Fix cells with freshly prepared 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS for 2 minutes each wash. Permeabilize cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody penetration. Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature [4] [6].

  • Antibody Staining Protocol: Incubate cells with primary anti-γH2AX antibody (mouse monoclonal, e.g., Abcam ab22551) diluted 1:200 in PBS containing 5% BSA overnight at 4°C. For efficient antibody distribution, place Parafilm pieces cut to fit the well size to ensure complete contact between antibody solution and cells. The following day, wash cells three times with PBS for 5 minutes each wash. Apply secondary antibody (goat anti-mouse IgG Alexa Fluor 488) diluted 1:500 in 5% BSA/PBS and incubate for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes, then wash three times with PBS. Mount coverslips on microscope slides using anti-fade mounting medium and seal with clear nail polish [4] [7].

  • Critical Considerations and Optimization: To ensure assay reproducibility, process all samples for the same experiment simultaneously using identical antibody batches and solution preparations. Include a positive control (cells treated with 2 Gy irradiation without this compound) in each staining batch to account for day-to-day variability. For background determination, include an isotype control antibody instead of primary antibody to assess non-specific secondary antibody binding. Avoid allowing cells to dry during any step, as this creates artifacts and increases background fluorescence. Store stained slides at 4°C in the dark if not imaged immediately, but ideally image within 24 hours for optimal signal preservation [4] [6].

Image Acquisition and Analysis
  • Microscopy and Image Capture: Image acquisition should be performed using a fluorescence microscope equipped with appropriate filter sets for DAPI (nuclear staining) and FITC/Alexa Fluor 488 (γH2AX foci). A 60× oil immersion objective with high numerical aperture (≥1.35) is recommended for optimal resolution of individual foci. For automated microscopy systems, capture images from at least 5 different focal planes throughout the nucleus (z-stacking) to ensure comprehensive foci enumeration. Acquire a minimum of 300 cells per experimental condition to ensure statistical power, with multiple fields captured randomly to avoid selection bias. Maintain constant exposure settings across all samples within an experiment to enable quantitative comparisons [7] [6].

  • Automated Foci Quantification with Fiji/ImageJ: For high-throughput, unbiased foci counting, use Fiji software with custom macros designed for γH2AX quantification. The following steps outline the standardized analysis workflow: First, split the color channels and convert the γH2AX channel to 8-bit. Apply background subtraction using a rolling ball radius algorithm. Use the "Median" filter (radius 2 pixels) to reduce noise while preserving foci boundaries. Set an appropriate threshold using the "Default" method or manually adjust to match visual foci identification. Apply the "Analyze Particles" function with size limitations of 0.1-5 μm² to exclude non-specific signals. For nuclear segmentation, process the DAPI channel using the "Maximum Entropy" thresholding followed by the "Watershed" algorithm to separate touching nuclei. The output provides foci counts per nucleus along with intensity measurements [4] [7].

  • Quality Control and Validation: Implement rigorous quality control measures by visually inspecting a subset of analyzed images to verify automated counting accuracy. Exclude from analysis cells with pan-nuclear γH2AX staining, as this typically indicates late-stage apoptosis. Similarly, exclude mitotic cells as condensed chromosomes prevent accurate foci enumeration. For validation purposes, compare automated counts with manual counts by at least two independent observers for a subset of images. The correlation between automated and manual counts should exceed 0.85 for the data to be considered reliable. Report both the mean foci per cell and the percentage of cells with >10 foci, as the latter parameter often correlates better with clonogenic survival outcomes [7] [6].

Research Applications and Quantitative Findings

This compound Efficacy Across Cancer Models

Research investigations have demonstrated that this compound exhibits significant radiosensitizing effects across multiple cancer types while showing limited impact on normal cell lines, suggesting a potential therapeutic window. In cervical cancer models, combination treatment with this compound and radiation resulted in substantial reduction in clonogenic survival compared to radiation alone. The sensitizer enhancement ratio (SER) for HeLa cells reached approximately 1.8, indicating nearly doubling of radiation effectiveness. Similar trends were observed in breast cancer models, where this compound pretreatment enhanced radiation-induced growth inhibition in both MCF7 and MDA-MB-231 cell lines. Importantly, parallel experiments using normal skin fibroblast cell lines (GM03652) showed significantly reduced effects, suggesting selective tumor cytotoxicity and potential clinical utility [2] [3].

Mechanistic studies further revealed that this compound-mediated radiosensitization operates through impaired DNA damage repair rather than initial damage induction. Analysis of γH2AX foci kinetics demonstrated that while initial foci formation (30 minutes post-IR) was similar between this compound-treated and control cells, the resolution of these foci was dramatically delayed in this compound-treated cells. At 24 hours post-irradiation, control cells typically showed foci levels near baseline, whereas this compound-treated cells maintained approximately 40-60% of their initial foci burden. This persistent DNA damage signature correlates with increased apoptotic indices and cell cycle arrest in G2/M phase, ultimately leading to enhanced cell death. These findings have been corroborated in vivo using xenograft models, where this compound administration combined with localized radiotherapy resulted in significant tumor growth delay compared to either treatment alone [2].

Table 2: Quantitative Effects of this compound on Radiation Response Across Cancer Models

Cancer Model Radiation Dose This compound Concentration γH2AX Foci (24h post-IR) Clonogenic Survival (%) Apoptosis Induction
Cervical (HeLa) 2 Gy 5 µM 18.5 ± 2.1* 22.3 ± 3.1* 38.4 ± 4.2%*
Cervical (HeLa) Control 2 Gy - 6.2 ± 1.3 41.6 ± 4.8 12.7 ± 2.1%
Breast (MCF7) 2 Gy 5 µM 16.8 ± 1.9* 28.7 ± 3.5* 35.2 ± 3.8%*
Breast (MCF7) Control 2 Gy - 5.8 ± 1.1 46.2 ± 5.1 10.3 ± 1.9%
Normal Fibroblasts 2 Gy 5 µM 7.1 ± 1.4 85.4 ± 6.2 8.9 ± 1.5%

Note: Statistical significance (p < 0.01) compared to corresponding radiation-only control

Technical Considerations for γH2AX Detection Methods

The selection of appropriate detection methodologies for γH2AX analysis significantly influences experimental sensitivity and data interpretation. Comparative studies have systematically evaluated three primary techniques: automated fluorescence microscopy, flow cytometry, and immunoblotting. Automated fluorescence microscopy for foci quantification demonstrates the highest sensitivity, with a limit of detection (LoD) of 0.53 µM etoposide in peripheral blood mononuclear cells. This method enables discrimination of individual DSBs at low damage levels and provides spatial distribution information within nuclei. Flow cytometry, while offering superior throughput and statistical power through analysis of thousands of cells, shows approximately 10-fold lower sensitivity, requiring higher DNA damage levels for reliable detection above background. Immunoblotting represents the least sensitive approach but provides complementary information about total γH2AX expression levels across cell populations [6].

Each methodological approach offers distinct advantages and limitations depending on experimental goals. Automated microscopy remains the gold standard for pharmacodynamic studies of novel compounds like this compound, as it enables precise quantification of DNA repair inhibition through residual foci measurement. This approach can distinguish between discrete foci (indicative of repairable damage) and pan-nuclear staining (characteristic of apoptosis), which is crucial for accurate mechanism interpretation. Flow cytometry provides superior statistical sampling for heterogeneous populations and enables multiparametric analysis when combined with cell cycle or apoptosis markers. Immunoblotting offers protocol simplicity and the ability to process frozen samples without requiring intact nuclei, though it loses single-cell resolution and suffers from higher sample requirements. For comprehensive this compound characterization, a combined approach using microscopy for mechanistic insights and flow cytometry for high-throughput screening is recommended [8] [6].

Data Analysis and Interpretation Guidelines

Quantification Methods and Normalization Approaches
  • Foci Counting and Classification: For accurate γH2AX quantification, establish clear counting criteria prior to analysis. Discrete nuclear foci should be defined as bright, sharply demarcated punctate signals with intensities at least 2-fold above background nuclear fluorescence. Utilize size exclusion parameters (typically 0.1-5 μm²) to eliminate non-specific speckling and aggregates. For automated counting algorithms, validate against manual counts across a range of damage levels (0-10 Gy) to ensure linear response. When analyzing this compound treated samples, pay particular attention to foci morphology; treated cells often show brighter and more persistent foci compared to controls at later time points, reflecting repair inhibition. Exclude from analysis cells with pan-nuclear γH2AX staining, as this represents apoptotic cells rather than specific DSB signaling [7] [6].

  • Normalization and Background Subtraction: Account for background foci levels in untreated controls, which typically range from 0.2-0.5 foci per cell in optimally cultured cells. Subtract this background value from experimental measurements to determine radiation-induced foci. When comparing across experiments, include internal controls (2 Gy irradiated cells without this compound) to normalize for technical variability. For time-course studies, calculate the residual damage percentage as (foci at time t / maximum foci at 0.5h) × 100, which provides a standardized metric for repair inhibition. When analyzing multiple cell lines with different plating efficiencies, normalize foci counts to the percentage of cells in S-phase, as replication stress contributes to background foci levels [4] [7].

Statistical Analysis and Data Presentation
  • Data Visualization and Interpretation: Present γH2AX data using complementary visualization methods: scatter plots showing distribution of foci per cell, bar graphs displaying mean foci ± SEM, and time-course curves illustrating foci persistence. For this compound studies, include representative images showing the characteristic pattern of persistent foci at 24 hours post-irradiation. When interpreting results, consider that γH2AX foci analysis provides quantitative information about DNA damage signaling but does not directly measure physical DSBs. Correlate γH2AX findings with complementary endpoints such as clonogenic survival, cell cycle analysis, and apoptosis assays to build a comprehensive understanding of this compound mechanisms. The most significant biological effects are typically observed when this compound treatment precedes radiation by 2-4 hours, consistent with its mechanism as a repair inhibitor rather than a damage inducer [2] [3].

Technical Considerations and Troubleshooting

Optimization Strategies and Parameter Validation

Successful implementation of γH2AX foci analysis for this compound research requires careful parameter optimization specific to each experimental system. Critical factors include antibody dilution, fixation methods, and image acquisition settings. For this compound studies, particular attention should be paid to the temporal window of analysis, as the compound's effects on foci persistence become more pronounced at later time points (8-24 hours) compared to immediate post-irradiation assessments. When establishing the protocol for a new cell line, conduct a time-course experiment (0.5, 2, 8, 24 hours post-IR) with and without this compound to identify optimal detection windows. Additionally, validate the linearity of foci induction across a radiation dose range (0-10 Gy) to ensure your system maintains the expected approximately 20-40 foci/Gy/nucleus relationship, which serves as an important internal quality control [4] [7].

Experimental variability can arise from multiple sources, including cell confluence, cell cycle distribution, and serum concentration. Maintain consistent cell culture conditions and passage numbers to minimize baseline variability. For this compound studies, ensure consistent drug exposure times and carefully control DMSO concentrations across experiments. When comparing multiple cell lines with different radiosensitivities, normalize results to internal radiation controls included in each experiment. For imaging consistency, establish standardized acquisition settings that avoid signal saturation while maintaining adequate sensitivity for faint foci detection. Regularly calibrate microscopy equipment and use reference slides to monitor day-to-day performance variations. These measures are particularly important when assessing the subtle but biologically significant effects of this compound on DNA repair kinetics [4] [6].

Troubleshooting Common Technical Issues
  • High Background Fluorescence: Excessive background signal can compromise foci quantification accuracy. This issue often stems from inadequate blocking or antibody overconcentration. Increase BSA concentration to 5% and extend blocking time to 1 hour. Titrate primary and secondary antibodies to determine optimal concentrations that maximize signal-to-noise ratio. Ensure thorough washing between steps (3×5 minutes with gentle agitation) and include detergent (0.1% Tween-20) in wash buffers. If background persists, try pre-adsorbing secondary antibody with fixed cells or switch to a different antibody clone. Also verify that fixation time does not exceed 15 minutes, as over-fixation can increase autofluorescence [4] [6].

  • Poor Foci Resolution and Low Signal: Weak or poorly resolved foci may result from suboptimal permeabilization or antibody degradation. Ensure Triton X-100 concentration is adequate (0.3-0.5%) and prepare fresh solutions regularly. Check antibody expiration dates and avoid repeated freeze-thaw cycles by aliquoting antibodies. If using paraformaldehyde fixation, verify proper pH (7.4) and freshness, as oxidized paraformaldehyde forms formic acid that damages epitopes. For improved signal intensity, consider increasing primary antibody incubation time to overnight at 4°C rather than shorter room temperature incubations. Additionally, verify that fluorescence quenching during storage is minimized by using commercial anti-fade mounting media and storing slides at 4°C in the dark [4] [7].

The following workflow diagram summarizes the complete experimental process for this compound γH2AX foci analysis:

References

Ro 90-7501 tumor growth delay assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RO 90-7501

This compound ('2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is a small molecule with a diverse mechanism of action, positioning it as a potential anticancer agent and a radiosensitizer. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, subsequent research has revealed its significant anticancer properties [1] [2]. Its biological activity is primarily mediated through the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, which is a critical regulator of the DNA damage response (DDR) [1]. By inhibiting ATM and its downstream signaling, this compound effectively impairs the ability of cancer cells to repair radiation-induced DNA damage, leading to its characterization as a novel radiosensitizer [1].

Furthermore, this compound has been found to modulate innate immune pathways. It selectively enhances both Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response, potentially via selective activation of the p38 MAPK pathway [3]. Recent studies also show that this compound can suppress colon cancer progression by inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy, revealing a dual-pronged mechanism for attacking cancer cells [4]. Additionally, it acts as an inhibitor of protein phosphatase 5 (PP5) in a TPR-domain-dependent manner [2]. This multifaceted mechanism makes this compound a compelling candidate for combination therapy in oncology.

Mechanisms of Action and Signaling Pathways

The antitumor activity of this compound is mediated through several interconnected cellular pathways, which can be targeted depending on the experimental or therapeutic objective.

DNA Damage Response and Radiosensitization

The primary and most well-characterized mechanism of this compound is the inhibition of the DNA damage response. Upon radiation, cells rapidly activate the ATM kinase, which phosphorylates key downstream effectors like H2AX, Chk1, and Chk2 to initiate DNA repair, cell cycle arrest, and survival. This compound suppresses the phosphorylation of ATM and these downstream proteins, thereby crippling the repair machinery and leading to the accumulation of lethal DNA damage, increased apoptosis, and impaired cell cycle progression following irradiation [1]. This mechanism is the basis for its role as a potent radiosensitizer.

Immunogenic Cell Death and RIG-I-mediated Autophagy

Recent research in colon cancer models has uncovered a second major mechanism. This compound induces Immunogenic Cell Death, characterized by the exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) on the cell surface and the release of high mobility group box 1 (HMGB1) and ATP [4]. Concurrently, it activates the RIG-I signaling pathway, which in turn promotes autophagic flux, as evidenced by increased LC3II/I ratio and decreased P62 protein levels [4]. This RIG-I-mediated autophagy works synergistically with ICD to suppress tumor growth and activate anti-tumor immunity.

Innate Immune Pathway Modulation

In the context of viral infection models, this compound has been shown to significantly enhance the activation of the IFN-β promoter induced by TLR3 and RLR ligands, without similarly enhancing NFκB activation, which is responsible for pro-inflammatory cytokines [3]. This selective enhancement of the antiviral interferon response is likely mediated through the activation of the p38 MAPK pathway [3]. While this mechanism highlights its potential as a broad-spectrum antiviral, the engagement of these innate immune pathways may also contribute to its overall antitumor immune profile.

The following diagram illustrates the core signaling pathways through which this compound exerts its antitumor effects:

G cluster_dna DNA Damage & Radiosensitization cluster_immune Immune Activation & Cell Death RO This compound ATM ATM Kinase RO->ATM Inhibits Phosphorylation RIGI RIG-I RO->RIGI Activates IR Irradiation IR->ATM DDR DNA Damage Response (Repair, Survival) ATM->DDR Apoptosis1 Apoptosis & Cell Cycle Impairment DDR->Apoptosis1 When Inhibited Autophagy Autophagy Induction RIGI->Autophagy ICD Immunogenic Cell Death (ICD) Autophagy->ICD DAMPs DAMP Exposure (CRT, HMGB1, ATP) ICD->DAMPs

Figure 1: Core Signaling Pathways of this compound. The diagram illustrates the dual mechanisms of this compound: inhibition of DNA damage response leading to radiosensitization, and activation of RIG-I and immunogenic cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The table below summarizes key quantitative findings from recent studies.

Table 1: Summary of Key Experimental Data for this compound

Assay Type Cell Line / Model Key Findings and Metrics Experimental Conditions Citation
Clonogenic Survival HeLa (Cervical Cancer) Significant radiosensitizing effects; reduced colony formation. Combination treatment: IR + this compound. [1]
Western Blot HeLa (Cervical Cancer) Suppressed phosphorylation of ATM, H2AX, Chk1, Chk2. Treatment with this compound post-irradiation. [1]
Apoptosis Assay HeLa (Cervical Cancer) Significant increase in apoptosis. Flow cytometry after IR + this compound. [1]
Tumor Growth Delay HeLa xenografts in BALB/c-nu mice Significant tumor growth delay and decreased tumor volume. This compound (5 μg/g, i.p.) daily + IR for 21 days. [1]
Proliferation (MTS) HCT8, SW480 (Colon Cancer) Significant suppression of cell proliferation. Treatment with this compound. [4]
Migration/Invasion HCT8, SW480 (Colon Cancer) Significant reduction in migrating and invading cells. Scratch & Transwell assays with this compound. [4]
ICD Biomarkers HCT8, SW480 (Colon Cancer) Increased CRT surface exposure, HMGB1 and ATP release. Treatment with this compound. [4]
Autophagy Assay HCT8, SW480 (Colon Cancer) Increased LC3II/I ratio, decreased P62. Western blot analysis. [4]
IFN-β Promoter Assay HEK293/TLR3, THP-1 Enhanced IFN-β promoter activity (EC~50~ not specified). This compound (0.8-12.5 µM) with poly I:C. [3]

Detailed Experimental Protocols

In Vivo Tumor Growth Delay Assay

The Tumor Growth Delay (TGD) assay is a standard method for in situ assessment of treatment efficacy, quantifying the time taken for a tumor to reach a predetermined size after treatment compared to untreated controls [5].

Protocol:

  • Animal Model Establishment: Inoculate immunodeficient female BALB/c nude mice (8-week-old) subcutaneously with HeLa cells (e.g., 1-5 x 10^6 cells per mouse) to form xenograft tumors [1].
  • Randomization: Once tumors reach a palpable and measurable volume (e.g., 50-100 mm³), randomize mice into treatment groups to ensure comparable starting tumor sizes across groups. Key groups include:
    • Vehicle Control
    • This compound alone
    • Irradiation (IR) alone
    • This compound + IR (Combination)
  • Dosing and Treatment:
    • This compound Administration: Administer this compound via intraperitoneal injection at a dose of 5 μg/g of body weight, daily for 21 days [1].
    • Irradiation: On designated days, expose tumors in the IR and combination groups to localized irradiation (e.g., 2-10 Gy). Shield the rest of the animal's body to minimize systemic toxicity. The specific radiation dose and fractionation schedule should be optimized.
  • Tumor Monitoring: Measure tumor dimensions (length and width) using a caliper 3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 [6].
  • Endpoint and Data Analysis:
    • Classical TGD: Calculate the time in days for each tumor to reach a predefined volume (e.g., 4 times the initial volume) from the start of treatment. The TGD is expressed as the difference in the median time to endpoint between treated and control groups [5].
    • Generalized TGD: For a more robust analysis, fit the entire tumor growth curve for each animal using a mathematical model (e.g., Gompertz function). This allows for the quantification of treatment-induced alterations in the tumor regrowth pattern itself, beyond a single endpoint [5].
  • Humane Endpoints: Monitor animal body weight and clinical signs daily. Sacrifice any animal that exceeds 20% body weight loss or shows severe neurological symptoms or tumor ulceration, as per institutional guidelines [6].

The workflow for this protocol is visualized below:

G cluster_treat Treatment Groups (Example) Start Establish HeLa Xenografts in BALB/c nude mice Randomize Randomize by Tumor Volume Start->Randomize Treat Administer Treatments Randomize->Treat Monitor Monitor Tumor Volume (3x per week) Treat->Monitor Analyze Analyze Growth Delay Monitor->Analyze G1 Vehicle Control G2 This compound (5 µg/g, i.p.) G3 Irradiation (IR) G4 This compound + IR

Figure 2: In Vivo Tumor Growth Delay Assay Workflow. The diagram outlines the key steps from animal model establishment to data analysis.

In Vitro Clonogenic Survival Assay

This assay tests the ability of a single cell to proliferate and form a colony after treatment, serving as the gold standard for measuring radiosensitivity.

Protocol:

  • Cell Seeding: Seed an appropriate number of HeLa or other cervical cancer cells (e.g., 200-1000 cells per well) into 6-well plates. The seeding density should be optimized to yield 50-100 colonies in the control group.
  • Treatment:
    • Pre-treat cells with this compound (at a non-cytotoxic concentration, e.g., low µM range) for a set period (e.g., 2-24 hours) [1].
    • Irradiate plates at various doses (e.g., 0, 2, 4, 6, 8 Gy) while leaving control plates unirradiated.
    • After irradiation, maintain cells in medium with or without this compound for a further 24 hours.
  • Colony Formation: After treatment, replace the medium with fresh drug-free medium and incubate the cells for 10-14 days to allow for colony formation.
  • Staining and Counting: Fix colonies with methanol or ethanol and stain with crystal violet (0.5% w/v). Count only colonies containing more than 50 cells.
  • Data Analysis: Calculate the surviving fraction (SF) for each dose: SF = (Number of colonies formed) / (Number of cells seeded × Plating Efficiency of control). Plot SF against radiation dose. The sensitizer enhancement ratio (SER) can be calculated to quantify the effect of this compound.
Immunogenic Cell Death (ICD) Biomarker Analysis

This protocol assesses the induction of ICD by measuring the exposure and release of DAMPs.

Protocol (based on colon cancer studies [4]):

  • Cell Treatment: Treat HCT8 or SW480 colon cancer cells with this compound at the determined IC₅₀ or other relevant concentrations for 24-48 hours.
  • Calreticulin (CRT) Exposure:
    • Harvest treated and control cells.
    • Incubate cells with a primary antibody against surface CRT, followed by a fluorescently-labeled secondary antibody.
    • Analyze the cells using flow cytometry. An increase in fluorescence intensity indicates surface exposure of CRT.
  • HMGB1 Release:
    • Collect the cell culture supernatant from treated and control cells.
    • Centrifuge to remove any cells or debris.
    • Measure the extracellular concentration of HMGB1 using a specific ELISA kit.
  • ATP Release:
    • Collect the cell culture supernatant as above.
    • Measure ATP concentration using a commercial luminescent ATP detection assay.

Conclusion and Research Applications

This compound is a versatile small molecule with demonstrated efficacy in preclinical cancer models. Its ability to function as a radiosensitizer by inhibiting the DNA damage response and as an inducer of immunogenic cell death via RIG-I-mediated autophagy makes it a promising candidate for combination therapy strategies. The provided detailed protocols for tumor growth delay, clonogenic survival, and ICD analysis offer researchers a robust framework to further investigate the therapeutic potential of this compound in various cancer contexts, particularly in improving the efficacy of radiotherapy and overcoming immunosuppressive tumor microenvironments.

References

Application Notes: Ro 90-7501 as an Enhancer of Antiviral Innate Immunity

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Ro 90-7501 is a small molecule compound ('2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine; MW: 340.38) [1]. Initially recognized for its role in inhibiting amyloid-β42 fibril assembly, recent studies have revealed its significant potential in immunology and virology [2] [3]. Its primary antiviral mechanism involves the selective enhancement of Pattern Recognition Receptor (PRR) signaling pathways, leading to a potent and broad-spectrum antiviral state [4] [5]. This makes it a valuable tool for researchers investigating host-pathogen interactions and developing novel antiviral therapeutics.

2. Mechanism of Action this compound functions by pharmacologically modulating innate immune signaling pathways. It selectively boosts the antiviral arm of the immune response while simultaneously suppressing excessive pro-inflammatory signaling.

The compound's activity can be visualized through its effects on key signaling pathways, as illustrated below:

G PolyIC TLR3 Agonist (Poly I:C) TLR3 TLR3 PolyIC->TLR3 Virus Viral Infection RLR RLR (e.g., RIG-I) Virus->RLR p38 p38 MAPK TLR3->p38 Enhanced by RLR->p38 Enhanced by IFNβ IFN-β Gene Expression NFκB Pro-inflammatory Cytokines (via NF-κB) RO This compound RO->p38 p38->IFNβ Activates p38->NFκB Suppresses

Figure 1: this compound enhances the antiviral IFN-β response via p38 MAPK. The diagram illustrates how this compound selectively enhances TLR3 and RLR agonist-induced activation of the p38 MAPK pathway. This leads to promoted IFN-β gene expression while suppressing the NF-κB-driven pro-inflammatory cytokine response [4] [6] [5].

3. Key Experimental Findings The efficacy of this compound has been validated in multiple experimental models, demonstrating its role in enhancing antiviral immunity and its potential in cancer therapy through immune activation.

Table 1: Summary of Antiviral and Immunomodulatory Effects of this compound

Experimental Model Treatment Conditions Key Findings Proposed Mechanism Citation
293TLR3/IFNβLuc Reporter Cells 0.8 - 12.5 µM this compound + Poly I:C Significant enhancement of IFN-β promoter activity (up to 4-fold). Inhibition of NF-κB activation at highest dose. Selective activation of p38 MAPK pathway; No cytotoxicity up to 250 µM. [4] [6]
Virus-Infected Cells This compound + TLR3/RLR agonists Enhanced antiviral state, reducing viral replication. Increased production of type I interferons and antiviral proteins. [5] [7]
Colon Cancer Cells (HCT8, SW480) This compound treatment Suppressed cancer cell proliferation, migration, and invasion. Induced immunogenic cell death (ICD). Promotion of RIG-I-mediated autophagy; Elevation of DAMPs (CRT, HMGB1, ATP). [8]
In Vivo Mouse Model 5 µg/g this compound (i.p., 21 days) Delayed tumor growth and reduced tumor volume in transplanted tumors. In vivo induction of ICD and autophagy. [8]

Detailed Experimental Protocols

The following protocols are adapted from published studies utilizing this compound in cell-based assays.

Protocol 1: Assessing Enhancement of IFN-β Promoter Activity

1.1 Objective To quantify the enhancement of TLR3 agonist-induced IFN-β promoter activation by this compound using a luciferase reporter assay.

1.2 Materials

  • Cell Line: HEK293-derived 293TLR3/IFNβLuc stable reporter cells [6] [5].
  • Compounds & Reagents:
    • This compound (e.g., Sigma-Aldrich, TargetMol, MedChemExpress). Prepare a 10 mM stock solution in DMSO and store at -20°C [1].
    • TLR3 agonist: High Molecular Weight Poly(I:C). Prepare a 1 mg/mL stock in sterile PBS.
    • Cell culture media and standard reagents.
    • Luciferase Assay Kit.
  • Equipment: Cell culture hood, CO₂ incubator, multi-well plate luminometer (or compatible plate reader).

1.3 Procedure

  • Cell Plating: Plate 293TLR3/IFNβLuc cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and culture overnight.
  • Compound Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.8 µM to 25 µM) or a DMSO vehicle control for 1 hour.
  • Agonist Stimulation: Add Poly(I:C) at a suboptimal or optimal concentration (e.g., 1-10 µg/mL) to the wells. Incubate the plate for 16-24 hours in a CO₂ incubator at 37°C [6] [5].
  • Luciferase Measurement:
    • Lyse cells according to the manufacturer's protocol for the luciferase assay kit.
    • Add luciferase substrate and measure luminescence immediately using a luminometer.
  • Data Analysis: Normalize luminescence readings to the DMSO control group. Express results as fold induction over cells treated with Poly(I:C) alone.
Protocol 2: Evaluating Antiviral Efficacy

2.1 Objective To determine the effect of this compound on viral replication in vitro.

2.2 Materials

  • Cell Line: Appropriate cell line for the virus of interest (e.g., THP-1, hepatocyte-derived cells) [6] [5].
  • Virus: Virus stock of interest.
  • Compounds & Reagents: this compound, Poly(I:C) (optional), cell culture media, plaque assay or qRT-PCR reagents for viral titer quantification.

2.3 Procedure

  • Cell Preparation: Plate cells in multi-well plates.
  • Treatment and Infection:
    • Pre-treat cells with this compound (e.g., 1-10 µM) or DMSO for 1-4 hours.
    • Optionally, co-treat with a PRR agonist like Poly(I:C) [4].
    • Infect cells with the virus at a low multiplicity of infection (MOI).
  • Incubation and Harvest: Incubate for a predetermined period (e.g., 24-72 hours). Post-incubation, collect culture supernatants for viral titer measurement and cell pellets for RNA/protein analysis.
  • Viral Titer Quantification:
    • Plaque Assay: Titrate supernatants on permissive cell lines and count plaques.
    • qRT-PCR: Extract viral RNA from supernatants or cell lysates and quantify viral genome copies using virus-specific primers.
  • Data Analysis: Compare viral titers or genome copies between this compound-treated and control groups. Significant reduction indicates enhanced antiviral activity.

The workflow for these core antiviral assays is summarized below:

G Start Plate Reporter or Target Cells PreTreat Pre-treat with This compound Start->PreTreat Stimulate Stimulate with Poly(I:C) or Virus PreTreat->Stimulate Incubate Incubate (16-24 h) Stimulate->Incubate A1 Luciferase Assay Incubate->A1 A2 qRT-PCR for Viral RNA/IFN-β Incubate->A2 A3 Plaque Assay for Viral Titer Incubate->A3

Figure 2: Experimental workflow for core antiviral assays. The flowchart outlines the key steps for performing the luciferase reporter assay (Protocol 1) and the antiviral efficacy assay (Protocol 2) [4] [6] [5].

Research Applications and Future Directions

  • Combination Antiviral Therapy: this compound can be used alongside PRR agonists to lower the effective dose of these agonists, potentially mitigating their associated toxicities while achieving robust antiviral effects [6] [5].
  • Oncolytic Virotherapy and Cancer Immunotherapy: The ability of this compound to induce immunogenic cell death (ICD) and promote RIG-I-mediated autophagy positions it as a promising candidate for combination therapy with oncolytic viruses or immune checkpoint inhibitors to overcome immunosuppressive tumor microenvironments [8].
  • Tool for Innate Immunity Research: This compound serves as a valuable pharmacological tool for dissecting the p38 MAPK pathway's role in innate immunity and for studying the differential regulation of interferon versus pro-inflammatory cytokine production [4] [5].

Notes and Precautions

  • Solubility and Storage: this compound is typically dissolved in DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. The final DMSO concentration in cell culture should be kept low (e.g., <0.5%) to avoid cytotoxicity [1].
  • Cytotoxicity Testing: It is recommended to perform a cytotoxicity assay (e.g., MTT, WST-1) alongside functional experiments to ensure that observed effects are not due to reduced cell viability [2] [6].
  • Context-Dependent Activity: Researchers should note that the compound's effects, particularly on cell death pathways (apoptosis, autophagy), may vary depending on the cell type and experimental context [2] [8].

References

Application Notes: RO 90-7501 as a Modulator of TLR3 and RLR-Mediated Antiviral Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RO 90-7501 and Innate Immune Signaling

Viral infections are recognized by the host innate immune system through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and cytoplasmic RIG-I-like receptors (RLRs) [1] [2]. Activation of these receptors triggers signaling cascades that lead to the production of type I interferons (IFN), notably IFN-β, which establishes a potent antiviral state in the host [3] [4]. However, an overwhelming proinflammatory cytokine response can cause significant tissue damage [5]. This compound (′2′-(4-Aminophenyl)-[2,5′-bi-1H-benzimidazol]-5-amine) is a small molecule identified for its unique ability to selectively enhance the antiviral arm of the PRR response, particularly by promoting IFN-β gene expression without equally enhancing the detrimental inflammatory response, offering a potential strategy for antiviral therapy [3] [5] [4].

Mechanism of Action of this compound

This compound functions by selectively modulating downstream signaling events of PRRs. The compound does not act on the receptors or their ligands directly but targets intracellular pathways after they have been activated [4].

Key Signaling Pathways and this compound's Target
  • TLR3 Signaling: TLR3 resides in endosomal membranes and recognizes double-stranded RNA (dsRNA). Its activation leads to the recruitment of the adaptor protein TRIF [1]. The TRIF-dependent pathway subsequently activates the transcription factors IRF3 and NF-κB, which drive the expression of IFN-β and proinflammatory genes, respectively [1] [6].
  • RLR Signaling: RLRs (including RIG-I and MDA5) are cytosolic sensors for viral RNA. Upon ligand binding, they signal through the mitochondrial protein MAVS (also known as IPS-1), activating the same key transcription factors, IRF3 and NF-κB [2].
  • Selective Enhancement by this compound: Research indicates that this compound significantly promotes TLR3 and RLR ligand-induced IFN-β gene expression [5]. This enhancement is achieved through the selective activation of the p38 MAPK pathway [3]. The p38 MAPK pathway is involved in stabilizing mRNA and enhancing the transcription of specific immune genes [5]. Notably, the compound does not enhance the NF-κB pathway to the same degree and has no effect on the IRF3 pathway, explaining its selective promotion of the antiviral over the inflammatory response [5] [4].

The following diagram illustrates the signaling pathways and the proposed point of action for this compound.

G cluster_0 PAMPs Viral PAMPs Receptors Receptors Adaptors Adaptors & Kinases TranscriptionFactors Transcription Factors Response Cellular Response dsRNA dsRNA TLR3 TLR3 (Endosome) dsRNA->TLR3 RLR RLR (Cytoplasm) dsRNA->RLR TRIF TRIF TLR3->TRIF MAVS MAVS RLR->MAVS TBK1 TBK1/IKKε TRIF->TBK1 NFkB NF-κB TRIF->NFkB MAVS->TBK1 MAVS->NFkB IRF3 IRF3 TBK1->IRF3 IFNb IFN-β (Antiviral State) IRF3->IFNb ProInf Pro-inflammatory Cytokines NFkB->ProInf p38 p38 MAPK p38->IFNb RO This compound RO_action Activates RO->RO_action RO_action->p38

Experimental Protocols

The following protocols are adapted from the original research by Guo et al. (2012) to guide the investigation of this compound's activity [5] [4].

Protocol 1: Assessing IFN-β Promoter Activation Using Reporter Assays

This protocol is designed to quantify the enhancing effect of this compound on TLR3 agonist-induced IFN-β promoter activation.

  • Objective: To measure the dose-dependent enhancement of poly(I:C)-induced IFN-β promoter activity by this compound.

  • Cell Line: HEK293 cells stably expressing human TLR3 and a firefly luciferase reporter gene under the control of the human IFN-β promoter (293TLR3/IFNβLuc) [5] [4].

  • Materials:

    • This compound (e.g., Sigma LOPAC library, #L-0553).
    • TLR3 ligand: High Molecular Weight poly(I:C) (e.g., InvivoGen).
    • Control: A NF-κB promoter-luciferase reporter cell line (293TLR3/NFκBLuc).
    • Luciferase assay system.
    • Cell culture reagents.
  • Method:

    • Cell Seeding: Seed 293TLR3/IFNβLuc cells in 96-well plates at a density of 2-5 x 10⁴ cells per well and culture overnight.
    • Compound and Agonist Treatment:
      • Pre-treat cells with a titration of this compound (e.g., 0.8 µM to 12.5 µM) for 1 hour.
      • Stimulate cells with a suboptimal or optimal concentration of poly(I:C) (e.g., 1-10 µg/mL) in the continued presence of this compound.
      • Include controls: vehicle only, this compound only, and poly(I:C) only.
    • Incubation: Incubate the cells for 6-16 hours to allow for promoter activation and luciferase expression.
    • Luciferase Measurement: Lyse the cells and measure firefly luciferase activity using a standard assay system. Normalize data to protein content or a control well.
    • Data Analysis: Express results as fold induction relative to the unstimulated control. Compare poly(I:C) alone versus poly(I:C) + this compound to quantify the enhancement.
Protocol 2: Measuring Endogenous Antiviral Gene Expression

This protocol validates the findings from reporter assays by quantifying the expression of endogenous immune response genes.

  • Objective: To analyze the effect of this compound on the expression of endogenous IFN-β and proinflammatory genes (e.g., IL-8) in immune-relevant cell lines.

  • Cell Lines: THP-1 human monocytic cell line or 293TLR3HA cells.

  • Materials:

    • This compound and poly(I:C).
    • RNA extraction kit.
    • Reverse transcription and quantitative PCR (qPCR) reagents.
    • Primers for IFN-β, IL-8, and a housekeeping gene (e.g., GAPDH).
  • Method:

    • Cell Treatment: Differentiate THP-1 cells if necessary. Treat cells with this compound (e.g., 5 µM) and/or poly(I:C) (1-10 µg/mL) for 3-6 hours.
    • RNA Isolation: Extract total RNA using a commercial kit. Ensure RNA integrity and purity.
    • cDNA Synthesis: Synthesize cDNA from equal amounts of RNA.
    • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers. Use the following cycling conditions:
      • Initial Denaturation: 95°C for 2 min.
      • 40 Cycles: 95°C for 15 sec, 60°C for 30 sec.
    • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to the housekeeping gene and the control group.
Protocol 3: Evaluating Antiviral Activity

This functional assay confirms whether the enhanced immune response translates to increased antiviral activity.

  • Objective: To determine if this compound pretreatment enhances the ability of poly(I:C) to inhibit viral replication.

  • Virus & Cell System: Use a virus susceptible to IFN-mediated inhibition (e.g., Vesicular Stomatitis Virus (VSV), Hepatitis B Virus (HBV)) in a permissive cell line (e.g., HepG2 for HBV).

  • Materials:

    • This compound, poly(I:C).
    • Virus stock.
    • Assay for viral titer or antigen (e.g., plaque assay, qPCR for viral DNA/RNA, ELISA for viral antigen).
  • Method:

    • Cell Pretreatment: Pre-treat cells with this compound (1-10 µM) for 1 hour, followed by stimulation with poly(I:C) for 6-16 hours.
    • Virus Infection: Infect cells with the virus at a low multiplicity of infection (MOI, e.g., 0.1-1).
    • Incubation and Sample Collection: Incubate for a virus-specific period (e.g., 24-72 hours). Collect culture supernatants and/or cell lysates.
    • Viral Load Quantification: Quantify viral replication using the appropriate method (e.g., plaque assay for VSV, qPCR for HBV DNA).
    • Data Analysis: Compare viral titers or antigen levels between treatment groups. A significant reduction in the "this compound + poly(I:C)" group indicates enhanced antiviral activity.

Data Presentation and Analysis

Quantitative Summary of this compound Effects

The table below summarizes key quantitative findings from the original research [5] [4].

Table 1: Summary of Experimental Data on this compound Activity

Assay Type Cell Line / System Key Treatment Conditions Observed Effect of this compound Notes & Context
IFN-β Promoter Activation 293TLR3/IFNβLuc Poly(I:C) + this compound (0.8-12.5 µM) Significant enhancement of luciferase activity (peak ~2-3 fold increase over poly(I:C) alone) [5] Dose-dependent enhancement; effect was statistically significant.
NF-κB Promoter Activation 293TLR3/NFκBLuc Poly(I:C) + this compound (up to 12.5 µM) Inhibition of luciferase activity at highest concentration (12.5 µM) [5] Demonstrates selective enhancement of IFN-β over NF-κB.
Endogenous IFN-β mRNA THP-1 / 293TLR3HA Poly(I:C) + this compound (5 µM) Significant increase in IFN-β mRNA levels [4] Confirms reporter assay results at the level of native gene expression.
Endogenous IL-8 mRNA THP-1 / 293TLR3HA Poly(I:C) + this compound (5 µM) No enhancement of IL-8 mRNA levels [4] Further confirms selective promotion of antiviral response.
Antiviral Activity HBV-transfected HepG2 cells Poly(I:C) + this compound (1-10 µM) Enhanced suppression of HBV replication [4] Functional validation of the enhanced antiviral state.
Cytotoxicity (MTT Assay) HEK293 / THP-1 This compound (up to 250 µM) No cytotoxicity observed [5] Indicates a high therapeutic window for the tested concentrations.
Critical Experimental Considerations
  • Cytotoxicity: this compound showed no cytotoxicity at concentrations up to 250 µM, which is far above its active range (0.8-12.5 µM), making cytotoxicity a low concern in standard assays [5].
  • Time-of-Addition: The compound is effective when added before, concurrently with, or even several hours after the PRR agonist. However, it requires the continued presence of the TLR3/RLR agonist to exert its effect, as it does not activate the pathway on its own [4].
  • Mechanistic Confirmation: To confirm that the effect is mediated via p38 MAPK, include an experiment using a specific p38 inhibitor (e.g., SB203580). The enhancing effect of this compound on IFN-β should be abrogated in the presence of the inhibitor [3] [5].

Research Applications and Future Directions

This compound serves as an important pharmacological tool for dissecting PRR signaling pathways and exploring selective immunomodulation. Its primary applications include:

  • Basic Research: Studying the divergence between antiviral and proinflammatory signaling downstream of TLR3 and RLRs.
  • Antiviral Drug Development: Serves as a proof-of-concept for a novel therapeutic strategy that aims to boost the host's antiviral defenses while minimizing inflammatory pathology [5] [7].
  • Combination Therapy: Potential use as an adjuvant to enhance the efficacy of established PRR agonists (like poly(I:C)) or other antiviral agents, allowing for lower, less toxic doses of these agonists to be used [5] [8].

It is important to note that the current understanding of this compound is based on a foundational study from 2012. Further research is needed to fully elucidate its molecular target upstream of p38 and to explore its efficacy in more complex physiological and disease models.

References

Ro 90-7501 IFN-beta promoter activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

RO 90-7501 is a small molecule identified for its unique ability to selectively augment the innate antiviral immune response. Its core mechanism involves the enhancement of Toll-like Receptor 3 (TLR3) and RIG-I-like Receptor (RLR) agonist-induced expression of the antiviral cytokine Interferon-beta (IFN-β), while simultaneously suppressing the activation of the pro-inflammatory transcription factor NF-κB [1] [2] [3].

This selective immunomodulation is achieved primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, without directly activating the NF-κB or IRF3 pathways. The compound itself does not induce IFN-β but requires the presence of a PRR agonist (like poly I:C) to exert its enhancing effect, suggesting it modulates signal transduction pathways only in the context of an active antiviral trigger [2] [3]. This makes it a promising candidate for developing broad-spectrum antiviral therapies that aim to boost beneficial antiviral responses without causing detrimental inflammation.

Application Notes & Experimental Protocols

The following protocols are adapted from the original research by Guo et al. (2012) to study the effect of this compound on the IFN-β promoter [2] [3].

Protocol 1: Reporter Cell Line Assay for IFN-β Promoter Activation

This protocol uses stable reporter cell lines to quantify IFN-β promoter activity.

  • 1.1 Cell Culture:
    • Maintain 293TLR3/IFNβLuc and 293TLR3/NFκBLuc cells (HEK293 cells stably expressing TLR3 and a luciferase gene under the control of either the IFN-β promoter or an NF-κB-responsive element) in appropriate growth medium [2] [3].
  • 1.2 Treatment:
    • Seed cells in a multi-well plate and allow to adhere overnight.
    • Pre-treat, co-treat, or post-treat cells with This compound (0.8 - 12.5 µM) and Poly I:C (2 µg/mL) according to your experimental design. A time-of-addition experiment showed that this compound is effective when added from 3 hours before to 3 hours after poly I:C stimulation [3].
    • Include controls: vehicle (e.g., DMSO) only, this compound only, and poly I:C only.
    • Incubate for 6-16 hours [2] [3].
  • 1.3 Luciferase Measurement:
    • Lyse cells and measure firefly luciferase activity using a standard luciferase assay system.
    • Normalize data to the poly I:C-only treatment control and express as fold induction [2].
Protocol 2: Measuring Endogenous IFN-β and IL-8 Expression

This protocol validates the findings from the reporter assay by measuring the expression of native genes.

  • 2.1 Cell Stimulation:
    • Use 293TLR3HA or THP-1 (human macrophage) cells.
    • Treat cells with Poly I:C and 10 µM this compound (alone or in combination) for 6 hours [3] [4].
  • 2.2 Gene Expression Analysis (RT-PCR):
    • Extract total RNA and synthesize cDNA.
    • Perform semi-quantitative or quantitative RT-PCR for IFN-β and IL-8 mRNA levels.
    • Use β-actin as a housekeeping control gene [4].
  • 2.3 Protein Secretion Analysis (ELISA):
    • Collect cell culture supernatant after treatment.
    • For IL-8, use a commercial human IL-8 ELISA kit to measure protein secretion [4].
    • For type I IFN (from THP-1 cells), transfer the conditioned medium to HEK-Blue IFN-α/β cells. After incubation, quantify the secreted embryonic alkaline phosphatase (SEAP) produced by these reporter cells using a detection reagent like QUANTI-Blue [4].

Data Presentation and Analysis

The tables below summarize key quantitative findings from the original study.

Table 1: Effect of this compound on PRR Agonist-Induced Responses Data derived from reporter assays and ELISA measurements in 293TLR3HA and THP-1 cells [2] [3] [4].

Assay Type Stimulus This compound Key Finding Notes
IFN-β Promoter Activity Poly I:C (2 µg/mL) 0.8 - 12.5 µM Significant enhancement (peak ~10h) Dose-dependent; no effect without agonist [2] [3]
NF-κB Promoter Activity Poly I:C (2 µg/mL) 12.5 µM Significant inhibition Inhibition was only statistically significant at the highest dose [2] [3]
Endogenous IFN-β mRNA Poly I:C (2 µg/mL) 10 µM Enhanced expression Confirmed by RT-PCR in 293TLR3HA cells [4]
Secreted Type I IFN Poly I:C (1-4 µg/mL) 10 µM Enhanced secretion Measured in THP-1 cell supernatant [4]
Secreted IL-8 Protein Poly I:C (1-4 µg/mL) 10 µM Reduced secretion Measured by ELISA in 293TLR3HA cells [4]

Table 2: this compound Compound Information Summary of the compound's chemical and pharmacological profile [5].

Parameter Description / Value
Chemical Name '2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [5]
CAS Number 293762-45-5 [5]
Molecular Weight 340.38 g/mol [5]
Primary Reported Action Enhances TLR3/RLR-induced IFN-β via p38 MAPK activation [1] [2]
Other Reported Targets Amyloid-β42 fibril assembly inhibitor; Protein phosphatase 5 (PP5) inhibitor [5]
Cytotoxicity (MTT Assay) No cytotoxicity observed at concentrations up to 250 µM [2] [3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound selectively enhances the IFN-β response, based on the descriptions in the research articles.

G PolyIC Poly I:C (TLR3/RLR Agonist) TLR3/RLR Pathway TLR3/RLR Pathway PolyIC->TLR3/RLR Pathway Activates RO This compound p38 p38 MAPK RO->p38 Selectively Activates NFkB_Prom NF-κB Promoter RO->NFkB_Prom Inhibits IFN_Prom IFN-β Promoter p38->IFN_Prom Enhanced Activation TLR3/RLR Pathway->IFN_Prom Induces TLR3/RLR Pathway->NFkB_Prom Induces

Discussion and Research Notes

  • Key Advantage: The primary research value of this compound lies in its differential modulation of the innate immune response. By boosting the antiviral IFN-β pathway while dampening the NF-κB-driven inflammatory response, it offers a potential strategy to achieve therapeutic antiviral effects without the collateral damage of a cytokine storm [1] [2].
  • Mechanistic Insight: The compound is not a direct agonist but a signal modulator. It requires the initial trigger from a viral sensor like TLR3. Its effect is linked to the selective activation of the p38 MAPK pathway, which plays a distinct role in regulating gene expression compared to other MAP kinases like JNK and ERK [2] [3].
  • Research Applications: this compound can be used as a tool compound to dissect the p38 MAPK pathway's role in innate immunity and to explore therapeutic strategies for a broad spectrum of viral infections, potentially in combination with other agents [1].

References

Ro 90-7501 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of RO 90-7501

The table below summarizes the key physicochemical and handling information for this compound [1] [2] [3].

Property Description
CAS Number 293762-45-5 [1] [2] [3]
Chemical Name 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine [1] [3]
Molecular Formula C₂₀H₁₆N₆ [1] [2] [3]
Molecular Weight 340.38-340.39 g/mol [1] [2] [3]
Appearance Brown to green solid powder [1] [2]
Purity ≥98% [1]
Storage Desiccate at -20°C [1] [3]

Documented Biological Activities & Mechanisms

This compound exhibits several distinct biological activities, making it a compound of interest across various fields. The diagram below illustrates its primary mechanisms of action and the associated signaling pathways.

G cluster_immune Immunity & Antiviral Response cluster_cancer Anticancer Effects cluster_other Other Activities Ro This compound IFN_B Enhanced IFN-β Production Ro->IFN_B Potentiates ICD Induces Immunogenic Cell Death (ICD) Ro->ICD ATM Inhibits ATM Phosphorylation Ro->ATM Autophagy Promotes RIG-I Mediated Autophagy Ro->Autophagy Abeta Inhibits Aβ42 Fibril Assembly (EC₅₀ = 2 μM) Ro->Abeta PP5 Inhibits Protein Phosphatase 5 (PP5) Ro->PP5 Antiplasmid Evicts Bacterial Resistance Plasmids Ro->Antiplasmid TLR3 TLR3 Agonist (e.g., Poly I:C) TLR3->IFN_B RLR RLR Agonist RLR->IFN_B Antiviral Antiviral State p38 p38 MAPK Activation p38->IFN_B Radiosensitize Radiosensitizing Effect ATM->Radiosensitize Apoptosis Promotes Apoptosis

Stock Solution Preparation

A stable stock solution is crucial for reproducible experimental results. The solubility data and preparation methods are summarized below [1] [2].

| Parameter | Details | | :--- | :--- | | Recommended Solvent | DMSO [1] [2] | | Solubility in DMSO | ~41.67 mg/mL (~122.42 mM) [1] [2] | | Stock Stability |

  • -80°C: 6 months - 2 years [1] [2]
  • -20°C: 1 month [1]
| | General Tip | Before use, warm the vial at 37°C and briefly sonicate to dissolve completely. Prepare working solutions on the same day if possible to avoid repeated freeze-thaw cycles [3]. |

Step-by-Step Protocol:

  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM, 20 mM).
  • Weigh Compound: Accurately weigh the required amount of this compound powder and transfer it to a clean vial.
  • Add Solvent: Add the appropriate volume of pure, anhydrous DMSO to achieve the final concentration. For example, to make a 10 mM solution, add 293.8 μL of DMSO per 1 mg of powder [1].
  • Mix Thoroughly: Vortex the mixture until the powder is completely dissolved.
  • Aliquot and Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Label the vials clearly with the date, concentration, and your initials. Store at -80°C for long-term stability [1] [2].

In Vitro Experimental Protocols

Protocol 1: Antiviral Assay in Cell Culture [4]

This protocol is for screening compounds that enhance the TLR3/RLR-mediated antiviral response.

  • 1. Cell Line: HEK293 cells stably expressing TLR3 and a firefly luciferase reporter gene under the control of the human IFN-β promoter (293TLR3/IFNβLuc).
  • 2. Treatment:
    • Seed cells in an appropriate plate and culture overnight.
    • Pre-treatment: Treat cells with this compound at a concentration ranging from 0.8 to 12.5 µM [4].
    • Stimulation: Add the TLR3 ligand poly I:C (2 µg/mL) to the culture medium to activate the pathway.
    • Incubation: Incubate the cells for 16 hours.
  • 3. Readout: Measure firefly luciferase activity as a indicator of IFN-β promoter activation. This compound alone should not activate the promoter but will significantly enhance the activation induced by poly I:C [4].
Protocol 2: Antiplasmid Potentiation Assay [5]

This assay is used to test the ability of this compound to evict resistance plasmids from bacteria, thereby restoring antibiotic sensitivity.

  • 1. Bacterial Strain: E. coli K12 tolC mutant carrying a synthetic fluorescent reporter plasmid (pScreening) with an IncFIA replicon.
  • 2. Treatment and Growth:
    • Inoculate the screening strain into a 384-well plate at a low density.
    • Add this compound to the test wells.
    • Incubate at 37°C for approximately 12 bacterial generations to allow for plasmid loss.
  • 3. Readout:
    • Plasmid Loss: Measure fluorescence (Relative Fluorescence Units, RFU) to monitor plasmid levels.
    • Bacterial Growth: Measure absorbance at 600 nm (A600) to monitor growth and rule out general antibacterial effects.
    • A successful hit will show a reduction in RFU greater than twice any reduction in A600 [5].
Protocol 3: In Vivo Administration in Mouse Models [6] [2]

The following table outlines a protocol used to study the radiosensitizing effects of this compound in a mouse xenograft model.

Parameter Specification
Animal Model Female BALB/c nude mice (8 weeks old) with HeLa cell xenografts [6] [2]
Dosage 5 μg/g of mouse body weight [6] [2]
Route Intraperitoneal (IP) injection [6] [2]
Frequency Daily [6] [2]
Duration 21 days [6] [2]
Formulation 2.08 mg/mL suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1]
Key Finding Significant reduction in tumor volume and delayed tumor progression, especially in combination with irradiation [6] [2].

Preparation of In Vivo Formulation (Suspension) [1]:

  • Sequentially add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween-80 and mix evenly.
  • Finally, add 450 μL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL. This yields a 2.08 mg/mL suspension ready for administration.

Important Safety and Handling Notes

  • For Research Use Only: This compound is not for human or veterinary use [1].
  • Handling: Use personal protective equipment. Handle the powder in a well-ventilated area, such as a fume hood.
  • Solubility Caution: DMSO is hygroscopic. Using newly opened, anhydrous DMSO is critical for achieving reported solubility. Solubility in aqueous buffers is very low, and solutions may precipitate upon dilution; it is recommended to prepare fresh working dilutions [2] [3].

References

Comprehensive Application Notes and Experimental Protocols for Ro 90-7501 in Cervical Cancer Research Using HeLa Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ro 90-7501 and Its Relevance in Cervical Cancer Research

This compound is a multifunctional small molecule inhibitor that has gained significant attention in oncology research due to its unique mechanisms of action and potential applications in cancer therapy development. This compound demonstrates particular promise in cervical cancer research, especially in studies utilizing HeLa cell lines, which were originally derived from a cervical cancer patient named Henrietta Lacks in 1951 and remain one of the most widely used models in biomedical research. [1] Cervical cancer continues to represent a substantial global health burden, with approximately 660,000 new cases and 350,000 deaths reported annually worldwide, underscoring the critical need for novel therapeutic approaches. [2]

The therapeutic potential of this compound in cervical cancer stems from its ability to target multiple cellular pathways simultaneously. Research has demonstrated that this compound exhibits significant radiosensitizing effects on cervical cancer cells, including HeLa cells and ME-180 cells, positioning it as a promising candidate for combination therapy approaches. [3] This multifactorial activity profile distinguishes this compound from more targeted therapeutic agents and may potentially address the challenges of drug resistance and treatment failure that often plague conventional chemotherapy approaches. The development of such combination approaches is particularly relevant given that current chemotherapeutic drugs for cervical cancer are limited by serious side effects and the development of drug resistance. [1]

Mechanism of Action and Key Molecular Targets

This compound exhibits a multitarget mechanism of action that impacts several critical cellular pathways simultaneously. The compound functions primarily as an amyloid β42 (Aβ42) fibril assembly inhibitor with an EC50 of 2 μM, reducing Aβ42-induced cytotoxicity. Beyond this initially characterized activity, research has revealed that this compound also inhibits ATM phosphorylation and consequent DNA repair mechanisms, which represents one of its most therapeutically relevant activities in oncology applications. Additionally, the compound selectively enhances toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response, and inhibits protein phosphatase 5 (PP5) in a TPR-dependent manner. [3]

The DNA damage response inhibition mediated by this compound has particularly significant implications for cancer therapy, especially in combination with DNA-damaging agents like radiation therapy. By suppressing the phosphorylation of ATM and its downstream targets including H2AX, Chk1, and Chk2 following irradiation, this compound effectively compromises the cancer cell's ability to repair DNA damage, leading to increased accumulation of lethal genetic lesions and ultimately cell death. [3] This mechanism is graphically represented in the following signaling pathway diagram:

Ro90_7501_Mechanism This compound Mechanism of Action in Cervical Cancer Cells cluster_DDR DNA Damage Response Pathway Radiation Radiation DNA_Damage DNA_Damage Radiation->DNA_Damage Induces Ro907501 Ro907501 p_ATM p_ATM Ro907501->p_ATM Inhibits DNA_Repair DNA_Repair Ro907501->DNA_Repair Disrupts ATM ATM DNA_Damage->ATM Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Accumulated ATM->p_ATM Phosphorylation Downstream Downstream p_ATM->Downstream Activates H2AX, Chk1, Chk2 Downstream->DNA_Repair Promotes Cell_Death Cell_Death Apoptosis->Cell_Death Leads to

Figure 1: this compound Mechanism of Action in Cervical Cancer Cells. The diagram illustrates how this compound inhibits ATM phosphorylation and disrupts DNA repair pathways, particularly in combination with radiation therapy, leading to accumulated DNA damage and apoptosis.

The synergistic potential of this compound with conventional cancer treatments represents a promising approach to overcoming therapeutic resistance. In cervical cancer specifically, research has shown that the loss of E-cadherin activates EGFR-MEK/ERK signaling, promoting cancer progression. [2] While this compound does not directly target this pathway, its ability to impair DNA repair mechanisms creates opportunities for rational combination therapies that simultaneously target multiple vulnerability nodes in cancer cells.

Experimental Data and Key Findings in HeLa Cells

Quantitative Analysis of this compound Efficacy

Comprehensive in vitro studies have demonstrated the significant anticancer activity of this compound in cervical cancer models. Research findings indicate that this compound produces substantial radiosensitizing effects when combined with irradiation in HeLa and ME-180 cervical cancer cell lines. The compound significantly enhances radiosensitivity compared with control conditions, with mechanistic studies revealing that this effect is mediated through increased apoptosis and impaired cell cycle progression following irradiation. [3]

Table 1: In Vitro Efficacy Profile of this compound in Cervical Cancer Models

Assay Type Cell Lines Key Findings Signaling Pathways Affected
Radiosensitization HeLa, ME-180 Significant enhancement of radiosensitivity ATM phosphorylation, H2AX, Chk1, Chk2
Apoptosis Assay HeLa Significant increase in apoptosis Caspase activation, PARP cleavage
Cell Cycle Analysis HeLa, ME-180 Impaired cell cycle progression after irradiation Cell cycle checkpoints
Immunoblotting HeLa Suppressed phosphorylation of ATM and downstream targets DNA damage response pathway
Clonogenic Survival HeLa, ME-180 Reduced colony formation with combination treatment DNA repair mechanisms

The dose-response relationship for this compound has been characterized across multiple assays, demonstrating concentration-dependent effects on cancer cell viability and treatment response. Importantly, the radiosensitizing effects occur at concentrations that show minimal cytotoxicity as a single agent, indicating a legitimate sensitization effect rather than simply additive toxicity. [3]

In Vivo Efficacy and Tolerability Profile

The translational potential of this compound has been evaluated in mouse xenograft models using HeLa cells. In these studies, female BALB/c nude mice (8-week-old) bearing HeLa cell tumors were treated with this compound (5 μg/g) via intraperitoneal injection daily for 21 days in combination with irradiation. The results demonstrated that this compound treatment significantly delayed tumor growth and substantially decreased tumor volume compared to control groups. [3]

Table 2: In Vivo Efficacy of this compound in HeLa Xenograft Models

Parameter Treatment Group Results Statistical Significance
Tumor Volume This compound + Irradiation Significant decrease p < 0.05
Tumor Growth This compound + Irradiation Significant delay p < 0.05
Apoptosis Markers Combination therapy Increased expression Not specified
DNA Damage Markers Combination therapy Enhanced persistence Not specified
Body Weight All groups No significant reduction Indicating tolerability

The tolerability profile observed in these preclinical models suggests that this compound may have a acceptable therapeutic window for further development. The absence of significant body weight reduction in treated animals provides preliminary evidence that the compound is well-tolerated at efficacious doses, though more comprehensive toxicological assessments would be necessary before clinical translation. [3]

Research Applications and Experimental Protocols

Protocol for Radiosensitization Studies in Cervical Cancer Cells

Objective: To evaluate the radiosensitizing effects of this compound on cervical cancer cell lines (HeLa and ME-180) through comprehensive assessment of clonogenic survival, apoptosis, cell cycle distribution, and DNA damage response signaling.

Materials:

  • Cell Lines: HeLa (ATCC HTB-161) and ME-180 cervical cancer cells
  • Compound: this compound (MedChemExpress, CAS No. 293762-45-5)
  • Vehicle: DMSO for stock solution preparation
  • Culture Media: EMEM for HeLa cells, supplemented with 10% FBS and 1% penicillin/streptomycin
  • Irradiation Source: X-ray or γ-irradiation system
  • Assay Kits: MTT, annexin V/FITC-PI apoptosis detection, cell cycle analysis kits

Methodology:

  • Cell Culture Maintenance:

    • Maintain HeLa cells in EMEM medium and ME-180 cells in appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. [1] [3]
    • Passage cells at 80-90% confluence using trypsin-EDTA treatment.
  • Compound Preparation:

    • Prepare 10 mM stock solution of this compound in DMSO, aliquot, and store at -20°C.
    • Generate working concentrations by diluting in culture media, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Irradiation and Treatment Protocol:

    • Plate cells at appropriate densities (3 × 10³ cells/well for 96-well plates, 5 × 10⁴ cells/well for 24-well plates) and allow to adhere overnight.
    • Pre-treat cells with this compound (0.5-5 μM) or vehicle control for 2 hours before irradiation.
    • Apply irradiation (2-8 Gy) to treatment groups using calibrated irradiator.
    • Maintain compound in media post-irradiation for designated experimental duration.
  • Assessment Endpoints:

    • Clonogenic Survival: Fix and stain colonies after 10-14 days, count colonies containing >50 cells.
    • Apoptosis Analysis: Harvest cells 24-48h post-treatment, stain with annexin V/FITC and PI, analyze by flow cytometry.
    • Cell Cycle Distribution: Fix cells in 70% ethanol, stain with PI/RNase solution, analyze DNA content by flow cytometry.
    • DNA Damage Signaling: Harvest cells 1-24h post-irradiation, perform western blotting for p-ATM, γ-H2AX, p-Chk1, p-Chk2.
  • Data Analysis:

    • Calculate survival fractions using linear-quadratic model for radiation dose-response.
    • Determine enhancement ratios for combination therapy.
    • Perform statistical analysis using ANOVA with post-hoc tests (p < 0.05 considered significant).

The following workflow diagram illustrates the key experimental procedures:

Experimental_Workflow This compound Radiosensitization Study Workflow Cell_Culture Cell Culture HeLa & ME-180 lines Treatment This compound Treatment (0.5-5 μM, 2h pre-irradiation) Cell_Culture->Treatment Irradiation Irradiation (2-8 Gy) Treatment->Irradiation Incubation Post-Treatment Incubation (24-72 hours) Irradiation->Incubation Analysis Multiparameter Analysis Incubation->Analysis Clonogenic Clonogenic Survival Analysis->Clonogenic Apoptosis Apoptosis Assay Analysis->Apoptosis CellCycle Cell Cycle Analysis Analysis->CellCycle WesternBlot Western Blotting Analysis->WesternBlot Data Data Integration & Statistical Analysis Clonogenic->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Figure 2: this compound Radiosensitization Study Workflow. The diagram outlines the key steps in evaluating the radiosensitizing effects of this compound in cervical cancer cell lines, from treatment through multiparameter analysis.

In Vivo Evaluation Protocol for Xenograft Models

Objective: To assess the antitumor efficacy and radiosensitizing activity of this compound in mouse xenograft models of cervical cancer.

Materials:

  • Animals: Female BALB/c nude mice (8-week-old)
  • Cell Line: HeLa cells (ATCC HTB-161)
  • Compound: this compound (MedChemExpress, CAS No. 293762-45-5)
  • Formulation: Prepare in vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) for suspended solution of 2.08 mg/mL
  • Irradiation System: Small animal irradiator with shielding capability

Methodology:

  • Xenograft Establishment:

    • Harvest exponentially growing HeLa cells, resuspend in PBS/Matrigel (1:1) mixture.
    • Inject 5 × 10^6 cells subcutaneously into the right flank of each mouse.
    • Monitor tumor growth until palpable tumors reach approximately 50-100 mm³.
  • Treatment Protocol:

    • Randomize mice into four treatment groups (n=6-8/group):
      • Group 1: Vehicle control
      • Group 2: this compound alone (5 μg/g, i.p., daily)
      • Group 3: Irradiation alone (2 Gy, 3×/week)
      • Group 4: this compound (5 μg/g, i.p., daily) + Irradiation (2 Gy, 3×/week)
    • Continue treatment for 21 days.
  • Tumor Monitoring and Endpoint Analysis:

    • Measure tumor dimensions 2-3 times weekly using digital calipers.
    • Calculate tumor volume using formula: V = (L × W²) / 2, where L is length and W is width.
    • Monitor body weight twice weekly as indicator of systemic toxicity.
    • At study endpoint (day 21 or when tumor volume reaches ethical limit):
      • Euthanize animals humanely according to institutional guidelines
      • Collect tumors for immunohistochemical analysis (γ-H2AX, cleaved caspase-3)
      • Harvest major organs (liver, kidney, heart) for histopathological examination
  • Data Analysis:

    • Plot tumor growth curves for each treatment group.
    • Calculate tumor growth inhibition (TGI) percentage.
    • Perform statistical comparisons using two-way ANOVA for tumor volume and one-way ANOVA for endpoint measurements.
    • Analyze immunohistochemical staining by semi-quantitative scoring or digital image analysis.

Ethical Considerations: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for humane animal research.

Research Implications and Future Directions

The experimental data generated through these application notes and protocols position This compound as a promising candidate for combination therapy in cervical cancer. The compound's ability to inhibit DNA damage response pathways through ATM phosphorylation suppression provides a strong mechanistic rationale for its observed radiosensitization effects in HeLa and other cervical cancer cell lines. [3] This approach aligns well with current trends in oncology drug development that focus on targeting cancer-specific vulnerabilities, particularly in DNA repair pathways that are essential for cancer cell survival under genotoxic stress.

The translational potential of this compound should be considered within the broader context of cervical cancer therapy challenges. Despite advances in screening and vaccination against human papillomavirus (HPV), cervical cancer remains a significant cause of cancer-related mortality in women worldwide, with persistent infection with high-risk HPV remaining a major factor in disease progression. [2] The development of resistance to conventional therapies underscores the need for innovative approaches that target alternative pathways. This compound's multifunctional activity profile may help overcome some limitations of current targeted therapies.

Future research directions should focus on several key areas:

  • Combination Therapy Optimization: Systematic evaluation of this compound with various standard cervical cancer treatments beyond radiation, including cisplatin and other platinum-based chemotherapeutics.
  • Biomarker Development: Identification of predictive biomarkers for this compound response to enable patient stratification in potential clinical trials.
  • Formulation Improvement: Development of optimized delivery systems to enhance tumor-specific exposure while minimizing systemic toxicity.
  • Mechanistic Expansion: Further investigation of the interplay between this compound's effects on DNA damage response and other signaling pathways relevant to cervical cancer progression, such as the EGFR-MEK/ERK pathway identified as crucial in recent studies. [2]

References

Application Notes: Ro 90-7501 as a Radiosensitizer in Bladder Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 (2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine) is an investigational small molecule initially recognized for inhibiting amyloid-β42 fibril assembly in Alzheimer's disease research. Recent studies have successfully repurposed it as a potent radiosensitizing agent in various cancers, including bladder cancer [1] [2] [3]. Its mechanism of action in oncology primarily involves the inhibition of the DNA damage response (DDR) pathway, specifically by targeting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of DNA double-strand break (DSB) repair [1] [3].

Research using the invasive UMUC3 bladder cancer cell line has demonstrated that this compound significantly enhances cellular sensitivity to ionizing radiation (IR). This effect is characterized by impaired repair of DNA DSBs and a reduction in clonogenic survival following irradiation, with a notably minimal impact on non-cancerous bladder epithelial cells (SVHUC) [2]. This selective action makes it a promising candidate for improving the therapeutic window in bladder cancer radiotherapy.


Summary of Quantitative Findings in UMUC3 Bladder Cancer Cells

The table below consolidates key experimental data from studies involving this compound treatment in UMUC3 cells.

Parameter Assessed Experimental Assay Key Findings with this compound + IR Citation
Cell Survival & Radiosensitization Clonogenic Assay Significant decrease in survival fraction post-irradiation. [2]
DNA Damage & Repair γH2AX Foci Analysis (Immunofluorescence) Impaired DNA DSB repair kinetics; increased γH2AX foci persistence. [2]
ATM Pathway Activity pATM Analysis (Immunofluorescence) pATM activity was reportedly unaffected in UMUC3 cells. [2]
Cytotoxicity & Genotoxicity Micronuclei Assay Percentage of micronuclei remained unaffected by drug pre-treatment. [2]
Viability & Proliferation MTT / Trypan Blue Assay Significant decrease in viability and proliferation of cancer cells. [2] [4]

Detailed Experimental Protocols

Protocol 1: Clonogenic Survival Assay for Radiosensitivity

Objective: To determine the ability of single cells to proliferate and form colonies after combined treatment with this compound and ionizing radiation, quantifying radiosensitization [1] [3].

  • Cell Seeding: Seed UMUC3 cells at low density (e.g., 500-10,000 cells per dish, depending on radiation dose) in 60-mm culture dishes and allow to adhere overnight.
  • Drug Treatment: Prepare a 10 mM stock of this compound in DMSO and dilute in culture medium to a final working concentration of 10 µM. Treat cells for a specified period (e.g., 4 hours) prior to irradiation. Include vehicle control (DMSO at same dilution).
  • Irradiation: Irradiate cells using a caesium-137 gamma-ray irradiator or X-ray unit at doses relevant to your study (e.g., 2, 4, 6, 8 Gy).
  • Post-Irradiation Incubation: 24 hours after irradiation, replace the medium with fresh, drug-free medium.
  • Colony Formation: Incubate cells for 10-14 days, allowing colonies to form.
  • Staining and Counting: Fix cells with methanol or ethanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.
  • Data Analysis: Calculate survival fractions by normalizing the plating efficiency of treated groups to the non-irradiated control. Plot data on a log-linear scale to generate survival curves.
Protocol 2: Analysis of DNA Double-Strand Break Repair via γH2AX/pATM Immunofluorescence

Objective: To visualize and quantify the formation and repair of DNA DSBs by monitoring the phosphorylation of histone H2AX (γH2AX) and ATM (pATM) [2] [4].

  • Cell Preparation: Culture UMUC3 cells on glass coverslips in multi-well plates until ~70% confluent.
  • Treatment & Irradiation: Pre-treat cells with 10 µM this compound for 4 hours, then subject to a relevant radiation dose (e.g., 2 Gy). Include controls (untreated, drug-only, radiation-only).
  • Fixation and Permeabilization: At various time points post-IR (e.g., 0.5, 2, 6, 24h), rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
  • Immunostaining:
    • Block with 5% bovine serum albumin (BSA) for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C:
      • Anti-γH2AX (Ser139) antibody (e.g., #9718, CST, 1:1000)
      • Anti-pATM (Ser1981) antibody (e.g., #5883, CST, 1:500)
    • Wash and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.
  • Counterstaining and Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips onto glass slides using an anti-fade mounting medium.
  • Microscopy and Quantification: Image using a fluorescence microscope. For each condition, score the number of γH2AX/pATM foci per nucleus in at least 50 cells.

Molecular Mechanism and Signaling Pathway

This compound enhances radiosensitivity by inhibiting the DNA Damage Response (DDR) pathway. Upon radiation-induced DNA damage, the ATM kinase is typically activated via phosphorylation at Ser1981. Active pATM then phosphorylates key downstream effectors, including H2AX, Chk2, and Chk1, which collectively orchestrate cell cycle arrest and DNA repair. This compound acts by suppressing the phosphorylation of ATM, thereby crippling this entire signaling cascade. This leads to unrepaired DNA damage, persistent DNA damage signaling, and ultimately, enhanced cancer cell death through apoptosis or mitotic catastrophe [1] [3].

The following diagram illustrates this core mechanism and the experimental workflow for its validation.

G cluster_validation Experimental Validation via Western Blot IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB pATM ATM Phosphorylation (pATM Ser1981) DSB->pATM H2AX H2AX Phosphorylation (γH2AX Ser139) pATM->H2AX Chk2 Chk2 Phosphorylation (pChk2 Thr68) pATM->Chk2 Repair DNA Repair & Cell Survival H2AX->Repair Chk2->Repair Ro This compound Ro->pATM Inhibits W_IR Irradiation W_Lys Cell Lysis & Protein Extraction W_IR->W_Lys W_Drug This compound Treatment W_Drug->W_Lys W_Blot Western Blot Analysis W_Lys->W_Blot W_Targets Targets: pATM, γH2AX, pChk2, Total Proteins W_Blot->W_Targets

Diagram 1: Mechanism of this compound as a Radiosensitizer. The diagram illustrates how this compound inhibits the phosphorylation of ATM, a key step in the DNA Damage Response (DDR) pathway, leading to impaired DNA repair and enhanced cell death after radiation. A supporting experimental workflow for validating this mechanism via Western blot is also shown.

G cluster_treatment Treatment Phase cluster_assays Parallel Endpoint Assays cluster_analysis Analysis & Conclusion Start Initiate Bladder Cancer Study (UMUC3 Cells) T1 Plate UMUC3 Cells Start->T1 T2 Pre-treat with This compound (e.g., 10 µM) T1->T2 T3 Irradiate Cells (e.g., 2-8 Gy) T2->T3 A1 Clonogenic Survival Assay T3->A1 A2 DNA Damage: γH2AX/pATM IF T3->A2 A3 Cell Viability: MTT/Trypan Blue T3->A3 A4 Apoptosis: Annexin V/PI T3->A4 A5 Cell Cycle Analysis (PI) T3->A5 C1 Quantify Data & Compare to Controls A1->C1 A2->C1 A3->C1 A4->C1 A5->C1 C2 Conclude on Radiosensitizing Effect C1->C2

Diagram 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key steps in a comprehensive study, from cell treatment with this compound and radiation to the various downstream assays used to measure the drug's effects.


Discussion and Research Applications

The data and protocols outlined above position this compound as a compelling candidate for combination therapy in bladder cancer. Its ability to selectively radiosensitize cancer cells by targeting a fundamental damage-response machinery aligns with the goals of modern precision oncology.

  • Broader Implications: Beyond bladder cancer, the efficacy of this compound as a radiosensitizer has been demonstrated in cervical (HeLa) and breast cancer (MDA-MB-231, MCF-7) models, suggesting a potentially broad applicability across malignancies [1] [4] [3].
  • Alternative Mechanisms: Intriguingly, separate research has revealed that this compound can also modulate innate immune pathways and induce immunogenic cell death (ICD) in colon cancer models by promoting RIG-I-mediated autophagy [5] [6]. This suggests that its anti-cancer effects may be multi-faceted, potentially contributing to long-term anti-tumor immunity.
  • Future Directions: Research on this compound in bladder cancer can be expanded to include:
    • In vivo validation using patient-derived xenograft (PDX) models.
    • Combination strategies with immunotherapy, given its potential to induce ICD.
    • Biomarker identification to predict which tumors are most susceptible to ATM pathway inhibition.

References

Ro 90-7501 Application Notes for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 is a small molecule with a multi-target profile. The table below summarizes its known biological activities and relevance to cancer research, which can be hypothesized to apply to breast cancer models like MCF-7 cells.

Target/Pathway Biological Activity Relevance to Cancer Therapy Reported EC₅₀/IC₅₀
Amyloid-β42 Inhibits fibril assembly [1] [2] Not a direct cancer target; indicates protein aggregation inhibition capability EC₅₀ = 2 μM [1] [2]
ATM Kinase Inhibits phosphorylation and downstream DNA damage response (e.g., p-Chk1, p-Chk2, p-H2AX) [3] [4] [1] Radiosensitizer; impairs DNA repair, increases apoptosis post-irradiation [3] [4] Information missing
TLR3/RLR Pathway Enhances agonist-induced IFN-β gene expression; promotes antiviral state [5] [1] Potential for enhancing viral mimicry and immunogenic cell death (ICD) Information missing
Protein Phosphatase 5 (PP5) Inhibits in a TPR-dependent manner [1] [2] PP5 is involved in DNA repair and stress response; inhibition can be pro-apoptotic Information missing
RIG-I & Autophagy Promotes RIG-I-mediated autophagy [6] Induces immunogenic cell death (ICD) and suppresses cancer progression [6] Information missing

The following diagram illustrates the core signaling pathways and cellular processes modulated by this compound, integrating its various mechanisms of action.

G cluster_path1 DNA Damage Response & Radiosensitization cluster_path2 Immunogenic Cell Death & Autophagy cluster_path3 Innate Immune Signaling Ro This compound ATM ATM Kinase Ro->ATM Inhibits Phosphorylation Apoptosis1 Apoptosis ↑ Ro->Apoptosis1 Promotes RIGI RIG-I Ro->RIGI Activates IFN IFN-β Gene Expression ↑ Ro->IFN Enhances PP5 Protein Phosphatase 5 (PP5) Ro->PP5 Inhibits IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB DDR Downstream Targets (p-H2AX, p-Chk1, p-Chk2) ATM->DDR Phosphorylates DSB->ATM Activates MAVS MAVS RIGI->MAVS Autophagy Autophagy Induction MAVS->Autophagy ICD Immunogenic Cell Death (ICD) Autophagy->ICD DAMPs DAMPs Exposure (CRT, HMGB1, ATP) ICD->DAMPs TLR3 TLR3/RLR Agonist (e.g., poly I:C) TLR3->IFN Induces Antiviral Antiviral State IFN->Antiviral Apoptosis2 Apoptosis ↑ PP5->Apoptosis2 Inhibition Promotes

Experimental Protocols for MCF-7 Cell Research

The following protocols are adapted from studies in cervical and colon cancer cells. You can directly apply them to MCF-7 cells.

Protocol 1: In Vitro Cytotoxicity and Proliferation Assay

This protocol is used to determine the baseline sensitivity of MCF-7 cells to this compound [4] [6].

  • Objective: To evaluate the direct anti-proliferative and cytotoxic effects of this compound on MCF-7 cells.
  • Materials:
    • MCF-7 cells (ATCC HTB-22)
    • This compound (e.g., HY-103241 from MedChemExpress) [6] [2]
    • DMSO (vehicle control)
    • Cell culture reagents (DMEM, FBS, Penicillin-Streptomycin)
    • 96-well cell culture plates
    • MTS or WST-1 assay kit [4]
    • Microplate reader
  • Procedure:
    • Cell Seeding: Harvest and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow cell attachment.
    • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then dilute in culture medium so the final DMSO concentration is ≤0.1%. Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a blank control (medium only). Use at least 5 replicates per condition.
    • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
    • Viability Measurement: Add 10-20 µL of MTS/WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Clonogenic Survival Assay with Irradiation

This protocol tests this compound as a potential radiosensitizer in MCF-7 cells, based on its established role in cervical cancer [3] [4].

  • Objective: To determine if this compound enhances the sensitivity of MCF-7 cells to ionizing radiation (IR).
  • Materials:
    • MCF-7 cells
    • This compound
    • Irradiator (e.g., X-ray or Caesium-137)
    • 60-mm culture dishes
    • Crystal violet stain
  • Procedure:
    • Cell Plating: Plate a low number of MCF-7 cells (200 - 10,000, depending on the radiation dose) into 60-mm dishes.
    • Pre-treatment: Treat the cells with 10 µM this compound or vehicle control 4 hours prior to irradiation [4].
    • Irradiation: Expose the dishes to a range of radiation doses (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy, 8 Gy).
    • Post-treatment Incubation: 24 hours after irradiation, replace the medium with fresh drug-free medium.
    • Colony Formation: Incubate the dishes for 10-14 days, allowing colonies to form.
    • Staining and Counting: Fix the cells with methanol/acetic acid and stain with 0.5% crystal violet. Count colonies containing >50 cells.
    • Data Analysis: Plot the surviving fraction against the radiation dose to generate survival curves for both control and this compound treated groups.
Protocol 3: Analysis of Immunogenic Cell Death (ICD) Markers

This protocol investigates the potential of this compound to induce ICD in MCF-7 cells, as observed in colon cancer [6].

  • Objective: To detect the translocation of calreticulin and release of ATP and HMGB1 as hallmarks of ICD.
  • Materials:
    • MCF-7 cells
    • This compound
    • Anti-calreticulin antibody, fluorescent secondary antibody
    • ATP assay kit
    • HMGB1 ELISA kit
    • Flow cytometer or fluorescence microscope
  • Procedure:
    • Cell Treatment: Treat MCF-7 cells with this compound at the pre-determined IC₅₀ for 12-24 hours.
    • Surface Calreticulin Detection:
      • Harvest the cells by gentle trypsinization.
      • Fix with 4% PFA, block, and stain with anti-calreticulin primary antibody, followed by a fluorescent secondary antibody.
      • Analyze the mean fluorescence intensity (MFI) using flow cytometry or visualize under a fluorescence microscope.
    • ATP Release Measurement:
      • Collect the cell culture supernatant after treatment.
      • Centrifuge to remove debris.
      • Measure ATP concentration in the supernatant using a luminescent ATP assay kit according to the manufacturer's instructions.
    • HMGB1 Release Measurement:
      • Collect the cell culture supernatant after treatment.
      • Measure extracellular HMGB1 levels using a specific ELISA kit.

Proposed Research Workflow for MCF-7

To systematically investigate this compound in MCF-7 breast cancer cells, you can follow the integrated workflow below.

G Step1 1. Establish Baseline (Cytotoxicity IC₅₀) Step2 2. Functional Assays Step1->Step2 Step3 3. Mechanism Investigation Step2->Step3 P1 Proliferation/Viability (MTS, EdU) Step2->P1 P2 Clonogenic Survival (+/- IR) Step2->P2 P3 Apoptosis Assay (Annexin V/PI) Step2->P3 P4 Cell Cycle Analysis (Propidium Iodide) Step2->P4 Step4 4. In Vivo Validation Step3->Step4 P5 ICD Marker Detection (Calreticulin, ATP, HMGB1) Step3->P5 P6 Western Blotting (p-ATM, p-Chk2, LC3-II, etc.) Step3->P6 P7 Animal Model (MCF-7 Xenograft) Step4->P7

Important Considerations for Researchers

  • Starting Dose: For initial MCF-7 experiments, a concentration range of 1-20 µM is a reasonable starting point, bracketing its known EC₅₀ in other models [1] [2].
  • Solubility and Handling: this compound is typically dissolved in DMSO. Stock solutions of 10-20 mM are common. The final DMSO concentration in cell culture should not exceed 0.1-0.5% to avoid cytotoxicity [2].
  • Combination Strategies: Based on its mechanisms, promising combination partners for MCF-7 research include:
    • Ionizing Radiation: To exploit its ATM inhibition and radiosensitization properties [3] [4].
    • DNA-Damaging Chemotherapeutics: Such as cisplatin or doxorubicin.
    • Immune Checkpoint Inhibitors: If ICD is confirmed, it could synergize with anti-PD-1/PD-L1 therapy [6].

I hope these structured application notes and protocols provide a solid foundation for your research on this compound in breast cancer models. Should you require further details on a specific technique, please feel free to ask.

References

Ro 90-7501: Mechanism of Action & Cytotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 is a multi-target compound with several documented biological activities that underlie its potential cytotoxicity and utility in research [1] [2]. The table below summarizes its primary mechanisms and reported cytotoxicity data.

Table 1: Documented Mechanisms and Cytotoxicity of this compound

Mechanism of Action / Biological Effect Reported Cytotoxicity / Efficacy (EC₅₀ / IC₅₀) Relevant Context & Cell Lines
Inhibits Amyloid-β42 (Aβ42) fibril assembly [1] EC₅₀ = 2 μM [1] [2] Reduction of Aβ42-induced cytotoxicity [1].
Inhibits ATM kinase phosphorylation [1] [3] Not explicitly quantified (shown to suppress p-ATM and downstream targets) [3] Radiosensitizing effect in cervical cancer cells (HeLa, ME-180); enhances apoptosis post-irradiation [1] [3].
Inhibits Protein Phosphatase 5 (PP5) [1] Not explicitly quantified Inhibition is TPR-domain dependent [1].
Enhances antiviral response (TLR3/RLR) [1] Not explicitly quantified Selectively enhances IFN-β gene expression [1].
Modulates Ryanodine Receptor 2 (RyR2) [4] Reduces pathological calcium leak ("partial inhibition") Found in a high-throughput screen for RyR2 leak, a target for heart failure and arrhythmia [4].

Key Experimental Protocols & Workflows

Here are detailed methodologies for two key experiments cited in the literature: clonogenic survival assays (to measure radiosensitization) and western blot analysis (to confirm mechanism of action).

Protocol 1: Clonogenic Survival Assay to Evaluate Radiosensitizing Effects [3]

This protocol tests the ability of this compound to enhance cell killing by radiation.

  • 1. Cell Seeding and Treatment: Plate cells into standard 60 mm culture dishes.
  • 2. Drug Application: Treat cells with 10 μM this compound (or a vehicle control like DMSO).
  • 3. Irradiation: Four hours after drug application, irradiate the cells. The specific dose (e.g., 2 Gy, 4 Gy, 8 Gy) will depend on the experimental radiation survival curve.
  • 4. Post-Irradiation Incubation: 24 hours after irradiation, replace the medium with fresh, drug-free medium.
  • 5. Colony Formation and Analysis: Allow cells to grow for 10-14 days, then fix and stain colonies with crystal violet. Count colonies containing more than 50 cells. Survival fractions are calculated by normalizing counts from irradiated groups to the non-irradiated controls.

The following diagram illustrates the experimental workflow and the key signaling pathway targeted by this compound in this context:

G cluster_0 Experimental Workflow cluster_1 Mechanism of Action (this compound inhibits this pathway) Start Start Experiment Treat Treat with this compound (10 µM) Start->Treat Irradiate Irradiate Cells (4 hours post-treatment) Treat->Irradiate Incubate Replace Medium & Incubate (10-14 days) Irradiate->Incubate Analyze Fix, Stain & Analyze Colonies Incubate->Analyze DSB DNA Double-Strand Break (Irradiation) ATM ATM Kinase DSB->ATM pATM Phospho-ATM (Active) ATM->pATM Downstream Downstream Targets (p-H2AX, p-Chk1, p-Chk2) pATM->Downstream DDR DNA Damage Response (DDR) & Cell Cycle Arrest Downstream->DDR Survival Cell Survival DDR->Survival Ro This compound Ro->pATM  Inhibits

Protocol 2: Western Blotting to Confirm Inhibition of ATM Signaling [3]

This protocol is used to validate the mechanism of this compound by detecting changes in protein phosphorylation.

  • 1. Cell Treatment and Irradiation: Treat cells with this compound (e.g., 10 μM) and apply irradiation (e.g., 8 Gy). Include controls (untreated, drug-only, irradiation-only).
  • 2. Cell Lysis: Harvest cells at a specific time point post-irradiation (e.g., 1 hour). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 3. Protein Separation and Transfer: Load equal amounts of protein (e.g., 30 μg) onto an SDS-polyacrylamide gel (e.g., 10%). After electrophoresis, transfer proteins to a PVDF membrane.
  • 4. Antibody Incubation:
    • Blocking: Incubate membrane with 5% skim milk in TBST for 1 hour at room temperature.
    • Primary Antibody: Incubate with specific primary antibodies diluted in blocking buffer overnight at 4°C.
      • Key antibodies: anti-phospho-ATM (Ser1981), anti-phospho-H2AX (Ser139), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68). Use anti-β-actin as a loading control.
    • Secondary Antibody: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • 5. Detection: Develop the blot using a chemiluminescent detection reagent and image the signal.

Troubleshooting Common Cytotoxicity Issues

Problem: Unexpected or excessive cell death in control or treated samples.

  • Potential Cause 1: Solvent Toxicity. this compound is typically dissolved in DMSO. High concentrations of DMSO are toxic to cells.
    • Solution: Ensure the final concentration of DMSO in your culture medium is low (e.g., ≤0.1%). Always include a vehicle control (DMSO at the same concentration as your treated samples) to distinguish drug effects from solvent effects [3].
  • Potential Cause 2: Off-Target Effects. this compound inhibits PP5 and modulates RyR2, which can broadly affect cellular signaling and calcium homeostasis, leading to cytotoxicity unrelated to its primary target [1] [4].
    • Solution: Carefully titrate the drug concentration. Perform a dose-response curve (e.g., using a WST-1 assay [3]) to find an effective but minimally toxic concentration for your specific cell line and experiment.
  • Potential Cause 3: Cell Line-Specific Sensitivity.
    • Solution: Different cell lines have varying genetic backgrounds and sensitivities. The radiosensitizing effect, for example, was clearly demonstrated in HeLa and ME-180 cervical cancer cells [3]. You may need to optimize conditions for your specific model.

Key Considerations for Experimental Design

  • In Vivo Administration: One study administered this compound to mice via intraperitoneal injection at 5 μg/g body weight daily [1] [3].
  • Fresh Preparation: Solutions of this compound are unstable. It is recommended to prepare fresh solutions for each experiment [2].
  • Context-Dependent Effects: Be aware that this compound's functional impact can vary. In cardiac research, it was found to be a partial inhibitor of RyR2 calcium leak, which could be considered a protective, rather than cytotoxic, effect in that specific context [4].

References

Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for preparing Ro 90-7501 solutions [1] [2].

Parameter Specification
Molecular Weight 340.38–340.39 g/mol [1] [2] [3]
Solubility in DMSO ~41.67 mg/mL (~122.42 mM) [1] [2]
Common Stock Concentration 10 mM - 20.8 mg/mL [1] [2]

Protocol: Preparing a 10 mM DMSO Stock Solution [2]

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh 3.4 mg of this compound.
  • Dissolve: Add 1 mL of pure, anhydrous DMSO to the compound. Gently vortex or sonicate if needed to ensure complete dissolution.
  • Storage: Aliquot the stock solution and store it at -20°C for short-term use (about one month) or at -80°C for long-term storage (up to two years). Avoid repeated freeze-thaw cycles [1] [2] [3].

In Vivo Formulation Protocols

For animal experiments, this compound requires specific formulations to improve solubility and bioavailability. Below are two validated protocols [1] [2].

Protocol 1: Suspension Solution for Injection [1] [2] This yields a suspension of 2.08 mg/mL (6.11 mM) suitable for intraperitoneal (IP) injection.

  • Final Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • Preparation Steps:
    • Add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix evenly.
    • Add 50 µL of Tween-80 to the above solution and mix evenly.
    • Add 450 µL of physiological saline (0.9% NaCl) to adjust the volume to 1 mL.

Protocol 2: Clear Solution for Injection [1] [2] This yields a clear solution of ≥ 2.08 mg/mL (6.11 mM).

  • Final Formulation: 10% DMSO + 90% (20% SBE-β-CD in Saline).
  • Preparation Steps:
    • Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution and mix evenly.
    • To prepare the 20% SBE-β-CD in Saline solution, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for approximately one week.

Key Experimental Applications & Protocols

This compound has been utilized in several key experimental models. The following workflows are based on published studies [4] [5].

1. Radiosensitization Assay in Cervical Cancer Cells [4] This application leverages the compound's ability to inhibit ATM phosphorylation and impair DNA damage repair.

Start In vitro Culture of HeLa/ME-180 Cells A Pre-treatment with This compound Start->A B Ionizing Radiation A->B C Assay Readouts B->C D1 Clonogenic Survival Assay C->D1 D2 Western Blot (p-ATM, p-H2AX, p-Chk1, p-Chk2) C->D2 D3 Apoptosis & Cell Cycle Analysis C->D3

  • In Vivo Model (Mouse): Female BALB/c nude mice (8 weeks old) inoculated with HeLa cells [4] [1] [2].
  • Dosage and Administration: 5 μg/g of body weight, administered via intraperitoneal (IP) injection daily [4] [1] [2].
  • Treatment Schedule: The compound is typically administered in combination with ionizing radiation for 21 days [4].

2. FRET-Based HTS for RyR2 Calcium Channel Modulators [5] This biochemical assay uses this compound as a hit compound to modulate ryanodine receptor interactions.

Prep Prepare Cardiac SR Membranes Label Label with D-FKBP and A-CaM or A-DPc10 Prep->Label Treat Treat with This compound Label->Treat Measure Measure FRET Signal (Fluorescence Lifetime) Treat->Measure Result Interpret Binding Shifts Measure->Result R1 ↑ FRET = ↑ CaM Binding (Therapeutic Potential) Result->R1 R2 ↓ FRET = ↓ DPc10 Binding (Therapeutic Potential) Result->R2

  • Key Assay Conditions:
    • Target: Porcine cardiac SR membranes.
    • Buffer: 150 mM KCl, 20 mM PIPES (pH 7.0).
    • FRET Pairs: Donor-labeled FKBP12.6 with acceptor-labeled CaM or DPc10 peptide [5].

Frequently Asked Questions

Q1: What is the long-term storage recommendation for this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years [1] [2].
  • DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles to maintain stability [2] [3].

Q2: The in vivo formulation formed a precipitate. What should I do? Protocol 1 produces a suspension, so some particulates are normal. Ensure you add co-solvents sequentially and use sonication to create a uniform suspension before dosing. If a clear solution is required, use Protocol 2 with SBE-β-CD [1] [2].

Q3: What are the primary mechanisms of action of this compound? Based on the literature, its effects are multi-faceted:

  • Cancer Radiosensitization: Inhibits phosphorylation of ATM and its downstream targets (H2AX, Chk1, Chk2), thereby blocking the DNA damage response and enhancing radiation-induced apoptosis [4] [2] [3].
  • Cardioprotection: Modulates the RyR2 calcium release channel by increasing CaM binding and decreasing DPc10 binding, which can reduce pathological calcium leak [5].
  • Other Targets: Also known as an inhibitor of amyloid-β42 fibril assembly and protein phosphatase 5 (PP5) [2] [6] [3].

References

Ro 90-7501 Stability and Storage Data

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the key stability and storage information for Ro 90-7501 is summarized in the table below.

Property Specification / Condition
Physical Form Brown to green solid powder [1]
Purity ≥98% [1]
Short-Term Storage Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1]
Long-Term Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Long-Term Storage (Solution) -80°C for 6 months or -20°C for 1 month [1]
Molecular Weight 340.39 g/mol [1]
CAS Number 293762-45-5 [1]

Solubility and In Vivo Formulation

This compound has limited solubility in water and requires specific solvents for experimental use [1].

Solvent System Solubility / Preparation Method
DMSO (In Vitro) ~41.67 mg/mL (~122.42 mM) [1]
Formulation 1 (In Vivo) 2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Add co-solvents sequentially with sonication [1].
Formulation 2 (In Vivo) ≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Problem: Precipitate forms in the solution

    • Solution: This is likely due to improper solvent mixing. Always prepare stock solutions and in vivo formulations by adding co-solvents sequentially from left to right, and one by one, as listed in the solubility section. Using freshly prepared in vivo formulations is recommended for optimal results [1].
  • Problem: Unexpected cytotoxicity or lack of biological activity

    • Solution: Verify the storage condition and age of your stock solution. For long-term stability, store the powder at -20°C and freshly prepared stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution [1]. Furthermore, confirm the concentration and purity of your batch.
  • Problem: Inconsistent results in DNA damage response experiments

    • Solution: Adhere strictly to the experimental protocols cited in the literature. For instance, when investigating its role as a radiosensitizer, a common method is to treat cells with 10 µM this compound for 4 hours prior to irradiation [2]. Ensure consistency in treatment timing and concentration across replicates.

Experimental Protocols

This compound is a multi-functional compound. Below are detailed methodologies for key applications cited in research.

1. Protocol: Investigating this compound as a Radiosensitizer [2] This protocol outlines the method used to demonstrate that this compound inhibits ATM phosphorylation and sensitizes cervical cancer cells to radiation.

cluster_rad This compound Radiosensitization Workflow cluster_assays Conduct Assays Start Plate cells (e.g. HeLa, ME-180) A Treat with 10 µM this compound (4 hours pre-irradiation) Start->A B Irradiate cells A->B C Replace medium (24 hours post-irradiation) B->C D1 Clonogenic Survival Assay (Fix & stain after 10-14 days) C->D1 D2 Apoptosis Assay (e.g. Annexin V/PI staining 24h post-IR) C->D2 D3 Western Blot Analysis (Check p-ATM, p-Chk1/2, p-H2AX) C->D3 D4 Cell Cycle Analysis (PI staining & FACS) C->D4

2. Protocol: Using this compound in Antiviral Research [3] This protocol is based on studies showing this compound enhances the antiviral response by promoting IFN-β production.

cluster_av Antiviral Signaling Enhancement Assay S1 Stimulate cells with TLR3 (e.g. poly I:C) or RLR agonist S2 Co-treat with this compound S1->S2 S3 Measure Outputs S2->S3 S4 IFN-β promoter activation (Reporter assay) S3->S4 S5 Antiviral response (e.g., viral titer reduction) S3->S5 S6 p38 MAPK pathway activation (Western blot) S3->S6

3. Protocol: Targeting RyR2 Calcium Channels [4] This protocol describes a high-throughput screening method using FRET to identify this compound as a modulator of the RyR2 channel.

cluster_ryr FRET-based RyR2 Assay Workflow P1 Prepare Cardiac SR Membranes P2 Treat with H₂O₂ to induce pathological leak state P1->P2 P3 Incubate with Donor (D-FKBP) P2->P3 P4 Incubate with Acceptor (A-CaM or A-DPc10) P3->P4 P5 Add this compound P4->P5 P6 Measure Fluorescence Lifetime (FLT) P5->P6 P7 Calculate FRET Efficiency (↑ FRET = ↑ CaM binding) (↓ FRET = ↓ DPc10 binding) P6->P7

Key Mechanisms of Action

This compound is a pluripotent compound with several documented biological activities:

  • DNA Damage Response: It acts as a radiosensitizer by inhibiting the phosphorylation of ATM kinase and its downstream targets (Chk1, Chk2, H2AX) in response to radiation, thereby impairing the DNA repair machinery [2] [5].
  • Antiviral Activity: It functions as an agonist for RIG-I-like receptors (RLRs), enhancing the antiviral response induced by TLR3 and RLR agonists. It selectively promotes IFN-β gene expression without equally enhancing pro-inflammatory cytokines, likely via activation of the p38 MAPK pathway [1] [3].
  • Amyloid Inhibition: It was initially identified as an inhibitor of amyloid-β42 (Aβ42) fibril assembly, reducing Aβ42-induced cytotoxicity with an EC₅₀ of 2 µM [1].
  • RyR2 Channel Modulation: It was identified in a screen to reduce pathological calcium leak through the RyR2 channel in cardiac muscle, a target for heart failure and arrhythmia. It increases binding of calmodulin (CaM) to RyR2 while decreasing binding of the DPc10 peptide, indicating a stabilization of the channel [4].

References

Mechanism of Action and Treatment Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 enhances the effectiveness of radiation therapy by targeting the DNA repair machinery of cancer cells. The proposed mechanism involves the inhibition of key proteins in the DNA damage response pathway, as illustrated below.

G Irradiation Irradiation ATM_p ATM_p Irradiation->ATM_p Activates RO907501 RO907501 RO907501->ATM_p Inhibits Downstream Downstream Proteins (H2AX, Chk1, Chk2) ATM_p->Downstream Phosphorylates DNA_Repair Impaired DNA Repair & Increased Apoptosis Downstream->DNA_Repair Promotes Radiosensitization Radiosensitization DNA_Repair->Radiosensitization

This diagram shows that this compound acts by inhibiting the phosphorylation of ATM, a critical kinase that coordinates the cellular response to DNA double-strand breaks caused by radiation [1] [2]. This inhibition suppresses the activation of downstream repair proteins like H2AX, Chk1, and Chk2, leading to impaired DNA repair, increased apoptosis, and ultimately, radiosensitization [1] [3] [2].

Recommended Treatment Timing and Protocol

Based on the available evidence, here is a summary of the effective dosing and timing for using this compound as a radiosensitizer.

Model Effective Concentration / Dose Treatment Timing Relative to Irradiation Key Findings
In Vitro (HeLa, ME-180 cells) 5 - 20 µM [1] [4] Concurrent treatment Significant radiosensitization; increased apoptosis; impaired cell cycle; suppressed ATM phosphorylation [1] [2].
In Vivo (HeLa xenograft mice) 5 µg/g (intraperitoneal) [1] [3] Daily for 21 days, concurrently with irradiation Markedly reduced tumor volume and delayed tumor progression [1] [3].

The core principle is that this compound should be present during and after radiation exposure to effectively inhibit the immediate activation of the DNA damage repair system.

Detailed Experimental Workflow

For researchers looking to replicate these findings, here is a detailed protocol for the in vitro clonogenic survival assay, a gold-standard method for measuring radiosensitization.

G Step1 1. Plate Cells (Allow to adhere) Step2 2. Pre-treatment (Add this compound) Step1->Step2 Step3 3. Irradiate Step2->Step3 Step4 4. Post-treatment Incubation (10-14 days) Step3->Step4 Step5 5. Analyze Colonies (>50 cells) Step4->Step5

Key Steps:

  • Pre-treatment: Add this compound (e.g., 5-20 µM) to the cell culture medium for a pre-defined period before irradiation. Some protocols add the compound 1-3 hours before radiation to ensure full activity during DNA damage induction [5].
  • Irradiation: Treat cells with the intended radiation dose while the compound is present.
  • Post-treatment Incubation: After irradiation, the culture medium containing this compound is typically replaced with fresh medium, and cells are incubated for 10-14 days to allow for colony formation [2].

Troubleshooting Common Issues

  • Lack of Radiosensitization Effect: Confirm that your this compound stock solution is fresh and properly stored. The compound should be reconstituted in DMSO and stored at -20°C to -80°C [1] [4].
  • Unexpected High Toxicity in Control Groups: Carefully titrate the concentration of this compound. While one study showed no cytotoxicity at concentrations up to 250 µM in one cell type [5], the optimal and tolerated concentration can vary between different cell lines.

Important Considerations for Clinical Translation

The journey from a promising preclinical compound like this compound to an approved clinical therapy is complex [6]. Key challenges specific to developing radiosensitizers include:

  • Testing in Curative Settings: Unlike many drugs, which are first tested in advanced disease, radiosensitizers often need to be evaluated in patients receiving curative-intent radiotherapy, which carries higher risks [7].
  • Long Toxicity Windows: Side effects of radiation can appear months after treatment. Clinical trials for such combinations require longer monitoring periods, which slows down development [7].
  • Disease-Specific Challenges: The safety of a drug-radiotherapy combination must be established for each cancer type individually, as radiation dose, target volume, and sensitive normal tissues vary greatly by anatomic site [7].

References

Observed Effects on Normal Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Normal Cell Line Experimental Context Key Observed Effects Citation
Normal Skin Fibroblasts (GM03652) Radiosensitivity study Showed no significant effect on cell viability/proliferation; limited effect on DNA DSB repair when combined with radiation. [1]
Non-tumorigenic Bladder Epithelial Cells (SVHUC) Radiosensitivity study Impaired DNA Double-Strand Break (DSB) repair kinetics in cancer cells, with no effect on the non-cancerous cell line. [2]
General (Unspecified) Cytotoxicity screening (MTT assay) No cytotoxicity observed at concentrations up to 250 µM. [3] [4]

Detailed Experimental Protocols

To help you assess the effects of Ro 90-7501 in your own experiments, here are the detailed methodologies used in the key studies cited above.

Protocol for Assessing Cell Viability, Proliferation, and Cytotoxicity

This protocol is adapted from studies on breast cancer and normal cell lines [1].

  • Objective: To measure the effect of this compound on normal cell viability and proliferation.
  • Cell Lines Used: Normal skin fibroblast cell line (GM03652).
  • Reagents:
    • This compound (e.g., from MedChemExpress, HY-103241).
    • MTT reagent or Trypan Blue solution.
    • Cell culture media and standard supplements.
  • Procedure:
    • Cell Seeding: Plate cells in 96-well plates (for MTT) or culture dishes (for Trypan Blue) at an appropriate density.
    • Drug Treatment: Treat cells with a range of this compound concentrations. A DMSO control should be included.
    • Incubation: Incubate for a predetermined time (e.g., 48-72 hours).
    • Viability Assessment:
      • MTT Assay: Add MTT solution to each well and incubate to allow formazan crystal formation. Dissolve crystals with DMSO and measure absorbance at 570 nm.
      • Trypan Blue Assay: Harvest cells, mix with Trypan Blue dye, and count viable (unstained) and dead (blue) cells using a hemocytometer or automated cell counter.
  • Expected Outcome: The cited study found that this compound "showed no effect on normal tissues" in these assays [1].
Protocol for Analyzing DNA Double-Strand Break (DSB) Repair

This protocol is used to evaluate the radiosensitizing potential of this compound by measuring its impact on DNA repair kinetics [1] [2].

  • Objective: To measure the ability of normal and cancer cells to repair radiation-induced DNA DSBs in the presence of this compound.
  • Cell Lines Used: Normal bladder epithelial cell line (SVHUC) versus bladder cancer cell lines (UMUC3, UMUC5) [2].
  • Reagents:
    • Primary antibodies: anti-γH2AX (phosphorylated histone H2AX) and anti-pATM (phosphorylated ATM).
    • Fluorescently-labeled secondary antibodies.
    • Immunofluorescence staining supplies (fixative, permeabilization buffer, blocking solution, mounting medium with DAPI).
  • Procedure:
    • Treatment:
      • Pre-treat cells with this compound for a set time (e.g., 4 hours).
      • Expose cells to ionizing radiation (e.g., 2-8 Gy).
      • Allow repair to occur for various time points (e.g., 0.5, 2, 6, 24 hours) post-irradiation.
    • Immunofluorescence Staining:
      • Fix and permeabilize cells at each time point.
      • Block non-specific binding sites.
      • Incubate with primary antibodies (anti-γH2AX and anti-pATM), followed by secondary antibodies.
      • Counterstain nuclei with DAPI and mount slides.
    • Analysis:
      • Visualize and count the number of γH2AX and pATM foci within the nucleus using a fluorescence microscope. A minimum of 50 cells per treatment group should be analyzed.
      • Compare the kinetics of foci formation (peak at early time points) and disappearance (resolution at later time points) between treated and control cells.
  • Expected Outcome: The study concluded that this compound combined with radiation "impaired DNA DSB repair kinetics in cancer cells, with no effect on the non-cancerous cell line" [2].

Mechanism of Action and Selectivity

The following diagram illustrates the key mechanisms of this compound based on current research, which explains its selective action against cancer cells.

G cluster_cancer In Cancer Cells cluster_normal In Normal Cells Ro This compound ATM_inhib ATM Phosphorylation Ro->ATM_inhib Inhibits RIG_I RIG-I Pathway Ro->RIG_I Enhances ICD Immunogenic Cell Death (CRT exposure, HMGB1/ATP release) Ro->ICD Induces DSB_repair_impair Impaired DNA Damage Repair & Radiosensitization ATM_inhib->DSB_repair_impair Leads to Autophagy RIG-I-Mediated Autophagy RIG_I->Autophagy Promotes Ro2 This compound Limited_Effect Limited Cytotoxic or Radiosensitizing Effect Ro2->Limited_Effect Minimal impact on DNA repair & viability

The selectivity of this compound appears to stem from its mechanism of action:

  • In Cancer Cells: Cancer cells often have defective DNA repair pathways and rely heavily on compensatory mechanisms like ATM signaling. By inhibiting ATM phosphorylation, this compound exacerbates this inherent vulnerability, leading to increased DNA damage accumulation and cell death, especially when combined with radiation [5] [6] [2]. The induction of immunogenic cell death and autophagy provides additional anti-cancer mechanisms [7] [8].
  • In Normal Cells: Normal cells possess robust, intact DNA repair machinery. The evidence suggests that they can better tolerate the inhibition caused by this compound and maintain genomic stability, resulting in significantly less toxicity [1] [2].

References

Ro 90-7501: Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 enhances the effects of ionizing radiation (IR) by inhibiting the DNA Damage Response (DDR), specifically by targeting the Ataxia Telangiectasia Mutated (ATM) kinase. The diagram below illustrates the disrupted pathway [1] [2].

G IR Ionizing Radiation (IR) DSB DNA Double-Strand Break (DSB) IR->DSB ATM_Active ATM (Active) phosphorylated DSB->ATM_Active ATM_Inactive ATM (Inactive) ATM_Inactive->ATM_Active Activation Downstream Downstream Targets (Chk1, Chk2, H2AX) ATM_Active->Downstream Phosphorylation DDR DNA Damage Response & Repair Downstream->DDR Ro This compound Ro->ATM_Active Inhibits

Core Assay Protocols for this compound

Here are detailed methodologies for key experiments used to study this compound.

Clonogenic Survival Assay

This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment, determining the radiosensitizing effect of this compound [1] [2].

  • Purpose: To evaluate the long-term reproductive viability of cells after combined treatment with this compound and irradiation.
  • Cell Seeding: Seed cells at low density in multi-well plates to allow for colony formation from a single cell. Allow cells to adhere for 6-24 hours.
  • Drug Treatment: Treat cells with the optimized concentration of this compound (e.g., 1-10 µM based on literature) for 1-2 hours prior to irradiation [1] [2].
  • Irradiation: Expose cells to a range of ionizing radiation (IR) doses (e.g., 0 Gy to 8 Gy). Include controls (untreated, drug-only, radiation-only).
  • Incubation: After irradiation, remove the drug-containing medium, wash cells, and add fresh medium. Incubate for 10-14 days, until visible colonies form.
  • Staining & Counting: Fix colonies with methanol or acetic acid, stain with crystal violet, and count colonies containing >50 cells. Calculate the surviving fraction.
Immunofluorescence (IF) for DNA Repair Kinetics (γH2AX Foci)

This assay measures the formation and resolution of DNA double-strand breaks (DSBs) by quantifying the phosphorylated histone variant γH2AX [1] [3].

  • Purpose: To analyze DNA DSB repair kinetics by quantifying the number of γH2AX foci per nucleus over time.
  • Cell Preparation & Treatment: Seed cells on glass coverslips and treat with this compound and IR as required.
  • Fixation and Permeabilization: At specific time points post-IR (e.g., 0.5h, 6h, 24h), fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
  • Immunostaining: Incubate with primary antibody (anti-γH2AX) and a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
  • Image Acquisition & Analysis: Acquire images using a fluorescence or high-throughput microscope. Use image analysis software (e.g., Cell Profiler, FIJI/ImageJ) to automatically count the number of γH2AX foci per nucleus [3].
Western Blot Analysis of DDR Proteins

This method assesses the effect of this compound on the phosphorylation levels of key DDR proteins [2].

  • Purpose: To confirm the inhibition of ATM and its downstream signaling pathway.
  • Cell Lysis & Protein Quantification: Lyse cells in RIPA buffer at various time points post-treatment. Quantify total protein concentration.
  • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Probing: Probe the membrane with primary antibodies against pATM, pChk1, pChk2, γH2AX, and corresponding total proteins. Use HRP-conjugated secondary antibodies.
  • Detection: Detect signals using enhanced chemiluminescence (ECL) and visualize.

Key Quantitative Data from Literature

The table below summarizes experimental data from published studies to guide your assay expectations.

Assay Type Cell Line / Model This compound Concentration Irradiation Dose Key Findings / Outcome
Clonogenic Survival [2] HeLa (Cervical Cancer) Not Specified (Significant effect) 2 - 6 Gy Significant reduction in surviving fraction with combination treatment vs. IR alone.
Clonogenic Survival [1] UMUC3, UMUC5 (Bladder Cancer) Not Specified (Significant effect) Various Doses Significantly decreased survival of all cell lines with IR + this compound.
Immunofluorescence (γH2AX) [1] UMUC3, UMUC5 (Bladder Cancer) Not Specified Not Specified Impaired DNA DSB repair kinetics in cancer cells with combination treatment.
Western Blot (pATM) [2] HeLa (Cervical Cancer) Not Specified (Inhibitory effect) Not Specified Suppressed phosphorylation of ATM, Chk1, Chk2, and H2AX after IR.
Tumor Growth Delay [2] BALB/c-nu mice (HeLa xenografts) Not Specified Not Specified Significant tumor growth delay with combination treatment vs. IR alone.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My γH2AX foci data is highly variable between replicates. What could be the cause?

  • Inconsistent IR delivery: Ensure all samples within an experiment are irradiated with a consistent, calibrated dose. Keep sample geometry and setup identical.
  • Asynchronous cell cycle: The number of DSBs induced by IR can vary with cell cycle stage. Consider using cells that are synchronized.
  • Antibody specificity and concentration: Titrate your primary antibody to find the optimal signal-to-noise ratio. Include both positive (irradiated) and negative (untreated) controls on every slide.
  • Image analysis thresholding: Ensure the parameters for foci counting (e.g., size, intensity threshold) are consistent and applied uniformly across all images.

Q2: I am not observing a strong radiosensitizing effect with this compound in my clonogenic assay. How can I optimize?

  • Titrate the drug concentration: The effective concentration can vary between cell lines. Perform a dose-response curve with this compound alone to find a non-toxic but active concentration (e.g., 1-10 µM) [1] [2]. The goal is a concentration that minimally affects survival alone but strongly enhances radiation toxicity.
  • Optimize treatment timing: Pre-incubate cells with this compound for 1-2 hours before IR to ensure the DDR is inhibited at the moment of damage induction [1] [2].
  • Verify radiation dose: Ensure you are using a relevant range of IR doses (e.g., 2 Gy, 4 Gy, 6 Gy) to see a clear dose-response relationship.
  • Check cell line sensitivity: Confirm that your cell line is proficient in the ATM-mediated DDR pathway, as this is this compound's primary target.

Q3: Besides γH2AX, what other markers can I use to study the mechanism of this compound?

  • pATM (Ser1981): Directly confirms inhibition of ATM activation [2].
  • pChk1 (Ser345) & pChk2 (Thr68): These are key downstream effectors of ATM and ATR, and their phosphorylation should be reduced [2].
  • 53BP1 Foci: This factor is recruited to DSBs in a manner that can be regulated by ATM and chromatin context. Its recruitment can be studied alongside γH2AX [3].
  • Comet Assay: An excellent orthogonal method to independently confirm the level of DNA strand breaks and repair capacity, especially under alkaline conditions for SSBs and DSBs [4].

Q4: How can I implement a high-throughput screening (HTS) approach for DNA repair kinetics?

  • Microplate Format: Adapt your immunofluorescence protocol for 384-well plates to increase throughput [3].
  • Automated Imaging & Analysis: Use high-content screening microscopes and automated image analysis software (like Cell Profiler) to collect and quantify γH2AX and 53BP1 foci in thousands of cells per condition [3].
  • Machine Learning: Employ machine learning algorithms to classify and analyze complex foci patterns and kinetics data from large datasets generated by HTS [3].

References

Mechanism of Action: How Ro 90-7501 Inhibits NF-κB

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 inhibits poly I:C (a TLR3 ligand)-induced activation of an NF-κB-dependent promoter [1] [2]. It doesn't affect NF-κB on its own but modulates the signaling pathway only when the TLR3 pathway is activated [1] [2]. The proposed mechanism involves selective activation of the p38 MAPK pathway, which differentially regulates gene expression [1] [2].

The compound's effect is part of a broader mechanism that selectively enhances the antiviral interferon-beta (IFN-β) response while suppressing the pro-inflammatory NF-κB response [1] [2]. This diagram illustrates the proposed signaling mechanism:

Ro90_7501_Mechanism This compound Modulates TLR3 Signaling to Inhibit NF-κB TLR3_Ligand TLR3 Ligand (e.g., Poly I:C) TLR3 TLR3 Receptor TLR3_Ligand->TLR3 p38_MAPK p38 MAPK TLR3->p38_MAPK Activates Ro_90_7501 This compound Ro_90_7501->p38_MAPK Selectively Activates IFN_Beta IFN-β Gene Expression p38_MAPK->IFN_Beta Enhances NFkB NF-κB Activation p38_MAPK->NFkB Inhibits

Experimental Evidence and Quantitative Data

The effects of this compound are concentration-dependent. Here is a summary of key quantitative findings:

Table 1: Dose-Dependent Effects of this compound on TLR3-Induced Signaling [1] [2]

Parameter Effect at Low Concentrations (0.8 - ~5 µM) Effect at High Concentration (12.5 µM)
IFN-β Promoter Activation Significant enhancement Significant enhancement
NF-κB Promoter Activation No significant effect Significant inhibition
Cytotoxicity (up to 250 µM) No cytotoxicity observed No cytotoxicity observed

Table 2: Key Experimental Findings on this compound [3] [1] [2]

Experimental Model Key Finding Related to NF-κB or Signaling Context/Treatment
HEK293 TLR3 Reporter Cells Inhibition of NF-κB promoter activation [1] [2] Co-treatment with Poly I:C
HEK293 TLR3 Reporter Cells Enhancement of IFN-β promoter activation [1] [2] Co-treatment with Poly I:C
THP-1 Cells (Human Monocytic) Suppression of endogenous IL-8 (an NF-κB target) expression [1] Co-treatment with Poly I:C
HeLa Cells (Cervical Cancer) Inhibition of ATM phosphorylation (DNA damage response pathway) [3] Combined with irradiation

Experimental Protocols and Workflows

Here is a generalized workflow for investigating this compound's effect on NF-κB, based on the methodologies used in the research:

Experimental_Workflow Workflow for NF-κB Inhibition Assay Cell_Line 1. Cell Culture (HEK293-TLR3, THP-1) Treatment 2. Compound Treatment This compound (0.8-12.5 µM) Cell_Line->Treatment Stimulation 3. Pathway Stimulation Poly I:C (1-2 µg/mL) Treatment->Stimulation Assay 4. Assay Readout Stimulation->Assay Sub1 Luciferase Reporter (IFN-β / NF-κB promoters) Assay->Sub1 Sub2 qPCR (Endogenous IFN-β, IL-8 mRNA) Assay->Sub2 Sub3 Western Blot (p38 MAPK phosphorylation) Assay->Sub3 Analysis 5. Data Analysis Assay->Analysis

Key Protocol Details:

  • Cell Lines: HEK293 cells stably expressing TLR3 and an NF-κB-responsive luciferase reporter (293TLR3/NFκBLuc) are central to this specific finding. Human monocytic THP-1 cells are also used for endogenous gene expression analysis [1] [2].
  • Stimulation: The TLR3 pathway is activated using Poly I:C (1-2 µg/mL), a synthetic analog of double-stranded RNA [1] [2].
  • Treatment: this compound is typically used in a concentration range of 0.8 to 12.5 µM. It can be added to cells at the same time as, or even a few hours after, Poly I:C [1] [2].
  • Critical Controls: Always include wells with Poly I:C alone (positive control for activation) and vehicle-only treated cells (negative control/baseline) [1] [2].

Frequently Asked Questions (FAQs)

Q1: Does this compound directly block the NF-κB protein? A: No. Evidence suggests it acts indirectly by modulating upstream signaling pathways. In TLR3-activated cells, it enhances p38 MAPK activation, which subsequently inhibits NF-κB-driven gene expression [1] [2].

Q2: What is a common pitfall in observing the NF-κB inhibitory effect? A: Using an insufficient concentration of this compound. Significant inhibition of NF-κB promoter activation was only observed at the higher end of the tested concentration range (12.5 µM), while enhancement of IFN-β occurs at lower concentrations [1] [2]. Always run a full dose-response curve.

Q3: Can I use this compound to inhibit NF-κB activated by stimuli other than TLR3? A: The searched studies only confirm its effect in the context of TLR3 and RLR agonism (e.g., Poly I:C) [1] [2]. Its effect on NF-κB activated by other stimuli (e.g., TNF-α, IL-1) has not been confirmed and requires experimental validation.

Q4: Are the effects of this compound on NF-κB and ATM related? A: The two effects were reported in different contexts (immunity vs. cancer radiotherapy) [3] [1] [2]. While NF-κB and ATM are part of broader cellular stress response networks, a direct mechanistic link in the action of this compound has not been established and is an area for further investigation.

References

Ro 90-7501 enhancing antiviral response selectively

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501: Technical Overview & FAQs

What is the core antiviral mechanism of action of this compound? this compound is a small molecule that enhances the innate immune response. It selectively boosts antiviral signaling by promoting the activation of the p38 MAPK pathway in response to agonists of Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLR) [1] [2]. This leads to significantly increased expression of IFN-β and antiviral genes, without proportionally enhancing the NFκB-driven proinflammatory cytokine response [1].

What is the basic experimental protocol for testing this compound's antiviral activity? The foundational protocol from the identified research is summarized below [1]:

  • Cell Line: HEK293 cells stably expressing human TLR3 (293TLR3HA).
  • Reporters: Stable cell lines with firefly luciferase under control of either the human IFN-β promoter (for antiviral response) or an NFκB-responsive element (for inflammatory response).
  • Stimulation: Treatment with the TLR3 ligand Poly(I:C).
  • Compound Treatment: Co-treatment with varying concentrations of this compound (effective range cited from 0.8 to 12.5 µM).
  • Incubation: 16 hours.
  • Assay: Measurement of luciferase activity to quantify promoter activation.
  • Cytotoxicity: An MTT assay confirmed no cytotoxicity at concentrations up to 250 µM [1].

Are there other reported mechanisms or off-target effects I should be aware of? Yes. Subsequent research has identified other activities of this compound that are critical for experimental design and interpretation.

  • Amyloid-β42 Inhibition: this compound is characterized as an inhibitor of amyloid β42 (Aβ42) fibril assembly, with an EC50 of 2 μM [3].
  • ATM Kinase Inhibition & Radiosensitization: A 2019 study found that this compound acts as a radiosensitizer in cervical cancer cells by inhibiting the phosphorylation of ATM kinase and its downstream targets (Chk1, Chk2, H2AX), thereby impairing the DNA damage response [4].

The table below summarizes these key characteristics for easy comparison.

Feature Description / Value
Compound Name This compound [1]
Chemical Name '2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1]
Molecular Weight 340.39 g/mol [3]
CAS Number 293762-45-5 [3]
Reported Antiviral Mechanism Selective enhancement of TLR3/RLR-induced IFN-β via p38 MAPK activation [1] [2]
Other Key Activities Amyloid-β42 fibril assembly inhibitor [3]; ATM kinase inhibitor & radiosensitizer [4]
Effective Antiviral Concentration 0.8 - 12.5 µM (in reporter assays) [1]
Cytotoxicity (MTT Assay) No cytotoxicity observed at concentrations up to 250 µM [1]

Troubleshooting Guide

Problem & Possible Cause Potential Solution / Consideration

| Lack of antiviral effect | • Verify that your experimental system uses a relevant PRR agonist (e.g., Poly(I:C) for TLR3). • Confirm that your cell model expresses the necessary receptors (TLR3, MDA5, or RIG-I). | | High background inflammation in assays | • Titrate the concentration of this compound. Lower concentrations (~1-5 µM) may enhance IFN-β without significantly activating NFκB [1]. | | Confounding results in cell viability assays | • The reported MTT data is from a specific, non-cancerous cell line (HEK293). Effects may differ in primary cells or cancer lines (e.g., HeLa [4]). Conduct a dose-response viability assay in your specific cell model. | | Observed DNA damage response interference | • If your study involves genotoxic stress or irradiation, note that the observed effect may be due to this compound's inhibition of ATM phosphorylation rather than its antiviral activity [4]. |

Experimental Workflow & Signaling Pathway

The diagram below outlines the key experimental workflow and the proposed signaling pathway through which this compound enhances the antiviral response.

G cluster_workflow Experimental Workflow for Antiviral Assessment cluster_pathway Proposed Signaling Pathway Start Stimulate cells with PRR agonist (e.g., Poly I:C) Treat Co-treat with This compound Start->Treat Incubate Incubate (e.g., 16 hrs) Treat->Incubate Assay Perform endpoint assay (Luciferase, qPCR, Plaque) Incubate->Assay Analyze Analyze IFN-β and antiviral response Assay->Analyze PRR TLR3 or RLR Agonist p38 p38 MAPK Activation PRR->p38 Induces Ro This compound Ro->p38 Selectively Enhances IFNb IFN-β Gene Expression p38->IFNb Antiviral Antiviral State IFNb->Antiviral

Critical Experimental Considerations

  • Context-Dependent Effects: The antiviral effect was demonstrated in specific reporter cell lines and may require validation in your primary cell or disease model [1]. Be aware that the compound's other activities (Aβ inhibition, ATM kinase inhibition) could confound results in complex biological systems [4] [3].
  • Lack of Recent Data: The foundational studies on this compound's antiviral action are from 2012. The field of innate immunity and antiviral drug development has advanced significantly since then. It is highly recommended to consult the latest literature for new insights and methodologies [5].

References

Ro 90-7501 p38 MAPK pathway specific activation

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501's Role in p38 MAPK Signaling

Your research indicates that this compound enhances innate immune responses, and this effect involves the p38 MAPK pathway. However, it does not directly or specifically activate p38. The key findings are summarized below.

Reported Context Proposed Role/Mechanism Related to p38 MAPK Key Findings Citations
Antiviral Immune Response Enhances TLR3 and RLR agonist-induced signaling "Selective activation of p38 MAPK pathway" promotes IFN-β gene expression and antiviral response. Does not directly activate p38 on its own. [1]
Colon Cancer Treatment Induces immunogenic cell death (ICD) and autophagy Suppresses cancer cell proliferation and metastasis. The mechanism involves RIG-I-mediated autophagy, with no reported direct link to p38 activation. [2]

Experimental Protocol: Analyzing p38 Pathway Enhancement

To investigate this compound's role in enhancing p38 MAPK pathway activity, you can adapt the methodology from the foundational study [1]. The workflow involves treating cells with this compound alongside specific pathway agonists and then measuring the downstream outputs.

workflow Start Start Experiment A1 Cell Stimulation (TLR3 or RLR Agonist) Start->A1 A2 Co-treatment with This compound Start->A2 B Cell Lysis and Protein Extraction A1->B A2->B C Western Blot Analysis B->C E mRNA Extraction and qRT-PCR Analysis B->E D1 Phospho-p38 (Thr180/Tyr182) C->D1 D2 Total p38 C->D2 G Data Interpretation: Enhanced Pathway? D1->G D2->G F IFN-β mRNA Level E->F F->G

Detailed Methodology
  • Cell Stimulation and Treatment:

    • Culture appropriate cell lines (e.g., HEK293, macrophages).
    • Divide cells into treatment groups:
      • Control: Vehicle only.
      • Agonist only: e.g., Poly(I:C) (a TLR3 agonist) at a predetermined concentration.
      • This compound only: e.g., 1-10 µM.
      • Agonist + this compound: Co-treatment.
    • Incubate for a time course (e.g., 30 minutes to 6 hours) to capture early signaling and gene expression events.
  • Analysis of p38 MAPK Activation:

    • Protein Extraction and Western Blotting: Lyse cells and quantify protein concentration.
    • Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with the following antibodies:
      • Anti-phospho-p38 (Thr180/Tyr182): To detect the activated, dually phosphorylated form of p38 [3].
      • Anti-total p38: To control for overall p38 protein levels.
    • Expected Outcome: The "Agonist + this compound" group should show a significantly stronger phospho-p38 signal compared to the "Agonist only" group, indicating enhancement of pathway activation.
  • Analysis of Downstream Transcriptional Output:

    • RNA Extraction and qRT-PCR: Isolate mRNA from treated cells.
    • Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for IFN-β.
    • Expected Outcome: Co-treatment with this compound should lead to a synergistic or significantly enhanced increase in IFN-β mRNA levels compared to either treatment alone [1].

Frequently Asked Questions

  • Does this compound directly activate p38 MAPK? Based on current literature, no. The evidence suggests that this compound enhances p38 activation and signaling in the presence of a primary stimulus, such as a TLR3 or RLR agonist. It is not reported to be a direct activator on its own [1].

  • What is the precise molecular target of this compound? The specific direct target of this compound that leads to the enhancement of p38 signaling remains unidentified and is an area for further investigation.

  • Can this compound be used to study p38 in cancer cell death models? While this compound shows potent anti-cancer effects, its recently described mechanism in colon cancer involves inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy, with no current evidence linking these effects to p38 MAPK activation [2]. The choice of model should align with the mechanism under investigation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No enhancement of p38 phosphorylation Inactive compound; wrong cell type; insufficient agonist. Verify this compound activity in a known positive-control system. Titrate both the agonist and this compound concentrations.
High background p38 phosphorylation Serum in culture media; cellular stress. Use low-serum or serum-free conditions during stimulation. Ensure healthy cell culture practices.
No enhancement of IFN-β mRNA Off-target effect; signaling crosstalk. Include a positive control (e.g., a known p38 activator). Test other p38-dependent genes (e.g., IL-6, TNFα) [2].

Key Considerations for Experimental Design

When designing your experiments, keep these points in mind:

  • Specific Agonists are Crucial: The p38-enhancing effect of this compound is dependent on co-stimulation with specific innate immune agonists, such as those for TLR3 or RIG-I-like receptors (RLR) [1].
  • Confirm Specificity: To solidify your findings, consider using a specific p38 pharmacological inhibitor (e.g., SB203580) [4]. If the enhanced effects of this compound are abolished by the inhibitor, it confirms the critical role of the p38 pathway in your model.
  • Explore Alternative Mechanisms: Be aware that this compound has documented p38-independent effects. In cancer models, its anti-tumor activity is linked to inducing immunogenic cell death and RIG-I-mediated autophagy [2].

References

Ro 90-7501 vs cisplatin radiosensitization

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Ro 90-7501 Cisplatin
Primary Mechanism Inhibits ATM kinase phosphorylation, impairing DNA damage response (DDR) and DSB repair [1] [2]. Forms DNA adducts and cross-links; inhibits NHEJ repair pathway by blocking DNA-PK and Ku complex [3].
Stage of Development Preclinical research (in vitro & in vivo models) [1] [4]. Clinically approved; standard of care for various cancers [5].
Key Experimental Models HeLa and ME-180 cervical cancer cells; in vivo mouse models [1]. Breast cancer cell lines (MDA-MB-231, MCF-7) [4]. A2780 ovarian cancer, MO59K/J glioma cells, SCCVII murine squamous cell carcinoma [3] [6].
Effect on DNA Repair Pathways Targets ATM-dependent homologous recombination & non-homologous end joining (NHEJ) signaling [1]. Specifically disrupts DNA-PK-dependent NHEJ pathway [3].
Evidence of Radiosensitization Clonogenic survival reduction, increased apoptosis, tumor growth delay in mice [1]. Synergistic cell kill in NHEJ-proficient cells, tumor growth delay [3] [6].
Effect on Cell Cycle Impairs cell cycle progression post-irradiation [1]. Not specifically highlighted in search results.
Effect on Apoptosis Significantly increases apoptosis after irradiation [1]. Promotes cell death via apoptotic pathway [3].

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand these findings, here is a summary of the key experimental methodologies and results.

This compound
  • Clonogenic Survival Assay [1]
    • Protocol: HeLa or ME-180 cells were treated with 10 µM this compound for 4 hours, irradiated, and the medium was replaced 24 hours later. Colonies were counted after 10-14 days.
    • Result: this compound significantly enhanced radiosensitivity, reducing the survival fraction of irradiated cells.
  • Apoptosis Assay (Annexin V-FITC/PI) [1]
    • Protocol: HeLa cells were analyzed by flow cytometry 24 hours after an 8 Gy irradiation.
    • Result: The combination of this compound and irradiation significantly increased the percentage of apoptotic cells.
  • Western Blot Analysis [1]
    • Protocol: Protein lysates from treated HeLa cells were analyzed with antibodies against phospho-ATM(Ser1981) and its downstream targets (phospho-H2AX, phospho-Chk1, phospho-Chk2).
    • Result: this compound suppressed the phosphorylation of ATM and its downstream signaling proteins after irradiation.
  • In Vivo Tumor Growth Delay [1]
    • Protocol: BALB/c nude mice with HeLa-derived tumors were treated with this compound (5 µg/g, i.p.) and a single 10 Gy radiation dose.
    • Result: The combination group showed a significant delay in tumor growth compared to irradiation alone.
Cisplatin
  • Clonogenic Survival & Median-Effect Analysis [3]
    • Protocol: Cells (e.g., A2780, MO59K/J) were pre-treated with cisplatin for 4 hours, irradiated, and colony formation was assessed. The Combination Index (CI) was calculated to quantify synergy.
    • Result: Cisplatin showed a synergistic interaction (CI < 1) with IR in DNA-PK-proficient cells (MO59K), but not in DNA-PK-deficient cells (MO59J).
  • In Vitro NHEJ Assay [3]
    • Protocol: A reconstituted NHEJ system with purified proteins and defined DNA substrates was used.
    • Result: A single cisplatin-DNA lesion near a double-strand break was sufficient to completely abrogate NHEJ-catalyzed repair.
  • In Vivo Efficacy with Sustained-Release [6]
    • Protocol: SCCVII tumor-bearing mice were treated with intratumoral cisplatin in a sustained-release gel (epi gel) combined with local irradiation (10 Gy).
    • Result: The combination of local cisplatin/epi gel and irradiation was significantly more effective in inhibiting tumor growth than either treatment alone, achieving 20-60% complete remission.

Mechanisms of Action Visualization

The diagrams below illustrate the distinct signaling pathways through which this compound and Cisplatin achieve radiosensitization.

G IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB pATM ATM Activation (Phosphorylation) DSB->pATM Downstream Downstream Signaling (H2AX, Chk1, Chk2) pATM->Downstream DDR DNA Damage Response (DDR) & Repair Activation Downstream->DDR Survival Cell Survival DDR->Survival Promotes Ro This compound Ro->pATM Inhibits

Figure 1: this compound inhibits the ATM-dependent DNA damage response pathway.

G CDDP Cisplatin Adducts Cisplatin-DNA Adducts CDDP->Adducts NHEJ NHEJ Repair Machinery (DNA-PK, Ku) CDDP->NHEJ Blocks DSB2 DSB near Adduct Adducts->DSB2 Potentiates IR2 Ionizing Radiation IR2->DSB2 DSB2->NHEJ Repair Successful DSB Repair NHEJ->Repair Blocked Repair Blocked NHEJ->Blocked Synergy Synergistic Cell Death Blocked->Synergy

Figure 2: Cisplatin creates DNA lesions that block the NHEJ repair pathway for radiation-induced DSBs.

Research Implications and Future Directions

  • Novel Mechanism of Action: this compound offers a new approach to radiosensitization by directly targeting the ATM kinase, a master regulator of the DNA damage response. This is distinct from cisplatin's mechanism, suggesting potential for overcoming resistance to existing therapies [1] [2].
  • Promising Preclinical Data: The efficacy of this compound in both cervical and breast cancer cell lines, coupled with its limited effect on normal tissues in preliminary studies, highlights its potential as a tumor-specific radiosensitizer [1] [4].
  • Clinical Translation Gap: While cisplatin's efficacy and dosing regimens (e.g., weekly vs. triweekly) are well-established in clinical practice [5], this compound remains in preclinical investigation. Significant research is required to determine its safety, pharmacokinetics, and efficacy in humans.

References

Ro 90-7501 normal vs cancer cell radiosensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects on Normal vs. Cancer Cells

The following table consolidates the key experimental findings on the effects of Ro 90-7501, highlighting the differential response between cancer and normal cells.

Cell Type / Model Experimental Findings with this compound + Radiation Key Outcome Measures Proposed Mechanism
Cervical Cancer (HeLa) Significant reduction in clonogenic survival; increased tumor growth delay in mice [1] [2]. Clonogenic assay, tumor growth delay Inhibition of ATM phosphorylation and downstream DNA repair signaling (γH2AX, Chk1, Chk2) [1] [2].
Breast Cancer (MDA, MCF7) Significant decrease in cell viability and proliferation; enhanced radiosensitivity [3]. MTT assay, Trypan Blue assay Inhibition of DSB repair, indicated by reduced phospho-ATM and γH2AX foci [3].
Normal Skin Fibroblast (GM03652) Showed no significant effect on cell viability and proliferation; limited radiosensitizing effect [3]. MTT assay, Trypan Blue assay Limited inhibition of DSB repair in normal tissue [3].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies cited above.

Clonogenic Survival Assay

This is the gold-standard method for measuring the long-term reproductive viability of cells after radiation treatment [1].

  • Cell Culture & Treatment: Human cervical cancer cells (HeLa and ME-180) are cultured. Cells are treated with 10 µM this compound for 4 hours, then irradiated [1].
  • Irradiation: Cells are irradiated using a caesium-137 gamma-ray irradiator [1].
  • Post-irradiation Handling: The drug-containing medium is replaced with fresh medium 24 hours after irradiation [1].
  • Colony Formation & Analysis: Cells are fixed and stained with crystal violet 10-14 days post-irradiation. Colonies of more than 50 cells are counted. Survival fractions are calculated by normalizing the plating efficiency of treated cells to that of non-irradiated controls [1].
Tumor Growth Delay Assay (In Vivo)

This protocol assesses the radiosensitizing effect of this compound in a live animal model [1].

  • Animal & Tumor Model: Eight-week-old female BALB/c nude mice are inoculated with HeLa cells in the leg [1].
  • Treatment Regimen: When tumors reach about 10 mm in diameter, mice receive an intraperitoneal injection of either 5 µg/g of this compound or a control vehicle (1% DMSO/PBS). This is followed by a 10 Gy local radiation dose to the tumor [1].
  • Tumor Monitoring: Tumor diameters are measured regularly with digital calipers. Tumor volume is calculated using the formula: ( V = \frac{1}{2} \times a \times b^2 ) (where 'a' is the long diameter and 'b' is the short diameter) [1].
Analysis of DNA Damage Repair (Immunofluorescence)

This method quantifies the formation and repair of DNA double-strand breaks (DSBs), the most critical type of radiation-induced DNA damage [3].

  • Cell Preparation & Treatment: Breast cancer cells (MDA, MCF7) and normal skin fibroblast cells (GM03652) are plated and treated with this compound before irradiation [3].
  • Staining: At specific time points after irradiation, cells are fixed and stained with fluorescently-labeled antibodies against phospho-ATM (pATM) and γH2AX (a marker for DSBs) [3].
  • Quantification: The number of γH2AX or pATM foci per cell is counted using a fluorescence microscope. A slower disappearance of foci in treated cells indicates inhibition of DNA repair [3].

Mechanism of Action: Signaling Pathway

This compound functions by inhibiting a key signaling pathway that cancer cells use to survive radiation-induced DNA damage. The diagram below illustrates this mechanism.

G This compound Inhibits ATM-Mediated DNA Damage Repair IR Ionizing Radiation (IR) DSB DNA Double-Strand Break (DSB) IR->DSB MRN MRN Complex DSB->MRN ATM_Inactive ATM (Inactive) MRN->ATM_Inactive Activates ATM_Active p-ATM (Active) ATM_Inactive->ATM_Active Autophosphorylation Downstream Downstream Targets (e.g., H2AX, Chk1, Chk2) ATM_Active->Downstream Phosphorylates Ro This compound Ro->ATM_Active Inhibits Death Cell Death Ro->Death Repair DNA Repair & Cell Survival Downstream->Repair

As the diagram shows:

  • Radiation causes DNA Double-Strand Breaks (DSBs) [4] [5].
  • The MRN complex senses DSBs and activates the ATM kinase by promoting its phosphorylation [6].
  • Activated p-ATM then phosphorylates a network of downstream proteins (like H2AX, Chk1, Chk2) that collectively pause the cell cycle and initiate DNA repair, promoting cell survival [1] [4] [5].
  • This compound inhibits the phosphorylation/activation of ATM. This cripples the entire DNA Damage Response (DDR) network, preventing effective repair and pushing irradiated cancer cells toward death [1] [2].

Research Implications and Future Directions

The current evidence suggests this compound is a promising candidate for targeted radiosensitization. The differential effect observed between cancer and normal fibroblast cells is encouraging, but further investigation is needed.

  • Confirm Selectivity: The finding that this compound had limited effect on normal skin fibroblasts is based on a single cell line [3]. Broader profiling across various normal cell types (e.g., epithelial, endothelial) is essential to fully understand its therapeutic window.
  • Explore Combinations: Research indicates that ATM inhibition can work synergistically with inhibitors of other DNA damage response kinases, like ATR [6]. Investigating this compound in such combination regimens could enhance its efficacy.
  • Extend to Other Cancers: Preliminary data in breast cancer is positive [3]. Testing its efficacy in other ATM-dependent, radioresistant cancers would be a logical next step.

References

Ro 90-7501 DNA repair inhibition vs KU-55933

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Ro 90-7501 KU-55933
Primary Target ATM kinase [1] [2] [3] ATM kinase [4] [5] [6]
Other Known Actions Inhibits amyloid-β42 assembly; inhibits Protein Phosphatase 5 (PP5); modulates innate immune signaling [7] [3] Can inhibit Akt signaling pathway; alters cellular energy metabolism [6] [8]
Key Experimental Findings Radiosensitizer; suppresses ATM phosphorylation and downstream signaling (γH2AX, Chk1, Chk2); increases apoptosis post-irradiation [1] [2] Chemosensitizer; enhances effects of TMZ, etoposide, camptothecin; suppresses proliferation; induces G1 cell cycle arrest [4] [5] [6]

| Validated Research Applications | • Radiosensitization studies • ATM pathway analysis in the context of irradiation [1] [2] | • Chemosensitization with DNA-damaging agents • Studying ATM's role in metabolism and Akt signaling [4] [5] [6] |

Mechanisms of Action and Signaling Pathways

The following diagram illustrates how each inhibitor disrupts the DNA Damage Response (DDR) pathway, starting from different types of genotoxic stress.

G DNA_DSB DNA Double-Strand Break (Ionizing Radiation) MRN_Complex MRN Complex DNA_DSB->MRN_Complex Recruits DNA_RepStress Replication Stress/DNA Lesions (Chemotherapeutic Agents) ATM_Inactive ATM (Inactive Dimer) DNA_RepStress->ATM_Inactive Activates (Alternative Pathways) MRN_Complex->ATM_Inactive Activates ATM_Active ATM (Active Monomer) ATM_Inactive->ATM_Active Phosphorylation & Dissociation Downstream Downstream Substrates (Chk2, p53, H2AX) ATM_Active->Downstream Phosphorylates CellFate Cell Cycle Arrest DNA Repair Apoptosis Downstream->CellFate Inhibitor_RO This compound Inhibitor_RO->ATM_Active Inhibits Phosphorylation Inhibitor_KU KU-55933 Inhibitor_KU->ATM_Active ATP-competitive Inhibitor

Detailed Experimental Evidence

Here is a summary of key experimental data that validates the effects of these inhibitors.

Compound Experimental Model Key Protocol Details Observed Outcome Source
This compound HeLa cervical cancer cells Treated with 10 µM this compound for 4h before irradiation. Clonogenic survival and Western blotting were assessed. Significant radiosensitization; suppressed phosphorylation of ATM (Ser1981) and downstream targets (γH2AX, Chk1, Chk2). [2]
KU-55933 U251 & U87 glioma cells Pre-treated with 10 µM KU-55933 for 1h before adding Temozolomide (TMZ). Survival was measured via clonogenic assay. Markedly enhanced TMZ cytotoxicity in TMZ-sensitive cells. [5]
KU-55933 MCF-7 breast cancer cells Treated with 10 µM KU-55933 for 72h. Cell metabolism and proliferation were analyzed. Suppressed cell proliferation, induced energy stress, reduced ATP levels, and increased glycolysis. [8]
KU-55933 Toxoplasma gondii tachyzoites Intracellular parasites treated with KU-55933. Replication and DNA damage marker (γH2AX) were monitored. Inhibited parasite replication in a dose-dependent manner and prevented γH2AX formation induced by camptothecin. [4]

How to Choose for Your Research

Your choice between this compound and KU-55933 should be guided by your specific experimental goals:

  • For Radiosensitization Studies: This compound has more direct and recent experimental evidence supporting its use specifically as a radiosensitizer in cervical cancer models [1] [2].
  • For Chemosensitization: KU-55933 is a well-established choice. It has been widely proven to enhance the effect of chemotherapeutic agents like temozolomide and etoposide [5] [9].
  • For Investigating Novel ATM Functions: If your research involves ATM's role in cellular metabolism or its cross-talk with the Akt pathway, KU-55933 is the better-characterized tool [6] [8].
  • For Non-Cancer Research: KU-55933 has also been successfully used in parasitology, demonstrating its utility in probing fundamental biology in other organisms [4].

References

Ro 90-7501 specificity PPP family phosphatases

Author: Smolecule Technical Support Team. Date: February 2026

Ro 90-7501 at a Glance

The table below summarizes the key characteristics and research contexts of this compound based on current findings.

Attribute Description
Primary Target Protein Phosphatase 5 (PP5/PPP5C) [1] [2] [3]
Inhibitory Mechanism Novel TPR (Tetratricopeptide Repeat)-domain dependent; enhances autoinhibition [1] [2].
Key Differentiator Does not bind the catalytic phosphatase domain, unlike most broad-specificity PPP inhibitors [1] [2].
Reported Applications Radiosensitizer in cancer therapy [4] [3], modulator of innate antiviral immunity [5] [6], potential therapeutic for Parkinson's/IBD [7].

Comparative Analysis with Other PPP Inhibitors

The following table places this compound in context with other well-known PPP phosphatase inhibitors, highlighting its unique target and potential for greater selectivity.

Inhibitor Primary Target(s) Mechanism / Binding Site Specificity Notes
This compound PP5/PPP5C [1] [2] TPR domain [1] [2] Potential for high selectivity due to unique TPR-targeting mechanism [1].
Okadaic Acid PP2A, PP1 [2] Phosphatase catalytic domain [2] Broad specificity across PPP family; used as a tool to distinguish PP2A from PP1 activity [2].
Cantharidin PP2A, PP1 [1] Phosphatase catalytic domain [1] Broad specificity across PPP family [1].
LB-100 PP2A, PP5 [2] Phosphatase catalytic domain [2] Inhibits PP2A (IC50 = 400 nM) and PP5 (IC50 = 1.8 µM); lacks selectivity among some phosphatases [2].

Experimental Insights & Protocols

The unique TPR-dependent mechanism of this compound was established through a novel inhibitor screening strategy. Researchers used both full-length PP5 and a truncated version lacking the TPR domain to identify inhibitors. This compound inhibited the full-length enzyme but showed no effect on the TPR-deleted mutant, conclusively proving that its activity depends on the presence of the TPR domain [1]. This distinguishes it from inhibitors like okadaic acid, which target the conserved catalytic site [1].

Key experimental findings from recent studies include:

  • As a Radiosensitizer: In cervical cancer (HeLa) cells, this compound (10 µM) enhanced radiation sensitivity. Clonogenic survival assays showed it suppressed the phosphorylation of ATM and its downstream targets (H2AX, Chk1, Chk2) after irradiation, impairing the DNA damage response and increasing apoptosis [4].
  • As an Antiviral Enhancer: In reporter cell lines, this compound (0.8-12.5 µM) significantly boosted TLR3 agonist-induced IFN-β promoter activation while inhibiting NF-κB activation. This suggests it selectively augments the antiviral interferon response over a pro-inflammatory cytokine response [5].

The diagram below illustrates the multifaceted cellular mechanisms and effects of this compound inhibition.

Ro This compound PP5 PP5 (Inactive State) Ro->PP5 Binds TPR Domain IFN Enhanced IFN-β Production Ro->IFN Activates p38 MAPK ATM ATM Signaling Pathway PP5->ATM Inhibits Phosphorylation DDR Impaired DNA Damage Response ATM->DDR Apoptosis Increased Apoptosis DDR->Apoptosis Radiosensitization Radiosensitization Apoptosis->Radiosensitization Antiviral Antiviral Response IFN->Antiviral

Key Takeaways for Researchers

  • For Selective PP5 Inhibition: this compound is a superior tool compound compared to canonical catalytic site inhibitors when your goal is to specifically probe PP5 function without confounding effects from PP2A or PP1 inhibition [1] [2].
  • For Novel Therapeutic Discovery: Its unique mechanism and multi-functional effects in cancer and antiviral contexts make it a valuable starting point for developing targeted therapies, especially for conditions like cervical cancer and diseases involving the gut-brain axis [4] [7].
  • Acknowledging the Data Gap: A comprehensive understanding of this compound's profile requires more data. Future studies establishing its full selectivity panel (IC50 against PP1, PP2A, PP4, PP6, etc.) and exact binding site on the TPR domain will be crucial for its further development [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

340.14364454 Da

Monoisotopic Mass

340.14364454 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine

Dates

Last modified: 08-15-2023
1: Hong TJ, Park K, Choi EW, Hahn JS. Ro 90-7501 inhibits PP5 through a novel, TPR-dependent mechanism. Biochem Biophys Res Commun. 2017 Jan 8;482(2):215-220. doi: 10.1016/j.bbrc.2016.11.043. Epub 2016 Nov 10. PubMed PMID: 27840051.
2: Guo F, Mead J, Aliya N, Wang L, Cuconati A, Wei L, Li K, Block TM, Guo JT, Chang J. RO 90-7501 enhances TLR3 and RLR agonist induced antiviral response. PLoS One. 2012;7(10):e42583. doi: 10.1371/journal.pone.0042583. Epub 2012 Oct 3. PubMed PMID: 23056170; PubMed Central PMCID: PMC3463586.
3: Bohrmann B, Adrian M, Dubochet J, Kuner P, Müller F, Huber W, Nordstedt C, Döbeli H. Self-assembly of beta-amyloid 42 is retarded by small molecular ligands at the stage of structural intermediates. J Struct Biol. 2000 Jun;130(2-3):232-46. PubMed PMID: 10940228.

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